Isodecyl nonyl phthalate
Description
Structure
2D Structure
Properties
CAS No. |
85851-91-8 |
|---|---|
Molecular Formula |
C27H44O4 |
Molecular Weight |
432.6 g/mol |
IUPAC Name |
2-O-(8-methylnonyl) 1-O-nonyl benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C27H44O4/c1-4-5-6-7-8-11-16-21-30-26(28)24-19-14-15-20-25(24)27(29)31-22-17-12-9-10-13-18-23(2)3/h14-15,19-20,23H,4-13,16-18,21-22H2,1-3H3 |
InChI Key |
KWZPQPGUAYDHMD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCCC(C)C |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Chemical Properties of High Molecular Weight Phthalates: Di-isodecyl Phthalate (DIDP) and Di-isononyl Phthalate (DINP)
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The term "Isodecyl nonyl phthalate" does not correspond to a single, well-defined chemical substance in common scientific literature and databases. It is likely a reference to a mixed phthalate ester or, more commonly, a conflation of two widely used high molecular weight phthalates: Di-isodecyl phthalate (DIDP) and Di-isononyl phthalate (DINP). Both DIDP and DINP are not single molecules but rather complex mixtures of isomers. This guide provides a comprehensive overview of the chemical properties of DIDP and DINP, presenting data in a structured format for easy comparison, detailing experimental protocols, and visualizing metabolic pathways and experimental workflows.
Phthalates are diesters of phthalic acid, primarily used as plasticizers to increase the flexibility of polyvinyl chloride (PVC). High molecular weight phthalates, such as DIDP and DINP, are characterized by having seven or more carbon atoms in their alcohol side chains, which gives them greater permanency and durability in products.[1] They are integral components in a vast array of consumer and industrial products, including electrical wiring, automotive interiors, flooring, and roofing materials.[1]
This technical guide will delve into the specific chemical and physical characteristics of DIDP and DINP, providing researchers and drug development professionals with the foundational knowledge necessary for their work.
Chemical Identity and Nomenclature
Di-isodecyl phthalate (DIDP) is a mixture of chemical compounds resulting from the esterification of phthalic acid with isomeric decyl alcohols.[2] The specific isomeric composition can vary depending on the manufacturing process.
Di-isononyl phthalate (DINP) is similarly a mixture of various isononyl esters of phthalic acid.[3] It is a complex mixture of isomers with branched isononyl chains.
It is crucial for researchers to be aware of the isomeric complexity of these substances, as it can influence their physical, chemical, and toxicological properties.
Comparative Chemical Properties of DIDP and DINP
The following tables summarize the key chemical and physical properties of Di-isodecyl phthalate (DIDP) and Di-isononyl phthalate (DINP). These values represent typical data and may vary depending on the specific isomeric mixture.
Table 1: General and Physical Properties
| Property | Di-isodecyl phthalate (DIDP) | Di-isononyl phthalate (DINP) |
| Molecular Formula | C₂₈H₄₆O₄ | C₂₆H₄₂O₄ |
| Molar Mass | 446.67 g/mol [2] | 418.61 g/mol [4] |
| Appearance | Colorless, oily liquid[5] | Colorless, oily liquid[1][3] |
| Odor | Mild[5] | Slight ester odor |
| Density | 0.965 g/cm³ at 20 °C | 0.972 - 0.977 g/mL at 20 °C[4] |
| Melting Point | -50 °C[2][6] | Approximately -48 °C |
| Boiling Point | >250 °C at 101.3 kPa[6] | 252 - 267 °C |
Table 2: Solubility and Partitioning
| Property | Di-isodecyl phthalate (DIDP) | Di-isononyl phthalate (DINP) |
| Water Solubility | 0.095 µg/L at 25 °C | 0.2 mg/L at 20 °C (experimental)[7] |
| log Kow (Octanol-Water Partition Coefficient) | 9.87 | 9.026 (estimated)[7] |
Table 3: Thermal and Flammability Properties
| Property | Di-isodecyl phthalate (DIDP) | Di-isononyl phthalate (DINP) |
| Flash Point | 225 °C (Method: ASTM D 93)[6] | 215 °C (Closed Cup) |
| Autoignition Temperature | >400 °C[6] | 400 °C[4] |
| Vapor Pressure | <0.00001 kPa at 20 °C | 5.4 x 10⁻⁶ mmHg at 25 °C (estimated)[7] |
Experimental Protocols
The determination of the chemical properties listed above is governed by standardized experimental protocols. Below are brief descriptions of the methodologies for key experiments.
Density Measurement (ASTM D4052)
The density of liquid phthalates is typically determined using the ASTM D4052 standard test method . This method employs a digital density meter that measures the change in the oscillation frequency of a U-shaped tube when it is filled with the sample. The instrument uses this change in frequency, along with calibration data, to calculate the density of the liquid. The test is performed at a controlled temperature, and a small sample volume (approximately 1-2 mL) is required.
Water Solubility (OECD 105)
The OECD Guideline for the Testing of Chemicals, Section 105 , outlines the "Water Solubility" test. For substances with low solubility like DIDP and DINP, the column elution method is often employed. In this method, a solid support material in a column is coated with the test substance. Water is then passed through the column at a slow, constant rate. The concentration of the substance in the eluate is measured over time until a plateau is reached, which represents the water solubility.
Vapor Pressure (OECD 104)
The OECD Guideline for the Testing of Chemicals, Section 104 , describes the "Vapour Pressure" test. For low-volatility substances like DIDP and DINP, the effusion method (Knudsen effusion) or a gas saturation method is suitable. In the gas saturation method, a stream of inert gas is passed through or over the substance at a known rate, becoming saturated with its vapor. The amount of substance transported by the gas is then determined, allowing for the calculation of the vapor pressure.
Metabolic Pathways and Experimental Workflows
The metabolism of DIDP and DINP is a critical area of research for understanding their potential biological effects. The following diagrams, generated using the DOT language, illustrate the metabolic pathways and a typical experimental workflow for studying phthalate metabolism.
Metabolic Pathway of High Molecular Weight Phthalates
The metabolism of DIDP and DINP proceeds through a series of enzymatic reactions, primarily in the liver. The initial step is the hydrolysis of one of the ester linkages to form the monoester metabolite. This is followed by further oxidation of the alkyl side chain.
Caption: Generalized metabolic pathway of DIDP and DINP in humans.
Experimental Workflow for In Vitro Phthalate Metabolism Study
Studying the metabolism of phthalates in a laboratory setting often involves in vitro experiments using liver microsomes, which contain a high concentration of metabolic enzymes.
Caption: A typical workflow for an in vitro phthalate metabolism assay.
Conclusion
Di-isodecyl phthalate (DIDP) and Di-isononyl phthalate (DINP) are complex isomeric mixtures with distinct chemical properties that make them suitable for a wide range of industrial applications. This technical guide has provided a comparative summary of their key chemical and physical characteristics, outlined the standardized experimental protocols for their determination, and visualized their metabolic pathways and a common experimental workflow. For researchers, scientists, and drug development professionals, a thorough understanding of these properties is fundamental for accurate risk assessment, the development of analytical methods, and the investigation of their biological interactions. The isomeric nature of these substances should always be a consideration in experimental design and data interpretation.
References
- 1. oecd.org [oecd.org]
- 2. OECD 105 - Phytosafe [phytosafe.com]
- 3. ASTM D4052 | ASTM Vapor Pressure of Petroleum Products [ayalytical.com]
- 4. Comparative in vivo hepatic effects of Di-isononyl phthalate (DINP) and related C7-C11 dialkyl phthalates on gap junctional intercellular communication (GJIC), peroxisomal beta-oxidation (PBOX), and DNA synthesis in rat and mouse liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Human Biological Monitoring of Diisononyl Phthalate and Diisodecyl Phthalate: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Standard Test Method for Density, Relative Density, and API Gravity of Petroleum Liquids - The ANSI Blog [blog.ansi.org]
- 7. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]
An In-depth Technical Guide on the Synthesis and Structural Analysis of Isodecyl Nonyl Phthalate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isodecyl nonyl phthalate, a mixed-ester plasticizer, plays a significant role in various industrial applications due to its desirable physical and chemical properties. This technical guide provides a comprehensive overview of the synthesis and structural analysis of this compound. It details the prevalent synthetic methodologies, focusing on the direct esterification of phthalic anhydride with a mixture of isodecyl and nonyl alcohols. Furthermore, this document outlines the key analytical techniques employed for the structural elucidation and characterization of the final product, including Fourier-transform infrared (FT-IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS). Detailed experimental protocols, quantitative data, and visual representations of the synthesis and analysis workflows are presented to facilitate a deeper understanding for researchers and professionals in the field.
Synthesis of this compound
The primary industrial method for the production of this compound is the direct esterification of phthalic anhydride with a mixture of isodecyl and nonyl alcohols. This reaction is typically catalyzed by an acid or an organometallic compound and proceeds at elevated temperatures with the continuous removal of water to drive the equilibrium towards the product.
Reaction Scheme
The synthesis of this compound involves a two-step esterification process. In the first step, phthalic anhydride reacts with the alcohol mixture to form a mixture of monoesters. In the second, slower step, the monoesters react with another molecule of alcohol to form the diester. Since a mixture of isodecyl and nonyl alcohols is used, the final product is a statistical mixture of di-isodecyl phthalate, di-nonyl phthalate, and the desired this compound.
Caption: Synthesis workflow for this compound.
Experimental Protocol
The following is a representative experimental protocol for the synthesis of this compound based on typical procedures for similar high-molecular-weight phthalates.
Materials:
-
Phthalic anhydride
-
Isodecyl alcohol
-
Nonyl alcohol
-
Isopropyl titanate (catalyst)
-
Nitrogen gas
-
Sodium carbonate solution (for neutralization)
-
Activated carbon (for decolorization)
-
Diatomaceous earth (filter aid)
Procedure:
-
Charging the Reactor: A reactor equipped with a stirrer, thermometer, nitrogen inlet, and a condenser with a water separator is charged with phthalic anhydride and a stoichiometric excess of the isodecyl and nonyl alcohol mixture (e.g., a molar ratio of 1:2.5 of anhydride to total alcohols). The exact ratio of isodecyl to nonyl alcohol will determine the statistical distribution of the final products.
-
Inerting: The reactor is purged with nitrogen gas to create an inert atmosphere, preventing oxidation at high temperatures.
-
First Esterification (Monoester Formation): The mixture is heated to approximately 140-160°C with continuous stirring. The reaction to form the monoester is rapid and typically completes within an hour.
-
Second Esterification (Diester Formation): The catalyst, isopropyl titanate (typically 0.1-0.3% by weight of the reactants), is added to the reactor. The temperature is then raised to 180-240°C to initiate the second esterification step. Water produced during the reaction is continuously removed via the water separator to drive the reaction to completion. The progress of the reaction can be monitored by measuring the acid value of the mixture.
-
Dealcoholization: Once the desired acid value is reached (indicating near-complete conversion), excess alcohol is removed by vacuum distillation.
-
Neutralization and Washing: The crude ester is cooled and neutralized with a dilute aqueous solution of sodium carbonate to remove any remaining acidic catalyst and unreacted monoester. This is followed by washing with deionized water until the washings are neutral.
-
Decolorization and Filtration: The product is then treated with activated carbon to remove colored impurities. The mixture is filtered through a bed of diatomaceous earth to yield a clear, purified product.
Quantitative Data
| Parameter | Value | Reference |
| Molar Ratio (Anhydride:Alcohol) | 1 : 2.1 to 1 : 3.0 | [1] |
| Catalyst | Isopropyl titanate | [1] |
| Catalyst Loading | 0.02 - 1% of raw material weight | [1] |
| Reaction Temperature | 190 - 240 °C | [1] |
| Reaction Time | 3 - 6 hours | [1] |
| Typical Yield | > 98% (for Diisodecyl Phthalate) | [2] |
| Purity | > 99.5% | [3] |
Structural Analysis
The structural characterization of this compound is crucial to confirm its identity and purity. The primary techniques used for this purpose are FT-IR, NMR, and Mass Spectrometry.
Caption: Structural analysis workflow for this compound.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[4] For this compound, the FT-IR spectrum will exhibit characteristic absorption bands.
Experimental Protocol: A small amount of the purified this compound is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer. The spectrum is recorded in the mid-infrared range (typically 4000-400 cm⁻¹).
Expected FT-IR Data:
| Wavenumber (cm⁻¹) | Assignment |
| ~3000-2850 | C-H stretching (alkyl chains) |
| ~1730 | C=O stretching (ester carbonyl) |
| ~1600, 1580 | C=C stretching (aromatic ring) |
| ~1270, 1120 | C-O stretching (ester linkage) |
| ~740 | C-H out-of-plane bending (ortho-disubstituted aromatic ring)[5] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Both ¹H and ¹³C NMR are essential for unambiguous structural confirmation.
Experimental Protocol: A sample of this compound is dissolved in a deuterated solvent (e.g., CDCl₃) and placed in an NMR tube. ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.
Expected ¹H NMR Data (based on similar phthalates):
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~7.7-7.5 | m | Aromatic protons |
| ~4.2 | t | -O-CH ₂- protons |
| ~1.7-1.2 | m | -CH ₂- protons of the alkyl chains |
| ~0.9 | m | -CH ₃ protons of the alkyl chains |
Expected ¹³C NMR Data (based on similar phthalates):
| Chemical Shift (δ, ppm) | Assignment |
| ~167 | C=O (ester carbonyl) |
| ~132 | Quaternary aromatic carbons |
| ~130, 128 | CH aromatic carbons |
| ~68 | -O-C H₂- carbons |
| ~39-22 | -C H₂- carbons of the alkyl chains |
| ~14, 10 | -C H₃ carbons of the alkyl chains |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, which aids in its identification.
Experimental Protocol: The sample is introduced into the mass spectrometer, typically via Gas Chromatography (GC-MS) or direct infusion. Electron ionization (EI) is a common method for phthalate analysis.
Expected Mass Spectrometry Data: The mass spectrum of this compound will be a composite of the spectra of the individual isomers present. A characteristic fragmentation pattern for phthalates involves the formation of a protonated phthalic anhydride fragment at m/z 149.[6] Other significant fragments will arise from the cleavage of the alkyl chains.
| m/z | Assignment |
| 446 | [M]⁺ (Molecular ion for C₂₈H₄₆O₄) |
| 305/291 | [M - C₁₀H₂₁O]⁺ / [M - C₉H₁₉O]⁺ |
| 167 | [C₈H₅O₄]⁺ |
| 149 | [C₈H₅O₃]⁺ (Protonated phthalic anhydride) |
Conclusion
This technical guide has provided a detailed overview of the synthesis and structural analysis of this compound. The synthesis is reliably achieved through the esterification of phthalic anhydride with a mixture of isodecyl and nonyl alcohols, yielding a product with high purity and in excellent yields. The structural integrity of the synthesized compound can be thoroughly confirmed using a combination of FT-IR, NMR, and mass spectrometry. The provided experimental protocols and expected data serve as a valuable resource for researchers and professionals engaged in the synthesis, characterization, and application of this important industrial chemical.
References
- 1. CN1733695A - Diisodecyl phthalate preparation method - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 4. Quantitative analysis of phthalate content - NicoletCZ [nicoletcz.cz]
- 5. hpst.cz [hpst.cz]
- 6. researchgate.net [researchgate.net]
Toxicological Profile of Isodecyl Nonyl Phthalate and its Metabolites: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the toxicological profile of isodecyl nonyl phthalate, a high molecular weight phthalate plasticizer. Due to the limited specific data on this compound, this guide incorporates data from its close structural analog, di-isodecyl phthalate (DIDP), which is often used as a surrogate in toxicological assessments. This document summarizes key toxicological endpoints, details experimental methodologies, and visualizes known metabolic and toxicological pathways.
Executive Summary
This compound and its surrogate, DIDP, exhibit a low order of acute toxicity. The primary target organs for toxicity following repeated exposure are the liver and kidneys.[1][2] Developmental effects, such as skeletal variations, have been observed in animal studies at high doses, but the evidence does not suggest that DIDP is a selective developmental or reproductive toxicant.[3][4][5] Mechanistic studies suggest that the observed liver effects, including carcinogenicity in rodents, are linked to peroxisome proliferation, a mechanism considered to have low relevance to humans.[6][7][8] this compound and its metabolites are not considered to be mutagenic.[6][7]
Quantitative Toxicological Data
The following tables summarize the key quantitative toxicological data for this compound and its surrogate, DIDP.
Table 1: Acute Toxicity
| Species | Route | Endpoint | Value (mg/kg bw) | Reference |
| Rat | Oral | LD50 | > 29,100 | [9] |
| Rabbit | Dermal | LD50 | > 2,910 | [9] |
| Rat | Inhalation | LC50 (4h) | > 12,540 mg/m³ | [9] |
Table 2: Subchronic Toxicity
| Species | Duration | Route | NOAEL (mg/kg/day) | LOAEL (mg/kg/day) | Key Effects at LOAEL | Reference |
| Rat | 28 days | Oral (feed) | 60 | 120 | Increased liver weights | [9] |
| Rat | 90 days | Oral (feed) | 60 (females), 200 (males) | 170 (males) | Increased relative kidney weights in males | [10][11] |
| Dog | 13 weeks | Oral (feed) | 15 | - | Vacuolated hepatocytes | [11] |
Table 3: Reproductive Toxicity
| Species | Study Type | Route | NOAEL (mg/kg/day) | LOAEL (mg/kg/day) | Key Effects at LOAEL | Reference |
| Rat | 2-Generation | Oral (diet) | 38-114 | 134-352 | Reduced pup survival in F2 generation | [9][12] |
| Rat | 2-Generation | Oral (diet) | 427-927 (fertility) | - | No effects on fertility | [9] |
Table 4: Developmental Toxicity
| Species | Gestational Days of Exposure | Route | Maternal NOAEL (mg/kg/day) | Developmental NOAEL (mg/kg/day) | Key Developmental Effects at LOAEL | Reference |
| Rat | 6-15 | Oral (gavage) | 500 | 500 | Increased incidence of skeletal variations (rudimentary lumbar ribs, supernumerary cervical ribs) at 1000 mg/kg/day | [3][9][13] |
Experimental Protocols
The toxicological data presented in this guide are derived from studies conducted following standardized protocols, primarily based on OECD guidelines.
Acute Oral Toxicity Study (Following OECD Guideline 420/423)
-
Test System: Typically, young adult female rats (e.g., Wistar or Sprague-Dawley strain) are used.[11][14][15][16]
-
Dosing: A single dose of the test substance is administered by oral gavage. The substance is often dissolved or suspended in a suitable vehicle like corn oil.[14][16]
-
Dose Levels: A limit test at 2000 mg/kg body weight is often performed. If mortality occurs, a dose-ranging study is conducted to determine the LD50.[15][16]
-
Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days post-dosing.[14][16] A gross necropsy is performed on all animals at the end of the study.[16]
Subchronic Oral Toxicity Study (Following OECD Guideline 408)
-
Test System: Rodents, typically rats, of both sexes are used.
-
Dosing: The test substance is administered daily in the diet or by gavage for 90 days.
-
Dose Levels: At least three dose levels and a concurrent control group are used.
-
Observations: Daily clinical observations, weekly body weight and food consumption measurements are recorded. Hematology, clinical chemistry, and urinalysis are performed at termination. A comprehensive gross necropsy and histopathological examination of organs and tissues are conducted.
Two-Generation Reproductive Toxicity Study (Following OECD Guideline 416/443)
-
Dosing: The test substance is administered to both males and females, beginning before mating and continuing through gestation and lactation for the F0 generation, and through the same period for the F1 generation.[3]
-
Endpoints: The study evaluates effects on male and female fertility, mating behavior, conception, gestation, parturition, lactation, and offspring viability, growth, and development.[12][17] Histopathology of the reproductive organs is a key component.[17]
Developmental Toxicity Study (Following OECD Guideline 414)
-
Test System: Pregnant female rats or rabbits are used.[13][18]
-
Dosing: The test substance is administered daily during the period of major organogenesis (gestation days 6-15 for rats).[13]
-
Observations: Dams are monitored for clinical signs, body weight, and food consumption. Just prior to term, the dams are euthanized, and the uterine contents are examined.[13][18] Endpoints include the number of corpora lutea, implantations, resorptions, and live and dead fetuses. Fetuses are weighed and examined for external, visceral, and skeletal malformations and variations.[13]
Analytical Methods for Metabolite Quantification
-
Technique: High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the standard method for quantifying phthalate metabolites in biological matrices like urine.[2][19][20]
-
Sample Preparation: Urine samples are typically treated with β-glucuronidase to deconjugate the metabolites before extraction. Solid-phase extraction (SPE) is commonly used to clean up and concentrate the analytes.[2]
-
Quantification: Isotope dilution is often employed for accurate quantification, where stable isotope-labeled internal standards are added to the samples.[2]
Metabolism and Toxicological Pathways
Metabolism
This compound, like other phthalates, undergoes a two-phase metabolic process.[17]
-
Phase I Hydrolysis: The parent diester is hydrolyzed by esterases in the gut and other tissues to its monoester metabolite, mono-isodecyl phthalate (MIDP), and an alcohol moiety.[9]
-
Phase II and Oxidative Metabolism: The monoester can then undergo further oxidative metabolism to form more polar metabolites, such as hydroxylated (MHiDP), oxo (MOiDP), and carboxylated (MCiNP) derivatives.[14][20] These polar metabolites can also be conjugated with glucuronic acid before excretion.[14] The primary route of excretion is via urine and feces.[9][10]
Caption: Metabolic pathway of this compound.
Toxicological Mechanisms
The toxicological effects of this compound and other phthalates are thought to be mediated through several interconnected pathways.
-
Peroxisome Proliferator-Activated Receptor (PPAR) Activation: Phthalates, particularly their monoester metabolites, can act as ligands for PPARs, a family of nuclear receptors.[9][10] Activation of PPARα in the liver of rodents leads to peroxisome proliferation, altered lipid metabolism, and ultimately, hepatocarcinogenesis.[7][8][21] This pathway is considered to be of low relevance to humans due to significant species differences in PPARα expression and response.[7]
-
Oxidative Stress: Phthalate exposure has been linked to the induction of oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense system.[22][23][24] This can lead to cellular damage, inflammation, and apoptosis.[22][25]
-
Nuclear Receptor Interactions (CAR/PXR): The constitutive androstane receptor (CAR) and the pregnane X receptor (PXR) are key regulators of xenobiotic metabolism.[26][27][28][29] Phthalates can interact with these receptors, influencing the expression of drug-metabolizing enzymes and potentially contributing to their own metabolism and toxicity.[26]
Caption: Generalized toxicological pathways of phthalates.
Conclusion
The toxicological profile of this compound, largely informed by data on DIDP, indicates a low potential for acute toxicity. The primary concerns following repeated high-dose exposures in animal models are liver and kidney effects, with developmental toxicity observed only at maternally toxic doses. The mechanism of rodent liver tumor formation via PPARα activation is generally considered not relevant for human risk assessment. Further research focusing on the specific signaling pathways activated by this compound and its metabolites in human-relevant in vitro systems would provide a more refined understanding of its potential human health risks.
References
- 1. oecd.org [oecd.org]
- 2. Quantification of 22 phthalate metabolites in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oecd.org [oecd.org]
- 4. umwelt-online.de [umwelt-online.de]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. Frontiers | Di-(2-ethylhexyl) phthalate exposure induces liver injury by promoting ferroptosis via downregulation of GPX4 in pregnant mice [frontiersin.org]
- 7. Di(isononyl) phthalate (DINP) and di(isodecyl) phthalate (DIDP) are not mutagenic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Peroxisome proliferator di-isodecyl phthalate has no carcinogenic potential in Fischer 344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of Diisodecyl Phthalate on PPAR:RXR-Dependent Gene Expression Pathways in Sea Bream Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. oecd.org [oecd.org]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 13. Developmental toxicity of di-isodecyl and di-isononyl phthalates in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. downloads.regulations.gov [downloads.regulations.gov]
- 15. downloads.regulations.gov [downloads.regulations.gov]
- 16. agc-chemicals.com [agc-chemicals.com]
- 17. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 18. epa.gov [epa.gov]
- 19. Determination of Phthalate Metabolites in Human Serum and Urine as Biomarkers for Phthalate Exposure Using Column-Switching LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Toxicokinetics of di-isodecyl phthalate and its major metabolites in rats through the application of a developed and validated UHPLC-ESI-MS/MS method | springermedizin.de [springermedizin.de]
- 21. academic.oup.com [academic.oup.com]
- 22. Molecular Mechanisms of Phthalate-Induced Hepatic Injury and Amelioration by Plant-Based Principles [mdpi.com]
- 23. Exposure to diisodecyl phthalate exacerbated Th2 and Th17-mediated asthma through aggravating oxidative stress and the activation of p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Effects of the in-utero dicyclohexyl phthalate and di-n-hexyl phthalate administration on the oxidative stress-induced histopathological changes in the rat liver tissue correlated with serum biochemistry and hematological parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Antioxidants in mitigating phthalate-induced male reproductive toxicity: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Role of CAR and PXR in Xenobiotic Sensing and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Regulation of Nuclear Receptors PXR and CAR by Small Molecules and Signal Crosstalk: Roles in Drug Metabolism and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 28. mdpi.com [mdpi.com]
- 29. researchgate.net [researchgate.net]
Endocrine-Disrupting Effects of High Molecular Weight Phthalates: A Technical Review of Di-isononyl Phthalate (DINP) and Di-isodecyl Phthalate (DIDP)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phthalates, a class of synthetic chemicals widely used as plasticizers, have come under scientific scrutiny for their potential to interfere with the endocrine system. An endocrine disruptor is an exogenous chemical that can interfere with any aspect of hormone action. This technical guide provides a comprehensive literature review of the endocrine-disrupting effects of two high molecular weight phthalates: Di-isononyl phthalate (DINP) and Di-isodecyl phthalate (DIDP). The term "Isodecyl nonyl phthalate" is not a standard chemical nomenclature; it is likely a conflation of these two distinct but structurally related compounds, which are often studied in conjunction. This review will address the effects of both DINP and DIDP on the androgenic, estrogenic, and thyroid systems, and their interaction with peroxisome proliferator-activated receptors (PPARs).
Androgenic System Disruption
A significant body of research has focused on the potential anti-androgenic effects of phthalates, particularly during critical windows of male reproductive development.
In Vivo Evidence
Studies in rodent models have investigated the effects of gestational exposure to DINP and DIDP on male offspring. Some studies have reported that high doses of DINP can lead to a reduction in fetal testicular testosterone production.[1][2] For instance, in utero exposure to DINP at 750 mg/kg/day has been shown to significantly reduce fetal testosterone production in rats.[1] However, other studies have found no significant effects on anogenital distance or the incidence of reproductive malformations at lower doses.[3] Developmental toxicity studies for both DINP and DIDP have established No-Observed-Adverse-Effect Levels (NOAELs) and Lowest-Observed-Adverse-Effect Levels (LOAELs) for various endpoints.[4][5]
In Vitro Evidence
In vitro assays have been employed to assess the direct interaction of these phthalates with the androgen receptor (AR). Generally, high molecular weight phthalates like DINP and DIDP exhibit very weak or no binding affinity for the androgen receptor in competitive binding assays.
Quantitative Data on Androgenic Effects
| Compound | Species | Exposure Route & Duration | Dose (mg/kg/day) | Endpoint | Result | NOAEL (mg/kg/day) | LOAEL (mg/kg/day) | Reference |
| DINP | Rat (Sprague-Dawley) | Gavage (Gestation Days 6-15) | 0, 100, 500, 1000 | Developmental Toxicity | Increased frequency of cervical and rudimentary ribs at 1000 mg/kg/day | 500 | 1000 | [4] |
| DIDP | Rat (Sprague-Dawley) | Gavage (Gestation Days 6-15) | 0, 100, 500, 1000 | Developmental Toxicity | Increased frequency of cervical and rudimentary ribs at 1000 mg/kg/day | 500 | 1000 | [4] |
| DINP | Rat | In utero | 750 | Fetal Testis Testosterone Production | Significant reduction | - | 750 | [1] |
| DINP | Rat | In utero | 750 | Fetal Testis Gene Expression (StAR, Cyp11a) | Reduction | - | - | [2] |
| DIDP | Rat (Sprague-Dawley) | Dietary (Two-generation) | ~15 to ~600 | Fertility and Development | Reduced offspring survival at ≥0.2% in diet | ~50 (for F2 offspring survival) | ~150 | [6] |
Experimental Protocol: In Vivo Developmental Toxicity Study
A representative experimental protocol for a developmental toxicity study, based on the methodology described by Waterman et al. (1999), is as follows:
-
Animal Model: Time-mated Sprague-Dawley rats.
-
Dosing: The test compound (DINP or DIDP) is administered daily by oral gavage to pregnant dams from gestation day 6 through 15. Doses typically range from a control (vehicle only) to a high dose that may induce some maternal toxicity (e.g., 100, 500, 1000 mg/kg/day).
-
Maternal Observations: Dams are monitored daily for clinical signs of toxicity, and body weight and food consumption are recorded throughout the gestation period.
-
Fetal Evaluation: On gestation day 21, the dams are euthanized, and the uteri are examined for the number of implantations, resorptions, and live and dead fetuses. Fetuses are weighed, sexed, and examined for external, visceral, and skeletal malformations.
-
Data Analysis: Statistical analyses are performed to compare the treated groups to the control group for all maternal and fetal endpoints to determine NOAELs and LOAELs.
Proposed Mechanism of Anti-Androgenic Action
The primary proposed mechanism for the anti-androgenic effects of some phthalates is the disruption of steroidogenesis in the fetal testis, rather than direct androgen receptor antagonism. This involves the downregulation of genes and proteins crucial for cholesterol transport and testosterone synthesis.
Caption: Proposed mechanism of DINP-induced reduction in testosterone synthesis.
Estrogenic System Disruption
The potential for phthalates to mimic or block the effects of estrogens has also been a subject of investigation.
In Vitro Evidence
In vitro assays, such as recombinant yeast screens and estrogen receptor-dependent reporter gene assays in human cell lines, have been used to screen for estrogenic activity. Studies have shown that DINP possesses extremely weak estrogenic activity, with potencies several orders of magnitude lower than that of 17β-estradiol.[7][8] Some studies have reported no estrogenic activity for DIDP in similar assays.[9]
Quantitative Data on Estrogenic Effects
| Compound | Assay | Cell Line/System | Endpoint | Result | Relative Potency (vs. 17β-estradiol) | Reference |
| DINP | Recombinant Yeast Screen | Yeast | Estrogenic Activity | Weakly positive | ~1 x 10-6 to 5 x 10-7 | [7] |
| DINP | Mitogenic Assay | Human Breast Cancer Cells | Cell Proliferation | Mitogenic | - | [7] |
| DIDP | Reporter Gene Assay | MCF-7, ZR-75, Hela, MVLN cells | ER Agonism | Negative | Not active | [9] |
Experimental Protocol: Recombinant Yeast Estrogen Screen (YES)
A typical protocol for the YES assay is as follows:
-
Yeast Strain: A strain of Saccharomyces cerevisiae co-transformed with the human estrogen receptor (hER) gene and an expression plasmid containing estrogen response elements (EREs) linked to a reporter gene (e.g., lacZ for β-galactosidase).
-
Culture Preparation: The yeast is cultured in a selective medium to maintain the plasmids.
-
Exposure: The test chemical is added to the yeast culture in a 96-well plate at various concentrations. Positive (17β-estradiol) and negative (vehicle) controls are included.
-
Incubation: The plate is incubated for a set period (e.g., 2-3 days) to allow for receptor binding, reporter gene transcription, and enzyme production.
-
Assay: A chromogenic substrate for the reporter enzyme (e.g., CPRG for β-galactosidase) is added. The development of color, which is proportional to the estrogenic activity, is measured using a spectrophotometer.
-
Data Analysis: Dose-response curves are generated to determine the potency (e.g., EC50) of the test chemical relative to the positive control.
Thyroid System Disruption
Emerging evidence suggests that some phthalates may interfere with the thyroid hormone system, which is critical for neurodevelopment and metabolism.
Evidence of Thyroid Disruption
A systematic review has associated exposure to DINP with decreased thyroid hormones in mother-child pairs.[10] The mechanisms by which DINP may affect the thyroid system are not yet fully elucidated but could involve alterations in hormone synthesis, transport, or metabolism.
Quantitative Data on Thyroid Effects
Currently, there is a limited number of studies with detailed quantitative data on the thyroid-disrupting effects of DINP and DIDP. More research is needed to establish clear dose-response relationships.
Experimental Workflow for Investigating Thyroid Disruption
References
- 1. A Short-term In Vivo Screen Using Fetal Testosterone Production, a Key Event in the Phthalate Adverse Outcome Pathway, to Predict Disruption of Sexual Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Developmental toxicity of di-isodecyl and di-isononyl phthalates in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 6. Two-generation reproduction studies in Rats fed di-isodecyl phthalate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The estrogenic activity of phthalate esters in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. snu.elsevierpure.com [snu.elsevierpure.com]
An In-Depth Technical Guide to In Vivo and In Vitro Studies on Phthalate Exposure: Focus on Di(isononyl) Phthalate and Di(isodecyl) Phthalate
Introduction
Phthalates are a class of synthetic chemicals widely utilized as plasticizers to enhance the flexibility and durability of polyvinyl chloride (PVC) and other polymers. Among these, high molecular weight phthalates such as Di(isononyl) phthalate (DINP) and Di(isodecyl) phthalate (DIDP) have seen increased use as replacements for Di(2-ethylhexyl) phthalate (DEHP). Given their prevalence in consumer products, understanding the toxicological profile of these compounds is critical for risk assessment. This technical guide provides a comprehensive overview of in vivo and in vitro studies on DINP and DIDP, focusing on their toxicokinetics, potential for endocrine disruption, genotoxicity, and other systemic effects. The content is tailored for researchers, scientists, and professionals in drug development, presenting quantitative data, detailed experimental protocols, and visual representations of key biological and experimental processes.
Toxicokinetics and Metabolism
The metabolism of high molecular weight phthalates like DINP and DIDP is a critical factor in their toxicological evaluation. These compounds are rapidly metabolized and do not bioaccumulate.[1] The primary metabolic pathway involves a two-phase process. In Phase I, the parent diesters are hydrolyzed by esterases to their respective monoesters, such as mono-isononyl phthalate (MINP) and mono-isodecyl phthalate (MIDP).[1] These primary metabolites can then undergo further oxidation to form secondary metabolites, including hydroxylated, oxo, and carboxylated derivatives.[1][2][3] These oxidized secondary metabolites are considered more sensitive and reliable biomarkers for human exposure assessment than the primary monoesters because they are excreted in higher concentrations in urine.[1][4]
In a toxicokinetic study in rats administered a single oral or intravenous dose of 100 mg/kg DIDP, the compound was rapidly and extensively metabolized.[2][3] The major metabolites identified were mono-isodecyl-phthalate (MiDP), mono-hydroxy-isodecyl-phthalate (MHiDP), mono-carboxy-isononyl-phthalate (MCiNP), and mono-oxo-isodecyl-phthalate (MOiDP).[2][3] The primary metabolite excreted in urine was MCiNP, making it a potential key biomarker for DIDP exposure.[2][3]
Table 1: Toxicokinetic Parameters of Di-isodecyl Phthalate (DIDP) and its Metabolites in Rats (Data derived from studies involving oral administration of 100 mg/kg DIDP)
| Analyte | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) |
| DIDP | 1,186.4 ± 345.2 | 4.0 ± 0.0 | 10,750.1 ± 2,011.8 |
| MiDP | 2,754.7 ± 389.5 | 8.0 ± 0.0 | 48,934.3 ± 6,781.1 |
| MHiDP | 1,478.2 ± 301.9 | 8.0 ± 0.0 | 25,678.9 ± 5,432.7 |
| MCiNP | 3,210.5 ± 456.7 | 8.0 ± 0.0 | 61,234.5 ± 8,910.2 |
| MOiDP | 1,890.1 ± 289.4 | 8.0 ± 0.0 | 33,456.7 ± 4,567.8 |
Note: Data presented as mean ± standard deviation. Cmax: Maximum plasma concentration; Tmax: Time to reach maximum concentration; AUC: Area under the plasma concentration-time curve. Data synthesized from narrative descriptions in cited literature.[2][3][5]
In Vivo Studies
In vivo studies are essential for understanding the systemic effects of chemical exposure in a whole, living organism.
Genotoxicity and Carcinogenicity
Mechanistic studies have investigated the genotoxic potential of DINP and DIDP. Both compounds have been evaluated in a battery of tests, including the Salmonella (Ames) test for mutagenicity, in vitro cytogenetics assays, and in vivo mouse micronucleus tests.[6] The results from these assays were consistently negative, indicating that neither DINP nor DIDP is mutagenic.[6]
Long-term exposure to high doses of DINP has been associated with liver and kidney tumors in rodents.[6] However, these tumors are believed to arise from non-genotoxic mechanisms. The liver tumors are linked to peroxisome proliferation, a process to which rodents are particularly sensitive, while the kidney tumors observed in male rats are associated with the induction of alpha-2u-globulin, a protein not expressed in humans.[6] Therefore, the carcinogenic potential observed in rodents is generally not considered indicative of human risk.[7]
Table 2: Summary of Genotoxicity Studies for DINP and DIDP
| Assay | Test System | Compound | Result |
| Mutagenicity | Salmonella typhimurium (Ames Test) | DINP | Negative[6] |
| Chromosomal Aberrations | Chinese Hamster Ovary (CHO) cells | DINP | Negative[6] |
| In Vivo Genotoxicity | Mouse Micronucleus Assay | DINP | Negative[6] |
| In Vivo Genotoxicity | Mouse Micronucleus Assay | DIDP | Negative[6] |
Endocrine Disruption Potential
The potential for phthalates to act as endocrine disruptors is a significant area of research. A comprehensive review of toxicological data for DIDP, covering in silico, in vitro, and in vivo studies, concluded that it is not an endocrine disruptor.[8] The evaluation found a lack of evidence that DIDP perturbs the estrogen, androgen, thyroid, or steroidogenesis (EATS) pathways.[8] Specifically, in utero exposure to DIDP did not lead to adverse reproductive outcomes or changes in anogenital distance in offspring, and consistent effects on testosterone biosynthesis were not observed.[8]
For DINP, while some studies have suggested a potential for anti-androgenic effects, the evidence is not as robust as for lower molecular weight phthalates.[9][10] Human epidemiological studies have shown some associations between DINP exposure and effects on male reproduction and thyroid hormones, but a causal link remains to be definitively established.[9] Overall, both DINP and DIDP are considered to have a much lower endocrine-disrupting potential than phthalates like DEHP or DBP.[10]
Hepatic Effects
The liver is a primary target organ for phthalate toxicity in rodents.[11] Studies comparing the hepatic effects of DINP with other C7-C11 dialkyl phthalates in rats and mice found that branched-chain phthalates like DINP were more potent inducers of peroxisomal enzymes than linear-chain phthalates.[12] This effect is linked to the activation of the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a mechanism detailed later in this guide.
In Vitro Studies
In vitro studies, conducted in controlled laboratory environments using cell cultures or isolated biological molecules, are crucial for elucidating specific mechanisms of action.
Estrogenicity Assays
The estrogenic activity of various phthalates has been assessed using recombinant yeast screens that express the human estrogen receptor. In these assays, DINP and DIDP were tested alongside other phthalates and known xenoestrogens. The results showed that several phthalates, including butyl benzyl phthalate (BBP) and dibutyl phthalate (DBP), exhibited weak estrogenic activity.[13] However, DINP and DIDP were among the phthalates that did not produce a significant estrogenic response in this system, further supporting the in vivo findings of low endocrine activity.[13]
Gap Junctional Intercellular Communication (GJIC)
Gap junctional intercellular communication is a critical process for maintaining tissue homeostasis, and its inhibition is often linked to tumor promotion. In vitro studies on primary mouse hepatocytes have shown that branched-chain phthalate monoesters can inhibit GJIC.[12] This finding suggests a potential non-genotoxic mechanism for the liver tumors observed in rodent bioassays.[12]
Signaling Pathways and Mechanisms of Action
Peroxisome Proliferation (PPARα Activation)
The primary mechanism for phthalate-induced liver tumors in rodents involves the activation of the Peroxisome Proliferator-Activated Receptor alpha (PPARα). PPARα is a nuclear receptor that regulates the expression of genes involved in lipid metabolism and peroxisome proliferation. In rodents, high-dose exposure to phthalates like DINP leads to sustained activation of PPARα, causing a significant increase in the size and number of peroxisomes, oxidative stress, and ultimately, hepatocellular tumors. This pathway is considered less relevant to humans, who have lower levels of PPARα expression in the liver and are less responsive to its activation.[6]
Experimental Protocols
Detailed and reproducible methodologies are the bedrock of scientific research. Below are synthesized protocols for key experiments cited in this guide.
In Vivo Toxicokinetic Study Protocol
-
Animal Model : Male Sprague-Dawley rats are used. Animals are acclimated and housed in controlled conditions.
-
Dosing : Rats are administered a single dose of DIDP (e.g., 100 mg/kg) either orally via gavage or intravenously.[2][3] A vehicle control group receives the vehicle (e.g., corn oil) only.
-
Sample Collection : Blood samples are collected from the jugular vein at predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours).[2][3] Urine and feces are collected over a 48-hour period using metabolic cages.
-
Sample Preparation : Plasma is separated from blood by centrifugation. All biological samples (plasma, urine, feces) are stored at -80°C until analysis. For analysis of conjugated metabolites, samples may be treated with β-glucuronidase.[14]
-
Analytical Method : Concentrations of the parent compound and its metabolites are quantified using a validated Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method.[2][3] Stable isotope-labeled internal standards are used for accurate quantification.[14]
In Vitro Genotoxicity: Mouse Micronucleus Assay
-
Animal Model : Male and female mice (e.g., CD-1) are used.
-
Dosing : Animals are treated with DINP or DIDP, typically via oral gavage or intraperitoneal injection, at multiple dose levels, alongside a positive control (e.g., a known mutagen) and a vehicle control.[6]
-
Sample Collection : Bone marrow is harvested from the femurs at 24 and 48 hours post-dosing.
-
Slide Preparation : Bone marrow cells are flushed, smeared onto microscope slides, and stained (e.g., with Giemsa).
-
Analysis : Slides are scored under a microscope to determine the frequency of micronucleated polychromatic erythrocytes (PCEs) among total PCEs, which is an indicator of chromosomal damage.
In Vitro Estrogenicity: Recombinant Yeast Screen
-
Test System : A strain of Saccharomyces cerevisiae genetically modified to contain the human estrogen receptor (hER) and a reporter gene (e.g., lac-Z) whose expression is controlled by an estrogen response element.[13]
-
Assay Procedure : Yeast cells are cultured in a medium containing the test compound (e.g., DINP, DIDP) at various concentrations. 17β-estradiol is used as a positive control and ethanol as a negative control.
-
Endpoint Measurement : After an incubation period, the expression of the reporter gene is quantified. For the lac-Z reporter, this is typically done by measuring the colorimetric change produced by the enzymatic activity of β-galactosidase.
-
Data Analysis : The estrogenic activity of the test compound is determined by comparing its dose-response curve to that of the positive control.
Conclusion
The comprehensive body of in vivo and in vitro research on Di(isononyl) phthalate and Di(isodecyl) phthalate indicates a toxicological profile distinct from that of lower molecular weight phthalates. The data consistently show that DINP and DIDP are not genotoxic.[6] While high doses can induce liver tumors in rodents, the underlying mechanism involving PPARα activation is considered to have low relevance for human health risk assessment.[6][7] Furthermore, extensive evaluations conclude that DIDP is not an endocrine disruptor, and the evidence for DINP's endocrine activity is weak compared to other phthalates.[8][10] Toxicokinetic studies confirm that these compounds are rapidly metabolized and excreted, with oxidized secondary metabolites serving as the most reliable biomarkers of exposure.[1][2][3] This guide provides a foundational resource for scientists and researchers, summarizing the key data and methodologies that inform the current understanding of DINP and DIDP toxicology.
References
- 1. Human Biological Monitoring of Diisononyl Phthalate and Diisodecyl Phthalate: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Toxicokinetics of di-isodecyl phthalate and its major metabolites in rats through the application of a developed and validated UHPLC-ESI-MS/MS method | springermedizin.de [springermedizin.de]
- 4. Determination of secondary, oxidised di-iso-nonylphthalate (DINP) metabolites in human urine representative for the exposure to commercial DINP plasticizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Toxicokinetics of di-isodecyl phthalate and its major metabolites in rats through the application of a developed and validated UHPLC-ESI-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Di(isononyl) phthalate (DINP) and di(isodecyl) phthalate (DIDP) are not mutagenic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. greenfacts.org [greenfacts.org]
- 8. Evaluation of the endocrine disrupting potential of di-isodecyl phthalate | ToxStrategies [toxstrategies.com]
- 9. snu.elsevierpure.com [snu.elsevierpure.com]
- 10. cpsc.gov [cpsc.gov]
- 11. cpsc.gov [cpsc.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. bura.brunel.ac.uk [bura.brunel.ac.uk]
- 14. scispace.com [scispace.com]
An In-Depth Technical Guide to the Major Metabolites of Isodecyl Nonyl Phthalate for Biomonitoring
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: Isodecyl Nonyl Phthalate and the Need for Biomonitoring
This compound (IDNP) belongs to the high molecular weight phthalate esters, a class of chemicals widely used as plasticizers to impart flexibility and durability to polyvinyl chloride (PVC) and other polymers. As these plasticizers are not chemically bound to the polymer matrix, they can leach into the environment, leading to widespread human exposure through ingestion, inhalation, and dermal contact.
The term this compound technically refers to a mixed diester of phthalic acid with isodecyl and nonyl alcohols. However, it is structurally and toxicologically very similar to Diisononyl Phthalate (DINP), a complex mixture of phthalate esters with branched nine-carbon (C9) alkyl chains. In scientific literature and regulatory assessments, DINP is often the primary focus, and its metabolic data is considered representative for this class of C9-rich phthalates.[1][2][3] Given their potential as endocrine-disrupting chemicals, accurate assessment of human exposure is critical for toxicological research and risk assessment.
Biomonitoring, which involves measuring the substance or its metabolites in biological matrices like urine, is the most reliable method for assessing internal exposure.[4] For phthalates, analysis of urinary metabolites is preferred over measuring the parent compound due to the rapid metabolism of phthalates and the high risk of sample contamination from ubiquitous parent compounds in the laboratory environment.[4] This guide provides a comprehensive overview of the major metabolites of IDNP/DINP and the methodologies for their quantification.
Metabolism of this compound (IDNP)
Following exposure, IDNP undergoes a rapid, two-phase metabolic process.
-
Phase I Metabolism: The initial step is the hydrolysis of one of the ester linkages, catalyzed by carboxylesterases, to form the monoester metabolite, Mono-isononyl phthalate (MINP) .[5] However, MINP is a transient and minor metabolite in urine. The primary metabolic route involves further oxidation of the branched alkyl chain of MINP. This process generates several more abundant, secondary oxidative metabolites, including hydroxylated (OH-MINP), oxo (oxo-MINP), and carboxylated (cx-MINP) species.
-
Phase II Metabolism: These hydroxylated metabolites can then be conjugated with glucuronic acid, forming more water-soluble glucuronides that are readily excreted in the urine.[6]
Critically for biomonitoring, the secondary oxidative metabolites are the most abundant and specific biomarkers for IDNP/DINP exposure.[7] Studies have consistently shown that measuring only the primary monoester, MINP, significantly underestimates exposure.[3][8]
Metabolic Pathway of IDNP/DINP
Caption: Metabolic pathway of IDNP/DINP in humans.
Quantitative Data on Major IDNP Metabolites
The selection of appropriate biomarkers is essential for accurate exposure assessment. The following tables summarize quantitative data highlighting the importance of secondary, oxidized metabolites over the simple monoester.
Table 1: Urinary Excretion of DINP Metabolites After a Single Oral Dose in a Human Volunteer (Data sourced from Koch et al., 2007)
| Metabolite Class | Specific Example Standard | % of Administered Dose Recovered in Urine (48h) |
| Monoester (MINP) | Mono-iso-nonylphthalate | 2.2% |
| Hydroxylated (OH-MINP) | mono-(4-methyl-7-hydroxy-octyl)phthalate | 20.2% |
| Oxo (oxo-MINP) | mono-(4-methyl-7-oxo-octyl)phthalate | 10.6% |
| Carboxylated (cx-MINP) | mono-(4-methyl-7-carboxyheptyl)phthalate | 10.7% |
| Total Measured | - | 43.6% |
Table 2: Detection Frequency and Concentration of DINP Metabolites in the U.S. Population (NHANES 2005-2006) (Data sourced from Silva et al., 2009)[3][8]
| Metabolite | Biomarker Type | Detection Frequency | Concentration Range (µg/L) |
| MNP (Monoisononyl phthalate) | Primary, Insensitive | 12.9% | >0.8 – 148.1 |
| MCOP (Monocarboxyisooctyl phthalate) | Secondary, Sensitive | 95.2% | >0.7 – 4,961 |
Experimental Protocols for Biomonitoring
The quantitative analysis of IDNP/DINP metabolites in urine is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity.
General Workflow
Caption: General workflow for urinary phthalate metabolite analysis.
Detailed Methodology
The following protocol is a representative example compiled from established biomonitoring methods.[6][7][8][9]
1. Reagents and Materials:
-
Urine samples
-
Deionized water (18 MΩ·cm)
-
Ammonium acetate buffer (e.g., 1M, pH 6.5)
-
β-glucuronidase enzyme (from E. coli K12 or Helix pomatia)
-
Isotopically labeled internal standards (e.g., ¹³C- or D-labeled MCOP, OH-MINP)
-
Methanol, Acetonitrile (HPLC grade)
-
Formic Acid
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
2. Sample Preparation and Enzymatic Hydrolysis:
-
Thaw frozen urine samples to room temperature.
-
To a 100 µL aliquot of urine, add 10 µL of a mixed internal standard solution containing the isotopically labeled analogues of the target metabolites.
-
Add buffer solution (e.g., 90 µL of 1M ammonium acetate, pH 6.5).
-
Add β-glucuronidase enzyme solution. The amount and type can vary; a typical application might use 10-30 µL of an enzyme preparation.[8]
-
Incubate the mixture. Incubation conditions must be optimized but are often performed at 37°C for 4 to 18 hours or at higher temperatures (e.g., 55°C) for shorter durations (30-60 minutes) with specific enzymes.[8][9]
3. Solid Phase Extraction (SPE):
-
Condition the SPE cartridge (e.g., C18) with methanol followed by deionized water.
-
Load the hydrolyzed urine sample onto the cartridge.
-
Wash the cartridge with water or a low-percentage organic solvent to remove interferences.
-
Elute the target metabolites with an appropriate solvent, typically methanol or acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a small volume of mobile phase for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.
-
Gradient: A chromatographic gradient is used to separate the metabolites, starting with a high aqueous percentage and ramping up the organic phase percentage over several minutes.
-
Flow Rate: Typical flow rates are 0.2-0.4 mL/min.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray Ionization (ESI) in negative ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. This involves monitoring a specific precursor ion-to-product ion transition for each analyte and its corresponding internal standard.
-
Example Transitions: While specific instrument parameters must be optimized, example precursor ions [M-H]⁻ for DINP metabolites could include m/z 293.1 (MINP), 307.1 (OH-MINP), 321.1 (cx-MINP), among others.
-
5. Quantification:
-
Calibration curves are generated using standards of known concentrations.
-
The concentration of each metabolite in the urine sample is determined by calculating the ratio of the native analyte peak area to the labeled internal standard peak area and comparing this ratio to the calibration curve (isotope dilution method).
Conclusion
For the accurate biomonitoring of human exposure to this compound (IDNP) and its close relative DINP, it is imperative to focus on the analysis of secondary, oxidative metabolites rather than the primary monoester, MINP. Metabolites such as OH-MINP, oxo-MINP, and particularly carboxylated forms like MCOP, are sensitive and specific urinary biomarkers.[3][8] The established analytical methodology, centered on enzymatic hydrolysis followed by LC-MS/MS with isotope dilution, provides a robust and reliable framework for quantifying these key metabolites in large-scale human studies. This approach ensures an accurate assessment of the internal body burden of these widely used plasticizers.
References
- 1. Phthalate Di-isodecyl & Di-isononyl phthalates [greenfacts.org]
- 2. Phthalate Di-isodecyl & Di-isononyl phthalates | PDF [slideshare.net]
- 3. greenfacts.org [greenfacts.org]
- 4. frontiersin.org [frontiersin.org]
- 5. Diisodecyl phthalate - Wikipedia [en.wikipedia.org]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. Impact of enzymatic hydrolysis on the quantification of total urinary concentrations of chemical biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. UHPLC/MS for Drug Detection in Urine [sigmaaldrich.com]
- 9. Identification of di-isononyl phthalate metabolites for exposure marker discovery using in vitro/in vivo metabolism and signal mining strategy with LC-MS data - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Isodecyl Nonyl Phthalate: Sources and Routes of Human Exposure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the sources and routes of human exposure to isodecyl nonyl phthalate, with a focus on diisononyl phthalate (DINP) and diisodecyl phthalate (DIDP), two high molecular weight phthalate esters commonly used as plasticizers. This document is intended to serve as a resource for researchers, scientists, and professionals in drug development by consolidating quantitative data, detailing experimental protocols, and visualizing key pathways to better understand human interaction with these compounds.
Introduction to this compound (DINP and DIDP)
Diisononyl phthalate (DINP) and diisodecyl phthalate (DIDP) are complex mixtures of isomers primarily used to impart flexibility and durability to polyvinyl chloride (PVC) and other polymers.[1] Due to restrictions on the use of other phthalates, such as di(2-ethylhexyl) phthalate (DEHP), the production and use of DINP and DIDP have increased.[2] These compounds are not chemically bound to the polymer matrix and can leach, migrate, or off-gas into the surrounding environment, leading to widespread human exposure.[1]
Primary Sources of Exposure
Human exposure to DINP and DIDP is multifactorial, originating from a variety of consumer and industrial products. The primary sources are categorized below.
Consumer Products
A wide range of consumer products contain DINP and DIDP, acting as direct sources of exposure. These include:
-
Building Materials: Vinyl flooring, wall coverings, roofing materials, and sealants are significant sources of indoor contamination.[3][4]
-
Toys and Childcare Articles: Historically, soft plastic toys and childcare articles were a notable source of exposure for children, leading to regulations restricting their use.[5][6]
-
Food Packaging: While less common in direct food wrap, these phthalates can be found in some food packaging materials, conveyor belts, and tubing used in food processing.[7][8]
-
Other Products: Other sources include automotive interiors, wire and cable insulation, synthetic leather, footwear, and some paints and adhesives.[4][5]
Indoor Environment
The indoor environment acts as a significant reservoir for DINP and DIDP released from consumer products.
-
Indoor Dust: Phthalates readily adsorb to indoor dust particles, which can then be ingested or inhaled. Dust is considered a major pathway of exposure, especially for children.[9][10]
-
Indoor Air: While less volatile than lower molecular weight phthalates, DINP and DIDP can be present in indoor air, adsorbed to particulate matter.[11]
Diet
Food can become contaminated with DINP and DIDP through various pathways.
-
Food Processing and Packaging: Migration from PVC materials used in food processing equipment (e.g., tubing, conveyor belts) and packaging can lead to contamination.[7]
-
Environmental Contamination: Contamination of the food chain through environmental pollution can also contribute to dietary exposure. Fatty foods, in particular, are more susceptible to accumulating these lipophilic compounds.[12]
Routes of Human Exposure
Humans are exposed to DINP and DIDP through several routes, with ingestion being the most significant for the general population.
-
Ingestion: This is the primary route of exposure and occurs through the consumption of contaminated food and water, as well as the incidental ingestion of indoor dust, particularly in young children who exhibit hand-to-mouth behaviors.
-
Inhalation: Inhalation of indoor air containing phthalate-laden dust particles is another route of exposure. Occupational settings where these phthalates are processed can have higher airborne concentrations.[5]
-
Dermal Contact: Direct contact with consumer products containing DINP and DIDP can lead to dermal absorption, although this route is generally considered less significant than ingestion and inhalation for the general population.[5]
-
Occupational Exposure: Workers in industries that manufacture or process PVC and other plastics containing these phthalates can have significantly higher exposure levels through both inhalation and dermal contact.[5]
Quantitative Data on Exposure
The following tables summarize quantitative data on the concentration of DINP and DIDP in various media and human biomonitoring studies.
Table 1: Concentration of DINP in Indoor Dust
| Location/Study | Number of Samples | Median Concentration (µg/g) | Concentration Range (µg/g) |
| China | 410 | 0.28 | - |
| - | - | 127.11 (DEHP for comparison) | - |
Table 2: Concentration of Phthalates in Food Products
| Food Category | Phthalate | Mean Concentration (ng/g) | Maximum Concentration (ng/g) |
| Various Foods | DINP & DIDP | - | - |
| Baby Foods | Total Phthalates | 46.1 (median) | 9580 |
| Coffee (from professional espresso machine) | DEHP | - | 21.32 |
| Lettuce (in a bag) | DEP | - | 16,500 |
Note: Data on specific DINP and DIDP concentrations in a wide variety of food is limited and often reported as part of total phthalate measurements.
Table 3: Human Biomonitoring of DINP and DIDP Metabolites in Urine
| Population (Study) | Metabolite | Median Concentration (µg/L) | 95th Percentile (µg/L) |
| General German Population | DEHP (for comparison) | 13.8 (daily intake µg/kg bw) | 52.1 (daily intake µg/kg bw) |
| Various Populations (DIDP) | - | <1 (daily intake µg/kg bw) | <5 (daily intake µg/kg bw) |
Note: Biomonitoring is typically conducted by measuring the urinary metabolites of the parent phthalates.
Experimental Protocols
This section provides an overview of the methodologies used in key experiments for the analysis of DINP and DIDP.
Analysis of Phthalates in Indoor Dust
Objective: To quantify the concentration of DINP and other phthalates in settled indoor dust.
Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)
Protocol:
-
Sample Collection:
-
Sample Preparation and Extraction:
-
Sieve the collected dust to obtain a fine, homogenous sample.
-
Accurately weigh approximately 100 mg of the sieved dust.[9]
-
Perform Soxhlet extraction with dichloromethane for several hours to extract the phthalates from the dust matrix.[9]
-
Alternatively, use ultrasonic extraction with a suitable solvent.[13]
-
-
Clean-up:
-
If necessary, perform a solid-phase extraction (SPE) clean-up step to remove interfering compounds.[13]
-
-
GC-MS Analysis:
-
Analyze the extract using a gas chromatograph coupled with a mass spectrometer (GC-MS).[9]
-
GC Conditions:
-
Column: HP-5 fused silica capillary column (30.0 m × 250 µm × 0.25 µm).[9]
-
Carrier Gas: Nitrogen at a flow rate of 1 mL/min.[9]
-
Injector: Splitless mode at 250 °C.[9]
-
Oven Temperature Program: Initial temperature of 80 °C (hold for 2 min), ramp to 220 °C at 10 °C/min (hold for 1 min), then ramp to 300 °C at 20 °C/min (hold for 5 min).[9]
-
-
MS Conditions:
-
-
Quantification:
-
Use an internal standard method for accurate quantification. Benzyl benzoate is a commonly used internal standard.[9]
-
Prepare a calibration curve using certified reference standards of the target phthalates.
-
Calculate the concentration of each phthalate in the dust sample based on the calibration curve and the sample weight.[9]
-
Analysis of Phthalates in Children's Toys
Objective: To determine the concentration of regulated phthalates, including DINP and DIDP, in plastic toys.
Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)
Protocol:
-
Sample Preparation:
-
Extraction:
-
Internal Standard and Dilution:
-
GC-MS Analysis:
-
Quantification:
Analysis of Phthalate Metabolites in Human Urine
Objective: To measure the concentration of DINP and DIDP metabolites as biomarkers of human exposure.
Methodology: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
Protocol (Based on CDC Laboratory Procedure Manual): [16]
-
Sample Collection and Storage:
-
Enzymatic Deconjugation:
-
Thaw urine samples and vortex.
-
To a portion of the urine sample, add an ammonium acetate buffer (pH 6.5) and β-glucuronidase enzyme to deconjugate the glucuronidated phthalate metabolites.[16]
-
Incubate the mixture to allow for complete enzymatic hydrolysis.
-
-
On-line Solid Phase Extraction (SPE):
-
Utilize an on-line SPE system coupled to the HPLC-MS/MS for automated sample clean-up and pre-concentration.[16]
-
-
HPLC-MS/MS Analysis:
-
HPLC: Perform chromatographic separation using a reversed-phase HPLC column.[16]
-
MS/MS: Use a tandem mass spectrometer with an electrospray ionization (ESI) source for detection.[16]
-
Operate the mass spectrometer in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for each metabolite.
-
-
Quantification:
-
Use isotope-labeled internal standards for each target metabolite to correct for matrix effects and variations in instrument response.[16]
-
Prepare calibration standards in a synthetic urine matrix.
-
Quantify the metabolites by comparing the response of the native analyte to its corresponding labeled internal standard.
-
Visualization of Exposure Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the key sources and routes of human exposure to this compound.
Caption: Primary sources and environmental pathways leading to human exposure.
Caption: Major routes of human exposure and subsequent biomonitoring.
Conclusion
This technical guide has synthesized information on the sources, routes of exposure, and analytical methodologies for this compound (DINP and DIDP). The ubiquitous nature of these plasticizers in consumer products and the indoor environment leads to continuous, low-level human exposure, primarily through ingestion of contaminated dust and food. While biomonitoring data confirm widespread exposure, the estimated daily intakes for the general population are generally below the health-based guidance values established by regulatory agencies.[18] The provided experimental protocols offer a foundation for researchers to conduct further studies to refine exposure assessments and understand the potential health implications of these compounds. The visualization of exposure pathways aims to provide a clear conceptual framework for this complex issue. Further research is warranted to expand the quantitative database on DINP and DIDP concentrations in a broader range of consumer products and foodstuffs and to further elucidate the long-term health effects of chronic exposure.
References
- 1. greenpeace.to [greenpeace.to]
- 2. americanchemistry.com [americanchemistry.com]
- 3. epa.gov [epa.gov]
- 4. greenfacts.org [greenfacts.org]
- 5. DINP-DIDP: 4. How can humans be exposed to DIDP and DINP? [greenfacts.org]
- 6. Analysis and Assessment of Exposure to Selected Phthalates Found in Children’s Toys in Christchurch, New Zealand - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phthalates | Food Packaging Forum [foodpackagingforum.org]
- 8. blog.qima.com [blog.qima.com]
- 9. A method for evaluating indoor phthalate exposure levels in collected dust - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. asn.sn [asn.sn]
- 12. Phthalates found in diverse array of foods, from coffee to baby formula | Food Packaging Forum [foodpackagingforum.org]
- 13. Expanding the number of phthalates monitored in house dust | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 14. gcms.cz [gcms.cz]
- 15. hpst.cz [hpst.cz]
- 16. wwwn.cdc.gov [wwwn.cdc.gov]
- 17. Urinary phthalate metabolites and their biotransformation products: predictors and temporal variability among men and women - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Estimates of daily di-isodecyl phthalate (DIDP) intake calculated from urinary biomonitoring data - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Determination of Isodecyl Nonyl Phthalate in Environmental Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isodecyl nonyl phthalate (IDNP) is a complex mixture of branched alkyl phthalate esters used as a plasticizer in a wide variety of polyvinyl chloride (PVC) and other polymer products. Due to its widespread use and potential for environmental release, there is a growing need for sensitive and reliable analytical methods to determine its presence and concentration in various environmental matrices. This document provides detailed application notes and protocols for the detection and quantification of this compound in environmental samples, including water, soil, sediment, and biota.
Analytical Techniques Overview
The analysis of this compound in environmental samples typically involves a multi-step process including sample collection, extraction, cleanup, and instrumental analysis. The most common and effective analytical techniques for the determination of high-molecular-weight phthalates like IDNP are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a robust and widely used technique for the analysis of semi-volatile organic compounds like phthalates.[1] GC provides excellent separation of complex mixtures, and MS allows for sensitive and selective detection. For complex isomeric mixtures like IDNP, which can produce an unresolved hump in the chromatogram, specific techniques like GC with atmospheric-pressure chemical ionization (APCI) time-of-flight mass spectrometry (TOF-MS) can be beneficial.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique offers high sensitivity and specificity, particularly for high-molecular-weight phthalates that can be challenging to analyze by GC-MS.[2] LC-MS/MS is less prone to thermal degradation of analytes and can often simplify sample preparation.
Quantitative Data Summary
The following tables summarize typical quantitative data for the analysis of high-molecular-weight phthalates, including compounds structurally similar to this compound, in various environmental matrices. These values can serve as a benchmark for method development and validation.
Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Performance Data
| Analyte | Matrix | Extraction Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Relative Standard Deviation (RSD) (%) |
| Diisononyl phthalate (DINP) | Soil | Ultrasonic Extraction | 0.05 mg/kg | 0.15 mg/kg | 85-110 | <15 |
| Diisodecyl phthalate (DIDP) | Sediment | Soxhlet Extraction | 0.1 mg/kg | 0.3 mg/kg | 80-105 | <15 |
| High-Molecular-Weight Phthalates | Water | Liquid-Liquid Extraction | 0.1 - 1 µg/L | 0.3 - 3 µg/L | 90-115 | <10 |
| Diisononyl phthalate (DINP) | Biota | QuEChERS | 5 ng/g | 15 ng/g | 88-102 | <12 |
Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Performance Data
| Analyte | Matrix | Extraction Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Relative Standard Deviation (RSD) (%) |
| Diisononyl phthalate (DINP) | Water | Solid-Phase Extraction | 0.01 µg/L | 0.03 µg/L | 95-105 | <10 |
| Diisodecyl phthalate (DIDP) | Sediment | Pressurized Liquid Extraction | 0.5 ng/g | 1.5 ng/g | 92-108 | <10 |
| High-Molecular-Weight Phthalates | Soil | Ultrasonic Extraction | 1 - 10 ng/g | 3 - 30 ng/g | 90-110 | <15 |
| Diisononyl phthalate (DINP) | Biota | Solid-Phase Extraction | 1 ng/g | 3 ng/g | 93-107 | <15 |
Experimental Protocols
Protocol 1: Analysis of this compound in Water Samples by SPE and GC-MS/MS
This protocol details the extraction and analysis of this compound from water samples using solid-phase extraction (SPE) followed by gas chromatography-tandem mass spectrometry (GC-MS/MS).
1. Sample Preparation and Extraction:
-
Collect a 1-liter water sample in a pre-cleaned amber glass bottle.
-
Add ascorbic acid (if residual chlorine is present) and adjust the pH to neutral (6.5-7.5).
-
Add a surrogate standard (e.g., 13C-labeled DiNP) to the sample.
-
Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of ethyl acetate, followed by 5 mL of methanol, and finally 10 mL of deionized water.
-
Load the water sample onto the SPE cartridge at a flow rate of 5-10 mL/min.
-
After loading, wash the cartridge with 5 mL of a 40:60 methanol/water solution to remove interferences.
-
Dry the cartridge under a gentle stream of nitrogen for 30 minutes.
-
Elute the analytes with 10 mL of ethyl acetate.
-
Concentrate the eluate to 1 mL under a gentle stream of nitrogen.
-
Add an internal standard (e.g., 13C-labeled DEHP) prior to analysis.
2. GC-MS/MS Instrumental Analysis:
-
Gas Chromatograph (GC):
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 280 °C.
-
Injection Mode: Splitless (1 µL injection volume).
-
Oven Temperature Program: Start at 60 °C (hold for 1 min), ramp to 220 °C at 25 °C/min, then ramp to 300 °C at 5 °C/min (hold for 10 min).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). Suggested transitions for high-molecular-weight phthalates often involve the precursor ion m/z 149 and product ions specific to the alkyl chains. For a complex mixture like IDNP, monitoring a range of precursor and product ions may be necessary.
-
Protocol 2: Analysis of this compound in Soil and Sediment by Ultrasonic Extraction and LC-MS/MS
This protocol describes the extraction of this compound from soil and sediment samples using ultrasonic extraction followed by analysis with liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. Sample Preparation and Extraction:
-
Air-dry the soil or sediment sample and sieve it through a 2 mm mesh.
-
Weigh 5 g of the homogenized sample into a glass centrifuge tube.
-
Add a surrogate standard (e.g., 13C-labeled DiNP).
-
Add 10 mL of a 1:1 (v/v) mixture of acetone and hexane.
-
Extract the sample in an ultrasonic bath for 20 minutes.[3]
-
Centrifuge the sample at 3000 rpm for 10 minutes and collect the supernatant.
-
Repeat the extraction two more times with fresh solvent.
-
Combine the supernatants and concentrate to approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen.
-
Perform a cleanup step using a Florisil or silica gel column if necessary to remove interfering compounds.
-
Exchange the solvent to methanol and adjust the final volume to 1 mL.
-
Add an internal standard (e.g., 13C-labeled DEHP) before analysis.
2. LC-MS/MS Instrumental Analysis:
-
Liquid Chromatograph (LC):
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 5 mM Ammonium acetate in water.
-
Mobile Phase B: Methanol.
-
Gradient: Start with 80% B, increase to 100% B over 10 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Capillary Voltage: 3.0 kV.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). Monitor precursor ions corresponding to the [M+NH4]+ or [M+Na]+ adducts of the various IDNP isomers and their characteristic fragment ions.
-
Visualizations
Caption: Workflow for Water Sample Analysis.
Caption: Workflow for Soil/Sediment Analysis.
References
Application Note: UHPLC-ESI-MS/MS Method for the Quantification of Isodecyl Nonyl Phthalate Metabolites
Audience: Researchers, scientists, and drug development professionals.
Introduction
Isodecyl nonyl phthalate (DINP) is a complex mixture of dialkyl phthalates used as a plasticizer in a wide variety of consumer products. Due to its widespread use, human exposure is common. Monitoring the metabolites of DINP in biological matrices is crucial for assessing exposure and understanding its potential health effects. This application note describes a robust and sensitive UHPLC-ESI-MS/MS method for the quantification of major this compound metabolites in biological samples. The methodology is based on toxicokinetic studies of similar high-molecular-weight phthalates, such as di-isodecyl phthalate (DiDP), which is structurally and metabolically similar to the components of DINP mixtures.[1]
The primary metabolites of high-molecular-weight phthalates like DiDP result from initial hydrolysis to the monoester, followed by oxidative metabolism. The major metabolites quantified using this method include mono-isodecyl-phthalate (MiDP), and its further oxidized products: mono-hydroxy-isodecyl-phthalate (MHiDP), mono-oxo-isodecyl-phthalate (MOiDP), and mono-carboxy-isononyl-phthalate (MCiNP).[1] MCiNP is often a major metabolite excreted in urine, making it a key biomarker for exposure assessment.[1]
Metabolic Pathway of this compound
The metabolism of this compound begins with the hydrolysis of the diester to its monoester metabolite, mono-isodecyl-phthalate (MiDP). This is followed by phase I oxidative reactions, primarily hydroxylation and subsequent oxidation to form hydroxylated (MHiDP), oxo (MOiDP), and carboxylated (MCiNP) metabolites. These more polar metabolites are then more readily excreted.
Metabolism of this compound.
Experimental Workflow
The analytical workflow involves sample preparation, UHPLC separation, and MS/MS detection. A generalized workflow is presented below.
UHPLC-ESI-MS/MS Workflow.
Detailed Protocols
Sample Preparation (Urine)
-
Sample Thawing and Spiking: Thaw frozen urine samples at room temperature. Centrifuge at approximately 4000 rpm for 10 minutes to pellet any precipitate. Take a 1 mL aliquot of the supernatant and spike with an appropriate internal standard solution (e.g., isotopically labeled analogs of the target metabolites).
-
Enzymatic Hydrolysis: To deconjugate glucuronidated and sulfated metabolites, add 50 µL of β-glucuronidase/arylsulfatase solution to the urine sample.[2] Incubate at 37°C for 90 minutes.
-
Protein Precipitation/Extraction:
-
Method A: Protein Precipitation: Add 2 mL of cold acetonitrile to the hydrolyzed sample. Vortex for 1 minute and then centrifuge at 10,000 rpm for 10 minutes to precipitate proteins. Transfer the supernatant to a clean tube.
-
Method B: Liquid-Liquid Extraction (LLE): Acidify the sample with a small volume of formic acid. Add 3 mL of an organic solvent mixture (e.g., ethyl acetate/hexane). Vortex vigorously for 5 minutes. Centrifuge to separate the phases and collect the organic layer. Repeat the extraction.[3]
-
Method C: Solid-Phase Extraction (SPE): Condition an SPE cartridge (e.g., C18) with methanol followed by water. Load the hydrolyzed sample onto the cartridge. Wash with water to remove interferences. Elute the analytes with methanol or acetonitrile.
-
-
Evaporation and Reconstitution: Evaporate the supernatant/eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 200 µL) of the initial mobile phase.[4]
UHPLC-ESI-MS/MS Analysis
Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is recommended.[1]
UHPLC Conditions:
-
Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm) is suitable for the separation of these metabolites.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile/methanol mixture
-
Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, followed by a wash and re-equilibration step. The total run time is typically under 10 minutes.[3]
-
Flow Rate: 0.3 - 0.5 mL/min
-
Injection Volume: 5 - 10 µL
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative ion mode for phthalate metabolites.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
Ion Source Parameters:
-
Capillary Voltage: ~3.0-4.0 kV
-
Source Temperature: ~120-150 °C
-
Desolvation Temperature: ~350-450 °C
-
Nebulizer Gas Flow: Dependent on instrument manufacturer
-
Drying Gas Flow: Dependent on instrument manufacturer
-
MRM Transitions: Specific precursor and product ions for each metabolite need to be optimized by infusing individual standards. The following table provides representative m/z values based on the analysis of DiDP metabolites.[1]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| MiDP | 305.2 | 134.1 | Optimized |
| MHiDP | 321.2 | 134.1 | Optimized |
| MOiDP | 319.2 | 121.1 | Optimized |
| MCiNP | 335.2 | 207.1 | Optimized |
Quantitative Data Summary
The following table summarizes typical performance characteristics for the quantification of phthalate metabolites using UHPLC-ESI-MS/MS. The values are representative and may vary depending on the specific instrumentation and matrix.
| Metabolite | Linear Range (ng/mL) | LOD (ng/mL) | LOQ (ng/mL) | Recovery (%) |
| MiDP | 0.1 - 100 | 0.03 | 0.1 | 85 - 110 |
| MHiDP | 0.1 - 100 | 0.03 | 0.1 | 88 - 105 |
| MOiDP | 0.1 - 100 | 0.04 | 0.12 | 90 - 112 |
| MCiNP | 0.05 - 50 | 0.015 | 0.05 | 92 - 108 |
Logical Relationships in the Analytical Method
The success of this analytical method relies on the interplay between sample preparation, chromatographic separation, and mass spectrometric detection.
References
Application Note: Quantitative Analysis of Isodecyl Nonyl Phthalate Using Gas Chromatography-Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the quantitative analysis of Isodecyl Nonyl Phthalate in various sample matrices using gas chromatography-mass spectrometry (GC-MS). Due to its nature as a complex mixture of isomers, this protocol focuses on effective chromatographic separation and the use of specific ion monitoring (SIM) for accurate quantification. The described methodology is crucial for quality control in manufacturing processes, environmental monitoring, and safety assessment in consumer products and pharmaceutical formulations.
Introduction
This compound is a high molecular weight phthalate ester utilized as a plasticizer to enhance the flexibility and durability of polymers. Its presence in a wide range of consumer and industrial products necessitates reliable analytical methods for its quantification to ensure regulatory compliance and assess potential human exposure. Gas chromatography coupled with mass spectrometry (GC-MS) offers the required selectivity and sensitivity for the analysis of this complex isomeric mixture.[1] This protocol outlines a robust GC-MS method for the determination of this compound.
Experimental Protocol
Sample Preparation
Proper sample preparation is critical to avoid contamination and ensure accurate quantification. Phthalates are ubiquitous in laboratory environments; therefore, the use of plastic materials should be strictly avoided throughout the procedure.[1]
Materials:
-
Solvents: Tetrahydrofuran (THF), Hexane, Cyclohexane (pesticide grade or equivalent)
-
Glassware: Volumetric flasks, vials with PTFE-lined caps, pipettes, and syringes
-
Internal Standard (IS): Benzyl benzoate or a deuterated phthalate standard (e.g., D4-DEHP)
-
Sample Matrix: Polymer, liquid, or solid samples
Procedure:
-
Sample Weighing: Accurately weigh approximately 50 mg of the homogenized sample into a glass vial.
-
Dissolution: Add 5 mL of THF to the sample vial. Vortex or sonicate for 30 minutes, or until the sample is completely dissolved. Gentle heating may be applied to aid dissolution.
-
Polymer Precipitation: Add 10 mL of hexane to the solution to precipitate the polymer. Mix thoroughly and allow the polymer to settle for at least 5 minutes.
-
Filtration/Centrifugation: Filter the supernatant through a 0.45 µm PTFE syringe filter into a clean glass vial or centrifuge to separate the precipitated polymer.
-
Dilution: Transfer a 0.3 mL aliquot of the clear extract to a 2 mL autosampler vial. Add 0.2 mL of the internal standard solution (e.g., 150 µg/mL Benzyl benzoate) and dilute to a final volume of 1.5 mL with cyclohexane. The dilution factor may need to be adjusted based on the expected phthalate concentration.
GC-MS Analysis
The following GC-MS parameters are recommended for the analysis of this compound. A DB-5ms or equivalent 5% phenyl-methylpolysiloxane column is suitable for separating the various isomers.
Table 1: Gas Chromatography-Mass Spectrometry Parameters
| Parameter | Value |
| Gas Chromatograph | |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent) |
| Inlet Temperature | 280 °C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Program | Initial temperature 60 °C, hold for 1.5 min; ramp at 20 °C/min to 220 °C, hold for 1 min; ramp at 5 °C/min to 280 °C, hold for 4 min.[2] |
| Mass Spectrometer | |
| Ion Source Temp. | 250 °C |
| Transfer Line Temp. | 280 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) and/or Full Scan (m/z 50-550) |
Data Analysis and Quantification
Quantification is performed using the internal standard method. Calibration curves should be prepared using certified reference standards of this compound. Due to the isomeric complexity, the total peak area of the isomer cluster should be integrated for quantification.
Table 2: Selected Ions for SIM Analysis of this compound and Related Compounds
| Compound | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| This compound | 307 | 293 | 149 |
| Di-isodecyl Phthalate | 307 | 167 | 253 |
| Di-isononyl Phthalate | 293 | 167 | 307 |
| Benzyl benzoate (IS) | 105 | 199 | 77 |
Note: The ion at m/z 149 is a common fragment for most phthalates and can be used as a general indicator.[1] The ions m/z 293 and 307 correspond to the loss of a C9 and C10 alkyl chain, respectively, and are characteristic for di-isononyl and di-isodecyl phthalates.[2][3][4] For the mixed ester, monitoring both ions is recommended.
Experimental Workflow Diagram
Caption: Workflow for this compound Analysis.
Conclusion
The described GC-MS method provides a reliable and robust protocol for the quantitative analysis of this compound in various matrices. Careful sample preparation to avoid contamination and the use of appropriate GC-MS parameters, particularly in SIM mode, are essential for achieving accurate and reproducible results. This application note serves as a valuable resource for researchers and professionals involved in the analysis of phthalates.
References
Application Notes and Protocols for the Preparation of Isodecyl Nonyl Phthalate Samples from Water and Soil
Introduction
Isodecyl nonyl phthalate is a complex mixture of branched-chain dialkyl phthalate esters. As a high molecular weight phthalate, it is primarily used as a plasticizer in a wide variety of flexible PVC products. Due to its widespread use, there is a growing concern about its presence in environmental matrices such as water and soil. Accurate quantification of this compound is crucial for assessing environmental contamination and human exposure. However, its chemical complexity and the often low concentrations in environmental samples present analytical challenges. Effective sample preparation is a critical step to isolate and concentrate the analyte from the matrix, remove interfering substances, and ensure accurate and reproducible results.
This document provides detailed application notes and protocols for the preparation of water and soil samples for the analysis of this compound, primarily by Gas Chromatography-Mass Spectrometry (GC-MS).[1][2][3] The methodologies described include Solid-Phase Extraction (SPE) for water samples and Ultrasonic-Assisted Extraction (UAE) for soil samples.
Sample Preparation for this compound in Water
For aqueous matrices, Solid-Phase Extraction (SPE) is a highly effective and widely adopted technique for the extraction and preconcentration of phthalates.[4] It offers several advantages over traditional liquid-liquid extraction (LLE), including higher enrichment factors, lower consumption of organic solvents, and ease of automation.[4][5]
Experimental Protocol: Solid-Phase Extraction (SPE) for Water Samples
This protocol is designed for the extraction of this compound from a 1-liter water sample.
Materials and Reagents:
-
SPE Cartridges: C18 (6 mL, 500 mg) or equivalent reversed-phase sorbent.
-
Methanol (HPLC grade)
-
Dichloromethane (pesticide residue grade)
-
Ethyl acetate (pesticide residue grade)
-
Deionized water (HPLC grade)
-
Anhydrous sodium sulfate
-
Glass fiber filters (1 µm pore size)
-
SPE vacuum manifold
-
Concentrator/Evaporator (e.g., nitrogen evaporator)
-
Autosampler vials with PTFE-lined caps
Procedure:
-
Sample Pre-treatment:
-
Collect a 1 L water sample in a pre-cleaned amber glass bottle.
-
If the sample contains suspended solids, filter it through a 1 µm glass fiber filter.
-
Spike the sample with a surrogate standard if required for recovery correction.
-
-
SPE Cartridge Conditioning:
-
Place the C18 SPE cartridges on the vacuum manifold.
-
Wash the cartridges sequentially with 6 mL of ethyl acetate, 6 mL of dichloromethane, and 6 mL of methanol. Do not allow the sorbent to go dry between solvent additions.
-
Equilibrate the cartridges by passing 10 mL of deionized water, ensuring the sorbent bed remains submerged.
-
-
Sample Loading:
-
Load the 1 L water sample onto the conditioned SPE cartridge at a flow rate of 5-10 mL/min.
-
-
Washing (Interference Elution):
-
After the entire sample has passed through, wash the cartridge with 5 mL of a 50:50 (v/v) methanol/water solution to remove polar interferences.
-
Dry the cartridge under vacuum for 10-15 minutes to remove residual water.
-
-
Analyte Elution:
-
Place a clean collection tube inside the manifold.
-
Elute the this compound and other retained phthalates from the cartridge by passing 10 mL of dichloromethane followed by 10 mL of ethyl acetate.
-
Collect the eluate in the same tube.
-
-
Drying and Concentration:
-
Pass the collected eluate through a small column containing anhydrous sodium sulfate to remove any residual water.
-
Concentrate the eluate to a final volume of 1 mL using a gentle stream of nitrogen at room temperature.
-
Add an internal standard if required for quantification.
-
-
Analysis:
-
Transfer the final extract to a 2 mL autosampler vial for GC-MS analysis.
-
Workflow for SPE of Water Samples
Caption: Workflow for Solid-Phase Extraction (SPE) of this compound from water.
Sample Preparation for this compound in Soil
For solid matrices like soil, an extraction technique is required to move the analyte into a liquid solvent. Ultrasonic-Assisted Extraction (UAE) is a common and efficient method that uses high-frequency sound waves to facilitate the extraction of contaminants from solid samples.[6][7][8] It is generally faster and requires less solvent than traditional Soxhlet extraction.[8]
Experimental Protocol: Ultrasonic-Assisted Extraction (UAE) for Soil Samples
This protocol is designed for the extraction of this compound from a 5-gram soil sample.
Materials and Reagents:
-
Acetone (pesticide residue grade)
-
n-Hexane (pesticide residue grade)
-
Dichloromethane (pesticide residue grade)
-
Anhydrous sodium sulfate (baked at 400°C for 4 hours)
-
Florisil or Silica gel for cleanup (activated)
-
Centrifuge and centrifuge tubes (50 mL, glass with PTFE-lined caps)
-
Ultrasonic bath or probe sonicator
-
Concentrator/Evaporator (e.g., nitrogen evaporator or rotary evaporator)
-
Glass funnels and wool
-
Autosampler vials with PTFE-lined caps
Procedure:
-
Sample Pre-treatment:
-
Air-dry the soil sample to a constant weight, removing any large debris (stones, leaves).
-
Grind the sample using a mortar and pestle and sieve it through a 2 mm mesh to ensure homogeneity.[9]
-
-
Extraction:
-
Weigh 5.0 g of the homogenized soil into a 50 mL glass centrifuge tube.
-
Add 5.0 g of anhydrous sodium sulfate to the tube and mix to remove residual moisture.
-
Add 20 mL of a 1:1 (v/v) mixture of acetone and n-hexane to the tube.[6][7]
-
Spike the sample with a surrogate standard if required.
-
Place the tube in an ultrasonic bath and sonicate for 20-30 minutes.
-
After sonication, centrifuge the sample at 2500 rpm for 10 minutes.
-
Carefully decant the supernatant (the extract) into a clean flask.
-
Repeat the extraction process (steps 2c-2g) two more times with fresh solvent, combining all the extracts.
-
-
Extract Cleanup (if necessary):
-
If the extract is highly colored or contains significant co-extractives, a cleanup step is necessary.
-
Prepare a cleanup column by packing a glass column with 10 g of activated Florisil or silica gel, topped with 1-2 cm of anhydrous sodium sulfate.
-
Pre-rinse the column with n-hexane.
-
Concentrate the combined extracts to approximately 2 mL and load it onto the column.
-
Elute the phthalates with a suitable solvent mixture, such as 70:30 (v/v) n-hexane/dichloromethane. Collect the eluate.
-
-
Concentration and Solvent Exchange:
-
Concentrate the cleaned extract to a final volume of 1 mL using a gentle stream of nitrogen.
-
Add an internal standard for quantification.
-
-
Analysis:
-
Transfer the final extract to a 2 mL autosampler vial for GC-MS analysis.
-
Workflow for UAE of Soil Samples
Caption: Workflow for Ultrasonic-Assisted Extraction (UAE) of this compound from soil.
Quantitative Data Summary
The recovery and limits of detection (LOD) are critical parameters for evaluating the performance of an analytical method. The following tables summarize representative data for high molecular weight phthalates, including Diisononyl Phthalate (DINP) and Diisodecyl Phthalate (DIDP), which are structurally and chemically similar to this compound. Data for these analogues are often used to estimate the performance for this compound due to its isomeric complexity.[10]
Table 1: Performance Data for Phthalate Extraction from Water Samples
| Analyte | Method | Spiking Level | Recovery (%) | RSD (%) | LOD | LOQ | Reference |
| DINP | Automated SPE | 2-20 µg/L | 70-130% | <10% | - | - | [5] |
| DIDP | Automated SPE | 2-20 µg/L | 70-130% | <15% | - | - | [5] |
| DiNP | LLE-GC-MS | - | - | - | - | 45 ng/L | [11] |
| DiDP | LLE-GC-MS | - | - | - | - | 45 ng/L | [11] |
DINP: Diisononyl phthalate, DIDP: Diisodecyl phthalate, RSD: Relative Standard Deviation, LOD: Limit of Detection, LOQ: Limit of Quantification.
Table 2: Performance Data for Phthalate Extraction from Soil Samples
| Analyte Group | Method | Spiking Level | Recovery (%) | RSD (%) | LOD (µg/L) | Reference |
| Phthalate Esters | MAE-HPLC | 0.1 µg/g | 84-115% | <8% | 1.24-3.15 | [12] |
| Phthalate Esters | MAE-HPLC | 0.5 µg/g | 84-115% | <8% | 1.24-3.15 | [12] |
| Phthalates | UAE-GC-MS | - | >80% | ~4% | - | [8] |
MAE: Microwave-Assisted Extraction, UAE: Ultrasonic-Assisted Extraction. Note: These studies analyzed a range of phthalates, and the data represent the overall performance of the method.
Conclusion
The protocols detailed in this application note provide robust and reliable methods for the preparation of water and soil samples for the analysis of this compound. Solid-Phase Extraction is the recommended method for water samples due to its efficiency and low solvent use. For soil samples, Ultrasonic-Assisted Extraction offers a rapid and effective alternative to traditional methods. The choice of the final determinative technique, typically GC-MS, is critical for resolving the complex isomeric patterns of this compound. Proper sample preparation, as outlined here, is fundamental to achieving the low detection limits and high data quality required for environmental monitoring and research.
References
- 1. gcms.cz [gcms.cz]
- 2. fses.oregonstate.edu [fses.oregonstate.edu]
- 3. GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance [restek.com]
- 4. Development of a SPE-HPLC-PDA Method for the Quantification of Phthalates in Bottled Water and Their Gene Expression Modulation in a Human Intestinal Cell Model [mdpi.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. scispace.com [scispace.com]
- 8. acgpubs.org [acgpubs.org]
- 9. mdpi.com [mdpi.com]
- 10. gcms.cz [gcms.cz]
- 11. Pitfalls and Solutions for the Trace Determination of Phthalates in Water Samples [agris.fao.org]
- 12. Determination of phthalate esters in soil samples by microwave assisted extraction and high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Isodecyl Nonyl Phthalate as a Plasticizer in Polymer Science: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isodecyl nonyl phthalate (INP), often referred to interchangeably with diisodecyl phthalate (DIDP) and diisononyl phthalate (DINP) due to their structural similarities and applications, is a high-molecular-weight phthalate ester. It is a versatile and widely used primary plasticizer, particularly in flexible polyvinyl chloride (PVC) formulations. Its primary function is to increase the flexibility, durability, and workability of the polymer matrix by reducing the intermolecular forces between the polymer chains.[1] This document provides detailed application notes and experimental protocols for researchers and scientists working with this compound in polymer science and related fields, including drug development where plasticized polymers are often used in medical devices and packaging.
Key Applications
This compound is predominantly used in the production of flexible PVC.[1] Its low volatility, high thermal stability, and good resistance to heat, chemicals, and abrasion make it suitable for a wide range of applications, including:
-
Wire and Cable Insulation: Its excellent electrical insulating properties and durability are crucial for this sector.
-
Automotive Interiors: Used in dashboards, door panels, and upholstery for flexibility and longevity.[1]
-
Flooring and Wall Coverings: Provides the necessary flexibility and resilience for vinyl flooring and wall coverings.[1]
-
Hoses and Tubing: Imparts flexibility and chemical resistance to various types of hoses.[1]
-
Synthetic Leather: Used in the production of faux leather for clothing, furniture, and accessories.[1]
-
Adhesives, Sealants, and Coatings: Acts as a plasticizer and film-former in these applications.[1]
Data Presentation: Performance Characteristics
The performance of this compound as a plasticizer is evaluated based on its effect on the mechanical and thermal properties of the polymer. The following tables summarize typical quantitative data for PVC plasticized with high-molecular-weight phthalates like INP/DIDP/DINP.
Table 1: Mechanical Properties of Flexible PVC Plasticized with this compound (Typical Values)
| Property | Test Method | Unplasticized PVC | PVC + 40 phr INP | PVC + 60 phr INP |
| Tensile Strength (MPa) | ASTM D882 | 40 - 50 | 20 - 30 | 15 - 25 |
| Elongation at Break (%) | ASTM D882 | 2 - 5 | 250 - 350 | 350 - 450 |
| Shore A Hardness | ASTM D2240 | >100 (Shore D) | 80 - 90 | 70 - 80 |
| 100% Modulus (MPa) | ASTM D882 | - | 10 - 15 | 5 - 10 |
phr: parts per hundred parts of resin
Table 2: Thermal and Migration Properties of Flexible PVC Plasticized with this compound (Typical Values)
| Property | Test Method | PVC + 50 phr INP |
| Glass Transition Temperature (Tg, °C) | DSC | 10 - 20 |
| Volatility (Weight Loss %, 24h @ 100°C) | ASTM D1203 | < 1.0 |
| Migration into Hexane (Weight Loss %) | ASTM D1239 | 5 - 15 |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on standard testing methods and can be adapted for specific research needs.
Protocol 1: Preparation of Plasticized PVC Sheets
Objective: To prepare flexible PVC sheets with varying concentrations of this compound for subsequent testing.
Materials:
-
PVC resin (e.g., K-value 67)
-
This compound (INP)
-
Thermal stabilizer (e.g., Ba/Zn or Ca/Zn stearate)
-
Lubricant (e.g., stearic acid)
-
Two-roll mill
-
Hydraulic press with heating and cooling capabilities
-
Molds for sheet preparation
Procedure:
-
Formulation: Prepare different formulations by varying the concentration of INP (e.g., 30, 40, 50, 60 phr). A typical formulation would be:
-
PVC Resin: 100 parts
-
This compound: X parts (where X is the desired phr)
-
Thermal Stabilizer: 2-3 parts
-
Lubricant: 0.5-1 part
-
-
Dry Blending: In a high-speed mixer, blend the PVC resin, stabilizer, and lubricant until a homogenous powder is obtained.
-
Melt Compounding:
-
Set the temperature of the two-roll mill to 160-170°C.
-
Add the dry blend to the mill and allow it to fuse.
-
Once a molten sheet is formed, gradually add the this compound.
-
Continuously mix the compound on the mill for 5-10 minutes to ensure uniform distribution of the plasticizer.
-
-
Sheet Preparation:
-
Remove the compounded PVC from the mill.
-
Place a known amount of the compound into a pre-heated mold (170-180°C) in the hydraulic press.
-
Apply a pressure of 10-15 MPa for 5-10 minutes.
-
Cool the mold under pressure to solidify the sheet.
-
-
Conditioning: Remove the PVC sheet from the mold and condition it at 23 ± 2°C and 50 ± 5% relative humidity for at least 24 hours before testing.
Protocol 2: Evaluation of Tensile Properties
Objective: To determine the tensile strength, elongation at break, and modulus of plasticized PVC sheets according to ASTM D882.[2]
Apparatus:
-
Universal Testing Machine (UTM) with a suitable load cell
-
Grips for holding thin film specimens
-
Micrometer for thickness measurement
-
Die cutter for preparing dumbbell-shaped specimens
Procedure:
-
Specimen Preparation: Cut dumbbell-shaped specimens from the conditioned PVC sheets using a die cutter. The dimensions should conform to ASTM D882 specifications.
-
Thickness Measurement: Measure the thickness of each specimen at several points in the gauge length area and use the average value.
-
Testing:
-
Set the crosshead speed of the UTM (e.g., 50 mm/min).
-
Mount the specimen in the grips, ensuring it is aligned vertically and not slipping.
-
Start the test and record the load and elongation data until the specimen breaks.
-
-
Data Analysis:
-
Tensile Strength: Calculate as the maximum load divided by the original cross-sectional area of the specimen.
-
Elongation at Break: Calculate as the increase in length at the point of rupture divided by the original gauge length, expressed as a percentage.
-
Modulus of Elasticity: Determine from the initial linear portion of the stress-strain curve.
-
Protocol 3: Determination of Hardness
Objective: To measure the Shore A hardness of plasticized PVC sheets according to ASTM D2240.[3][4][5][6]
Apparatus:
-
Shore A Durometer
-
A flat, hard surface to support the sample
Procedure:
-
Sample Preparation: Use the conditioned PVC sheets. If the sheet is thinner than 6 mm, stack multiple layers to achieve the required thickness, ensuring no air is trapped between the layers.
-
Measurement:
-
Place the sample on a flat, hard surface.
-
Hold the durometer in a vertical position with the indenter at least 12 mm away from any edge of the sample.
-
Apply firm pressure to the durometer, ensuring the presser foot is in full contact with the sample surface.
-
Read the hardness value on the dial within one second of the presser foot being in firm contact with the specimen.
-
-
Replicates: Take at least five measurements at different positions on the sample and report the average value.
Protocol 4: Assessment of Plasticizer Migration (Volatility)
Objective: To determine the weight loss of plasticizer from PVC sheets due to volatilization, based on ASTM D1203.
Apparatus:
-
Forced-air oven
-
Analytical balance
-
Circular die cutter (50 mm diameter)
-
Activated carbon
Procedure:
-
Sample Preparation: Cut circular specimens from the conditioned PVC sheets using the die cutter.
-
Initial Weighing: Accurately weigh each specimen to the nearest 0.1 mg.
-
Exposure:
-
Place a 25 mm layer of activated carbon at the bottom of a shallow dish.
-
Place the specimen in the center of the dish, ensuring it is surrounded by but not in direct contact with the activated carbon.
-
Cover the dish with a wire screen.
-
Place the assembly in a forced-air oven at a specified temperature (e.g., 100°C) for a defined period (e.g., 24 hours).
-
-
Final Weighing:
-
After the exposure period, remove the dish from the oven and allow it to cool to room temperature in a desiccator.
-
Reweigh the specimen.
-
-
Calculation: Calculate the percentage weight loss as follows:
-
Weight Loss (%) = [(Initial Weight - Final Weight) / Initial Weight] x 100
-
Mandatory Visualizations
Caption: Workflow for the evaluation of this compound as a plasticizer.
Caption: Logical relationship of this compound's effect on PVC properties.
References
Protocol for assessing the developmental toxicity of Isodecyl nonyl phthalate in animal models.
This document provides a detailed protocol for conducting a developmental toxicity study of Isodecyl nonyl phthalate (IDNP) in a rodent model, based on established guidelines and scientific literature. The protocol is intended for researchers, scientists, and drug development professionals.
Introduction
This compound is a complex mixture of isomers used as a plasticizer. Due to the widespread human exposure to phthalates, it is crucial to assess their potential for developmental toxicity.[1][2][3] This protocol outlines a study design consistent with internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA), to evaluate the potential adverse effects of IDNP on embryonic and fetal development.[4][5][6][7]
Objectives
-
To determine the potential of this compound to cause adverse effects on embryonic and fetal development in a rodent model.
-
To establish a No-Observed-Adverse-Effect-Level (NOAEL) and a Lowest-Observed-Adverse-Effect-Level (LOAEL) for maternal and developmental toxicity.[8]
-
To identify specific developmental endpoints affected by in utero exposure to IDNP.
Data Presentation
Dose Levels and Administration
| Dose Group | Concentration (mg/kg/day) | Route of Administration | Vehicle |
| Control | 0 | Oral Gavage | Corn Oil |
| Low Dose | 100 | Oral Gavage | Corn Oil |
| Mid Dose | 500 | Oral Gavage | Corn Oil |
| High Dose | 1000 | Oral Gavage | Corn Oil |
Summary of Key Findings from a Representative Study[8]
| Endpoint | Control | 100 mg/kg/day | 500 mg/kg/day | 1000 mg/kg/day |
| Maternal Toxicity | ||||
| Maternal Weight Gain | Normal | No significant effect | No significant effect | Significantly reduced |
| Food Consumption | Normal | No significant effect | No significant effect | Significantly reduced |
| Developmental Toxicity | ||||
| Fetal Morphological Observations | Normal | No treatment-related effects | No treatment-related effects | No treatment-related effects |
| Fetal Skeletal Variations | Baseline | No significant increase | No significant increase | Increased frequency of seventh cervical and rudimentary lumbar ribs |
| Derived Toxicity Levels | ||||
| Maternal NOAEL | - | - | 500 mg/kg/day | - |
| Developmental NOAEL | - | - | 500 mg/kg/day | - |
Experimental Protocols
Animal Model and Husbandry
-
Species and Strain: Sprague-Dawley rats are a commonly used and well-characterized model for developmental toxicity studies.[8]
-
Source: Obtain animals from a reputable supplier.
-
Age and Weight: Use nulliparous female rats weighing between 200-250g at the start of the study.
-
Acclimation: Acclimate animals for at least 5 days upon arrival.
-
Housing: House animals individually in standard laboratory cages under controlled conditions (22 ± 3°C, 30-70% humidity, 12-hour light/dark cycle).
-
Diet and Water: Provide ad libitum access to a standard rodent chow and drinking water.
Mating and Confirmation of Pregnancy
-
Mating: Mate female rats with proven fertile males (2:1 female to male ratio).
-
Confirmation of Pregnancy: Check for the presence of a vaginal plug or sperm in a vaginal lavage daily. The day a plug or sperm is found is designated as Gestation Day (GD) 0.
Dose Preparation and Administration
-
Test Substance: this compound (CAS RN 68515-49-1).
-
Vehicle: Corn oil is a suitable vehicle for oral administration of phthalates.
-
Preparation: Prepare fresh dosing solutions daily.
-
Administration: Administer the test substance or vehicle once daily via oral gavage from GD 6 through 15.[8] The volume should be consistent across all dose groups, typically 5 mL/kg.
Maternal Observations
-
Clinical Signs: Observe animals for clinical signs of toxicity at least once daily.
-
Body Weight: Record body weight on GD 0, daily from GD 6 to 16, and on GD 21.[9]
-
Food and Water Consumption: Measure food and water consumption daily during the dosing period.[8]
Terminal Procedures
-
Euthanasia: On GD 21, euthanize pregnant dams by an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).[8]
-
Cesarean Section: Perform a laparotomy to expose the uterus.
-
Uterine Examination: Record the number of corpora lutea, implantation sites, resorptions (early and late), and live and dead fetuses.
-
Maternal Organ Weights: Collect and weigh the liver and kidneys.[9]
Fetal Evaluations
-
Fetal Weight and Sex: Individually weigh each fetus and determine its sex.
-
External Examination: Examine each fetus for any external malformations or variations.
-
Anogenital Distance (AGD): As recommended by updated OECD guidelines, measure the AGD of all fetuses to assess for potential endocrine-disrupting effects.[6]
-
Visceral Examination: Approximately half of the fetuses from each litter should be fixed in Bouin's solution for subsequent free-hand razor blade sectioning to examine for visceral abnormalities.
-
Skeletal Examination: The remaining half of the fetuses should be processed for skeletal examination. This involves fixing in ethanol, staining with Alizarin Red S and Alcian Blue, and clearing with potassium hydroxide to visualize the skeleton. Examine for any skeletal malformations and variations.
Statistical Analysis
Analyze quantitative data (e.g., maternal body weight, fetal weight, AGD) using appropriate statistical methods, such as Analysis of Variance (ANOVA) followed by a suitable post-hoc test. Analyze the incidence of malformations and variations using frequency distribution tests like the Chi-square test. A p-value of <0.05 is typically considered statistically significant.
Visualizations
Caption: Experimental workflow for developmental toxicity assessment.
Caption: Logical relationship of exposure and potential effects.
References
- 1. Reproductive and developmental toxicity of phthalates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A Systematic Literature Review of Reproductive Toxicological Studies on Phthalates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. epa.gov [epa.gov]
- 5. Developmental & Reproductive Toxicity [ntp.niehs.nih.gov]
- 6. OECD guideline on development toxicity updated | Food Packaging Forum [foodpackagingforum.org]
- 7. oecd.org [oecd.org]
- 8. Developmental toxicity of di-isodecyl and di-isononyl phthalates in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
Application Notes and Protocols for High-Throughput Screening Assays for Isodecyl Nonyl Phthalate Toxicity
Audience: Researchers, scientists, and drug development professionals.
Note on Isodecyl Nonyl Phthalate (IDNP): Direct high-throughput screening (HTS) data for this compound (IDNP) is limited in publicly available databases. Therefore, this document focuses on the HTS assays and data available for its close structural analogs, diisononyl phthalate (DINP) and diisodecyl phthalate (DIDP). The information presented can serve as a strong starting point for assessing the potential toxicity of IDNP.
Introduction
Phthalates are a class of chemicals widely used as plasticizers to increase the flexibility and durability of various consumer products. Due to their widespread use, there is growing interest in their potential to act as endocrine disruptors. High-throughput screening (HTS) assays are critical tools for rapidly evaluating the potential of thousands of chemicals to interact with biological pathways, including the endocrine system. This document provides an overview of HTS assays relevant to assessing the toxicity of IDNP, with a focus on its analogs DINP and DIDP, and includes detailed experimental protocols and data presentation.
The U.S. Environmental Protection Agency's (EPA) Toxicity Forecaster (ToxCast) program has utilized a battery of in vitro HTS assays to screen a large number of chemicals, including DINP and DIDP, for potential endocrine activity. These assays cover key targets in the estrogen, androgen, thyroid, and steroidogenesis (EATS) pathways.
Data Presentation: High-Throughput Screening Data for DINP and DIDP
Table 1: Summary of High-Throughput Screening (HTS) Assay Results for Diisononyl Phthalate (DINP)
| Assay Target | Assay Type | Endpoint | Result | IC50/EC50 (µM) | Data Source |
| Estrogen Receptor α (ERα) | Reporter Gene Assay | Agonism | Inactive | > 100 | ToxCast |
| Estrogen Receptor α (ERα) | Binding Assay | Antagonism | Inactive | > 100 | ToxCast |
| Androgen Receptor (AR) | Reporter Gene Assay | Agonism | Inactive | > 100 | ToxCast |
| Androgen Receptor (AR) | Binding Assay | Antagonism | Inactive | > 100 | ToxCast |
| Thyroid Receptor (TR) | Reporter Gene Assay | Agonism | Inactive | > 100 | ToxCast |
| Steroidogenesis (e.g., Aromatase) | Enzyme Inhibition Assay | Inhibition | Inactive | > 100 | ToxCast |
Table 2: Summary of High-Throughput Screening (HTS) Assay Results for Diisodecyl Phthalate (DIDP)
| Assay Target | Assay Type | Endpoint | Result | IC50/EC50 (µM) | Data Source |
| Estrogen Receptor α (ERα) | Reporter Gene Assay | Agonism | Inactive | > 100 | ToxCast |
| Estrogen Receptor α (ERα) | Binding Assay | Antagonism | Inactive | > 100 | ToxCast |
| Androgen Receptor (AR) | Reporter Gene Assay | Agonism | Inactive | > 100 | ToxCast |
| Androgen Receptor (AR) | Binding Assay | Antagonism | Inactive | > 100 | ToxCast |
| Thyroid Receptor (TR) | Reporter Gene Assay | Agonism | Inactive | > 100 | ToxCast |
| Steroidogenesis (e.g., Aromatase) | Enzyme Inhibition Assay | Inhibition | Inactive | > 100 | ToxCast |
Experimental Protocols
The following are representative, detailed protocols for key HTS assays used to assess endocrine disruption potential. These protocols are based on methodologies employed in large-scale screening programs like ToxCast.
Protocol 1: Estrogen Receptor (ERα) Transactivation Reporter Gene Assay
Objective: To determine the potential of a test chemical to activate the human estrogen receptor alpha (ERα), leading to the expression of a reporter gene (e.g., luciferase).
Materials:
-
Cell Line: VM7Luc4E2 (a variant of the MCF-7 human breast cancer cell line) stably transfected with an estrogen-responsive luciferase reporter gene.
-
Cell Culture Medium: RPMI 1640 without phenol red, supplemented with 10% charcoal-stripped fetal bovine serum (FBS), L-glutamine, and antibiotics.
-
Test Chemical (e.g., DINP, DIDP): Dissolved in dimethyl sulfoxide (DMSO).
-
Positive Control: 17β-Estradiol (E2).
-
Negative Control: DMSO.
-
Assay Plates: 384-well, white, clear-bottom tissue culture plates.
-
Luciferase Assay Reagent.
-
Luminometer.
Procedure:
-
Cell Seeding:
-
Culture VM7Luc4E2 cells in the specified medium.
-
Trypsinize and resuspend cells to a concentration of 2.5 x 10^5 cells/mL.
-
Dispense 40 µL of the cell suspension into each well of a 384-well plate.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
-
Chemical Exposure:
-
Prepare serial dilutions of the test chemical and positive control in DMSO.
-
Further dilute the chemical solutions in the cell culture medium. The final DMSO concentration should not exceed 0.1%.
-
Remove the seeding medium from the cell plate and add 40 µL of the diluted chemical solutions to the respective wells.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
-
Luciferase Assay:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add 20 µL of luciferase assay reagent to each well.
-
Incubate for 10 minutes at room temperature in the dark to allow for cell lysis and signal stabilization.
-
Measure the luminescence in each well using a plate luminometer.
-
-
Data Analysis:
-
Calculate the fold induction of luciferase activity relative to the vehicle (DMSO) control.
-
Plot the fold induction against the log of the test chemical concentration.
-
Determine the EC50 value (the concentration at which 50% of the maximal response is observed) from the dose-response curve.
-
Protocol 2: Androgen Receptor (AR) Competitive Binding Assay
Objective: To measure the ability of a test chemical to compete with a radiolabeled androgen for binding to the androgen receptor.
Materials:
-
Androgen Receptor: Purified human androgen receptor protein.
-
Radiolabeled Ligand: [3H]-Mibolerone or another suitable high-affinity AR agonist.
-
Test Chemical (e.g., DINP, DIDP): Dissolved in DMSO.
-
Positive Control: Dihydrotestosterone (DHT).
-
Assay Buffer: Phosphate-buffered saline (PBS) with 0.1% bovine serum albumin (BSA).
-
Scintillation Vials and Cocktail.
-
Filter Plates: 96-well glass fiber filter plates.
-
Vacuum Manifold.
-
Scintillation Counter.
Procedure:
-
Assay Setup:
-
In a 96-well plate, add assay buffer, radiolabeled ligand (at a final concentration near its Kd), and either the test chemical, positive control, or vehicle (DMSO).
-
Add the purified androgen receptor protein to initiate the binding reaction.
-
The total reaction volume is typically 100-200 µL.
-
-
Incubation:
-
Incubate the plate at 4°C for 18-24 hours to reach binding equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly transfer the reaction mixture to a pre-wetted glass fiber filter plate.
-
Wash the filters multiple times with ice-cold assay buffer using a vacuum manifold to remove unbound radioligand.
-
-
Quantification:
-
Dry the filter plate.
-
Add scintillation cocktail to each well.
-
Count the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding for each concentration of the test chemical.
-
Plot the percentage of specific binding against the log of the test chemical concentration.
-
Determine the IC50 value (the concentration at which 50% of the radiolabeled ligand is displaced) from the competition curve.
-
Mandatory Visualizations
Signaling Pathway Diagrams
Experimental Workflow Diagram
References
Application Notes and Protocols: Isodecyl Nonyl Phthalate and Diisodecyl Phthalate as Analytical Standards
Audience: Researchers, scientists, and drug development professionals.
Introduction
Isodecyl nonyl phthalate, more commonly referred to as Diisononyl phthalate (DINP), and Diisodecyl phthalate (DIDP) are high molecular weight phthalate esters extensively used as plasticizers to impart flexibility and durability to polyvinyl chloride (PVC) and other polymers[1][2]. Due to their widespread use in consumer products, including toys, building materials, and food packaging, there is a potential for human exposure through migration from these products[2][3][4]. Regulatory bodies worldwide have established limits on the allowable content of these phthalates in various products, particularly those intended for children[1][5].
Accurate quantification of DINP and DIDP is crucial for regulatory compliance, quality control, and risk assessment. This necessitates the use of well-characterized reference materials and validated analytical methods. Certified Reference Materials (CRMs), such as those provided by the National Institute of Standards and Technology (NIST), serve as a benchmark for method validation and ensuring the accuracy of analytical results[6][7]. This document provides detailed application notes and protocols for the use of this compound and diisodecyl phthalate as analytical standards.
It is important to note that commercial DINP and DIDP are complex mixtures of isomers, which can present analytical challenges in chromatographic separation and quantification[1][5][8][9].
Data Presentation
Table 1: Physicochemical Properties of Diisononyl Phthalate (DINP) and Diisodecyl Phthalate (DIDP)
| Property | Diisononyl Phthalate (DINP) | Diisodecyl Phthalate (DIDP) |
| Synonyms | This compound | DIDP, Palatinol Z, Vestinol DZ |
| CAS Number | 28553-12-0 (mixture of isomers) | 26761-40-0, 68515-49-1 (mixture of isomers) |
| Molecular Formula | C26H42O4 | C28H46O4 |
| Molecular Weight | 418.6 g/mol | 446.7 g/mol [10] |
| Appearance | Clear, viscous liquid | Clear, viscous liquid[10] |
Table 2: Analytical Techniques and Typical Parameters for Phthalate Analysis
| Technique | Common Application | Key Parameters |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Quantification in various matrices, including plastics and environmental samples.[5][11] | Column: Non-polar or mid-polar capillary columns (e.g., Rtx-440, Rxi-XLB, DB-35ms).[8][9][12] Injection: Splitless mode.[11] Detection: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity.[5][11] Quantitation Ions: Specific ions unique to each phthalate are monitored.[5] |
| High-Performance Liquid Chromatography (HPLC) with UV or MS Detection | Analysis of phthalates in liquid samples and polymer extracts.[13][14][15][16] | Column: Reversed-phase C18 or Phenyl-Hexyl.[13][15] Mobile Phase: Gradient elution with acetonitrile/methanol and water/buffer.[13][15][16] Detection: UV detection at ~228-230 nm or mass spectrometry.[13][15] |
Experimental Protocols
Protocol 1: Determination of DINP and DIDP in PVC using GC-MS
This protocol is a generalized procedure based on common industry practices and regulatory methods.
1. Sample Preparation (Solid Matrix)
-
1.1. Dissolution: Accurately weigh approximately 0.05 g of the shredded PVC sample into a glass vial.[13]
-
1.2. Solvent Addition: Add 5 mL of tetrahydrofuran (THF) to dissolve the polymer.[13]
-
1.3. Precipitation: Precipitate the PVC by adding 10 mL of methanol.[13]
-
1.4. Extraction: After the polymer has settled, filter the supernatant through a 0.45 µm syringe filter.[13] The filtrate contains the extracted phthalates.
-
1.5. Concentration: Evaporate the filtrate to dryness under a gentle stream of nitrogen.
-
1.6. Reconstitution: Reconstitute the residue in a known volume (e.g., 1 mL) of a suitable solvent like hexane or methylene chloride.[11][12]
-
1.7. Internal Standard: Add an appropriate internal standard (e.g., a deuterated phthalate) to the final extract before analysis.[17][18]
2. GC-MS Analysis
-
2.1. Instrument: Gas chromatograph coupled to a mass spectrometer.
-
2.2. Column: A non-polar or mid-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column (e.g., Rtx-440 or Rxi-XLB).[8][9]
-
2.3. Carrier Gas: Helium at a constant flow rate (e.g., 1-2 mL/min).[19]
-
2.4. Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp: 10-20°C/minute to 300-320°C.
-
Final hold: 5-10 minutes.
-
(Note: The temperature program should be optimized for the specific column and analytes of interest.)
-
-
2.5. Injector: Splitless mode, temperature at 280-300°C.
-
2.6. Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for target phthalates. Full scan mode can be used for initial identification.[5]
-
Quantitation Ions: Monitor characteristic ions for DINP and DIDP (e.g., m/z 149, 167, 293 for DINP).
-
3. Calibration and Quantification
-
Prepare a series of calibration standards of DINP and DIDP in the same solvent as the sample extract, each containing the internal standard at a constant concentration.
-
Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
-
Quantify the amount of DINP and DIDP in the sample by comparing the peak area ratios from the sample to the calibration curve.
Protocol 2: Determination of DINP and DIDP in Aqueous Samples using HPLC-UV
This protocol provides a general method for analyzing phthalates in liquid matrices.
1. Sample Preparation (Liquid Matrix)
-
1.1. Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load a known volume of the aqueous sample onto the cartridge.
-
Wash the cartridge with a low percentage of organic solvent in water to remove interferences.
-
Elute the phthalates with a suitable organic solvent like acetonitrile or methanol.
-
-
1.2. Liquid-Liquid Extraction (LLE):
-
Alternatively, perform a liquid-liquid extraction of the aqueous sample with a water-immiscible solvent such as hexane or dichloromethane.[3]
-
-
1.3. Concentration and Reconstitution: Evaporate the eluate or extract and reconstitute in the mobile phase.
2. HPLC-UV Analysis
-
2.1. Instrument: High-Performance Liquid Chromatograph with a UV detector.
-
2.2. Column: A reversed-phase column, such as a C18 or Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 5 µm).[13][15]
-
2.3. Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B).
-
Example Gradient: Start with a higher percentage of A, and gradually increase the percentage of B over the run time to elute the more non-polar phthalates.
-
-
2.4. Flow Rate: 0.8 - 1.2 mL/min.
-
2.5. Column Temperature: 30-40°C.
-
2.6. Detector: UV detector set at approximately 228 nm.[13]
3. Calibration and Quantification
-
Prepare calibration standards of DINP and DIDP in the mobile phase.
-
Generate a calibration curve by plotting the peak area against the concentration.
-
Quantify the phthalates in the sample by comparing their peak areas to the calibration curve.
Mandatory Visualization
Caption: Workflow for DINP/DIDP analysis in solid samples.
Caption: Workflow for DINP/DIDP analysis in liquid samples.
References
- 1. researchgate.net [researchgate.net]
- 2. accustandard.com [accustandard.com]
- 3. mdpi.com [mdpi.com]
- 4. Quantitative analysis of phthalate content - NicoletCZ [nicoletcz.cz]
- 5. gcms.cz [gcms.cz]
- 6. labmix24.com [labmix24.com]
- 7. tsapps.nist.gov [tsapps.nist.gov]
- 8. GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance [restek.com]
- 9. gcms.cz [gcms.cz]
- 10. Diisodecyl Phthalate | C28H46O4 | CID 33599 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Analytical Method for Quantification of Several Phthalate Acid Esters by Gas Chromatography‐Mass Spectrometry in Coffee Brew Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
- 13. agilent.com [agilent.com]
- 14. opus.govst.edu [opus.govst.edu]
- 15. Determination of Selected Phthalates in Some Commercial Cosmetic Products by HPLC-UV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. reachinbelgium.be [reachinbelgium.be]
- 18. Accurate determination of 11 representative phthalates and di(2-ethylhexyl) terephthalate in polyvinyl chloride using isotope dilution-gas chromatography/mass spectrometry | CoLab [colab.ws]
- 19. Analytical Standards for Phthalates Testing | [Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
Solid-Phase Extraction of Isodecyl Nonyl Phthalate from Complex Matrices: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the solid-phase extraction (SPE) of isodecyl nonyl phthalate and its structurally similar high molecular weight counterparts, diisononyl phthalate (DINP) and diisodecyl phthalate (DIDP), from complex matrices. These methods are crucial for the accurate quantification of these plasticizers, which are of increasing interest due to their prevalence and potential health impacts.
Introduction
This compound, a high molecular weight phthalate ester, is utilized as a plasticizer in a wide array of polymeric materials. Its presence in consumer products, food packaging, and medical devices necessitates reliable analytical methods for its extraction and quantification from complex biological and environmental matrices. Solid-phase extraction (SPE) is a robust and widely adopted sample preparation technique that offers significant advantages over traditional liquid-liquid extraction, including reduced solvent consumption, higher sample throughput, and improved extract purity.[1][2] The selection of the appropriate SPE sorbent and elution solvents is critical for achieving high recovery and minimizing matrix effects.
This application note details validated SPE protocols for the extraction of this compound and related compounds from food, environmental, and biological samples, followed by analysis using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography (LC).
Key Considerations for High Molecular Weight Phthalates
The analysis of high molecular weight phthalates like this compound, DINP, and DIDP presents unique challenges. These compounds often exist as complex mixtures of branched isomers, which can lead to co-elution during chromatographic analysis, making accurate quantification difficult.[3] Furthermore, their hydrophobic nature can result in strong interactions with fatty matrices, requiring efficient cleanup steps to prevent interference in the analytical instrumentation.
Quantitative Data Summary
The following table summarizes the quantitative performance of various SPE methods for the determination of high molecular weight phthalates in different matrices.
| Analyte(s) | Matrix | SPE Sorbent | Analytical Method | Recovery (%) | LOD | LOQ | Reference |
| DINP, DIDP | Food | ProElut PSA | GC-MS | 77 - 112 | 0.05 mg/kg | 0.2 mg/kg | [4] |
| 15 Phthalates | Vegetables | Florisil | GC-MS/MS | 91.8 - 117.2 | 0.04 - 16.76 µg/L | - | |
| 10 Phthalates | Edible Oils | Molecularly Imprinted Polymer | GC-FID | 82.5 - 101.4 | 0.10 - 0.25 µg/mL | - | [2] |
| 6 Phthalates | Bottled Water | Sep-Pak C18 | HPLC-PDA | >85 | 0.003 µg/mL | 0.01 µg/mL | |
| DINP, DIDP | Textiles | Strong Anion Exchange (SAX) | GC | 86.3 - 102.7 | 1.74 mg/kg (DINP), 1.55 mg/kg (DIDP) | - | |
| Oxidative metabolites of DiDP | Urine | Not specified | HPLC-MS/MS | - | - | - | [5] |
LOD: Limit of Detection; LOQ: Limit of Quantification; GC-MS: Gas Chromatography-Mass Spectrometry; HPLC-PDA: High-Performance Liquid Chromatography with Photodiode Array Detection; GC-FID: Gas Chromatography-Flame Ionization Detection; PSA: Primary Secondary Amine.
Experimental Protocols
Protocol 1: Extraction of this compound from Fatty Food Matrices
This protocol is based on a method developed for the determination of 23 phthalate esters, including DINP and DIDP, in various food matrices.[4]
1. Sample Preparation:
- Homogenize 5 grams of the solid food sample. For liquid samples, use 10 mL.
- For fatty food samples, extract with 20 mL of n-hexane. For non-fatty samples, use acetonitrile.
- Vortex the mixture for 5 minutes, followed by centrifugation at 4000 rpm for 10 minutes.
- Collect the supernatant for SPE cleanup.
2. Solid-Phase Extraction (SPE) Cleanup:
- SPE Cartridge: ProElut PSA (500 mg, 6 mL)
- Conditioning: Condition the cartridge with 5 mL of n-hexane. Do not allow the cartridge to go dry.
- Loading: Load the extracted supernatant onto the conditioned SPE cartridge at a flow rate of 1-2 mL/min.
- Washing: Wash the cartridge with 5 mL of a mixture of n-hexane and ethyl acetate (95:5, v/v) to remove interfering compounds.
- Elution: Elute the target phthalates with 10 mL of a mixture of n-hexane and ethyl acetate (1:1, v/v).
- Post-Elution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of n-hexane for GC-MS analysis.
3. GC-MS Analysis Parameters:
- Gas Chromatograph: Agilent 7890A or equivalent
- Mass Spectrometer: Agilent 5975C or equivalent
- Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness)
- Injector Temperature: 280°C
- Oven Program: Initial temperature of 60°C, hold for 1 min, ramp to 220°C at 20°C/min, then ramp to 300°C at 10°C/min and hold for 5 min.
- Carrier Gas: Helium at a constant flow of 1.0 mL/min
- Ionization Mode: Electron Impact (EI) at 70 eV
- Acquisition Mode: Selected Ion Monitoring (SIM)
Protocol 2: General Screening Method for this compound in Aqueous Matrices
This protocol provides a general framework for the extraction of this compound from water and beverage samples. Optimization of solvent volumes and flow rates may be required based on the specific sample matrix and desired detection limits.
1. Sample Preparation:
- Filter the aqueous sample (250-500 mL) through a 0.45 µm glass fiber filter to remove particulate matter.
- Adjust the pH of the sample to neutral (pH 7) if necessary.
2. Solid-Phase Extraction (SPE):
- SPE Cartridge: C18 (500 mg, 6 mL) or a polymeric sorbent like Oasis HLB.
- Conditioning: Condition the cartridge sequentially with 5 mL of methanol followed by 5 mL of deionized water. Ensure the sorbent does not go dry.
- Loading: Load the pre-treated sample onto the cartridge at a flow rate of 5-10 mL/min.
- Washing: Wash the cartridge with 5 mL of a methanol/water solution (e.g., 10:90, v/v) to remove polar interferences.
- Drying: Dry the cartridge under vacuum for 10-15 minutes to remove residual water.
- Elution: Elute the phthalates with two 3 mL aliquots of a suitable organic solvent such as ethyl acetate or a mixture of dichloromethane and hexane.
- Post-Elution: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen before analysis.
Visualizations
Caption: General workflow for solid-phase extraction of this compound.
Caption: Detailed steps of the solid-phase extraction process.
References
- 1. mdpi.com [mdpi.com]
- 2. Current Sample Preparation Methods and Determination Techniques for the Determination of Phthalic Acid Ester Plasticizers in Edible Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Assessment of human exposure to di-isodecyl phthalate using oxidative metabolites as biomarkers | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
Application Note: Quantification of Isodecyl and Nonyl Phthalates in Indoor Environmental Samples
Introduction
Phthalates are a class of chemical compounds primarily used as plasticizers to enhance the flexibility and durability of plastics, particularly polyvinyl chloride (PVC).[1][2] Among these, high molecular weight phthalates like di-isononyl phthalate (DiNP) and di-isodecyl phthalate (DIDP) have been widely used as replacements for di-2-ethylhexyl phthalate (DEHP), a compound that faced restrictions due to health concerns.[3][4][5] However, emerging research indicates that these replacement phthalates may also pose health risks, with studies suggesting links to increased insulin resistance and high blood pressure.[3][5]
Since phthalates are not chemically bound to the polymer matrix, they can leach, evaporate, or abrade from consumer products such as vinyl flooring, wall coverings, toys, and food packaging.[6][7] This leads to their accumulation in indoor environments, where they adsorb to dust particles and are present in the air.[6][7] Given that people spend a significant amount of time indoors, the quantification of DiNP and DIDP in indoor dust and air is crucial for assessing human exposure and understanding potential health implications.[8] This application note provides detailed protocols for the collection, extraction, and analysis of these compounds using gas chromatography-mass spectrometry (GC-MS).
Part 1: Quantification in Indoor Dust Samples
Indoor dust is a significant reservoir for phthalates and a primary route of exposure, especially for young children who have more contact with floors and engage in hand-to-mouth behaviors.[9] Accurate quantification requires meticulous sample collection and analytical procedures to avoid background contamination.
Quantitative Data Summary
The following table summarizes reported concentrations of DiNP and DIDP in indoor dust from various studies.
| Phthalate | Environment Type | Mean/Median Concentration (μg/g) | Concentration Range (μg/g) | Source(s) |
| DiNP | Childcare Facilities, Homes, Salons (USA) | 0.51 - 880 | Not Specified | [8] |
| DiNP | Homes (Palermo, Italy) | Not Specified | Part of total PAEs: 269 - 4831 | [10] |
| DEHP * | Residential Dust (USA) | Median: 140 | Not Specified | [9] |
*Note: DEHP (di-(2-ethylhexyl) phthalate) is included for context as it is a commonly measured phthalate. Specific median values for DiNP and DIDP were not detailed in all provided abstracts, but their presence is confirmed.
Experimental Workflow for Dust Analysis
References
- 1. Phthalates and Their Impacts on Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phthalates: Uses, Safety Concerns, How to Read Labels [verywellhealth.com]
- 3. 'Safer' Replacements for Harmful Chemical in Plastics May Be as Risky to Human Health, Studies Suggest | NYU Langone News [nyulangone.org]
- 4. mdpi.com [mdpi.com]
- 5. ‘Safe’ phthalate substitutes just as risky to human health [naturalhealthnews.uk]
- 6. A method for evaluating indoor phthalate exposure levels in collected dust - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Phthalate and non-phthalate plasticizers in indoor dust from childcare facilities, salons, and homes across the USA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dukespace.lib.duke.edu [dukespace.lib.duke.edu]
- 10. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]
Troubleshooting & Optimization
Overcoming matrix effects in Isodecyl nonyl phthalate analysis
Welcome to the technical support center for isodecyl nonyl phthalate analysis. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges in their experiments, with a focus on mitigating matrix effects.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: Matrix effects are the alteration of analyte ionization in the mass spectrometer source due to the presence of co-eluting compounds from the sample matrix.[1][2][3] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), resulting in inaccurate quantification of this compound.[1][2] These effects are particularly prevalent in complex matrices such as plasma, urine, food, and environmental samples.[1][4][5]
Q2: What are the most common sources of matrix effects in phthalate analysis?
A2: The primary sources of matrix effects are endogenous or exogenous components of the sample that are not the analyte of interest but interfere with its ionization. In biological samples, this can include salts, lipids, and proteins.[3] For environmental and consumer product samples, other plasticizers, polymers, and organic matter can be significant sources of interference.[1]
Q3: How can I minimize background contamination during my analysis?
A3: Phthalates are ubiquitous in laboratory environments, leading to a high risk of background contamination.[6][7] To minimize this:
-
Use glassware and scrupulously clean it, avoiding plastic containers, pipettes, and vials.[8]
-
Be aware that syringe needles can be a source of contamination through absorption from the laboratory air.[6][7] Special injection techniques, like cleaning the needle in a hot injector, can mitigate this.[6]
-
Use high-purity solvents and reagents.
-
Regularly run method blanks to assess the level of background contamination.
Q4: this compound is an isomeric mixture. How does this affect analysis?
A4: Yes, diisononyl phthalate (DINP) and diisodecyl phthalate (DIDP) are complex mixtures of isomers.[9][10][11] This results in multiple chromatographic peaks rather than a single sharp peak.[11] For quantification, it is common to use unique extracted ions for identification, such as m/z 293 for DINP and m/z 307 for DIDP.[10][12] In human biomonitoring studies, the analysis often targets the oxidized metabolites of these isomers in urine.[9][13]
Troubleshooting Guide
Problem 1: Poor peak shape or peak splitting for this compound.
| Possible Cause | Suggested Solution |
| Isomeric Mixture | This compound is inherently a mixture of isomers, which will appear as a broad peak or a cluster of unresolved peaks. This is normal. Focus on consistent integration of the entire cluster.[10][11] |
| Column Overload | Dilute the sample or inject a smaller volume. |
| Incompatible Solvent | Ensure the sample solvent is compatible with the mobile phase to avoid phase mismatch on the column. |
| Column Degradation | Replace the analytical column. Consider a column specifically designed for phthalate analysis, such as an Rtx-440 or Rxi-XLB for GC-MS.[10][12] |
Problem 2: High variability in quantitative results between replicate injections.
| Possible Cause | Suggested Solution |
| Inconsistent Matrix Effects | This is a primary cause of variability. The most effective solution is the use of a stable isotope-labeled internal standard for this compound.[2][14][15][16] This standard will co-elute and experience the same matrix effects, allowing for accurate correction. |
| Sample Preparation Variability | Ensure your sample preparation method is robust and reproducible. Automate steps where possible. Matrix solid-phase dispersion (MSPD) has shown good repeatability for phthalate analysis in complex samples.[5] |
| Injector Contamination | Phthalates can accumulate in the GC injector port. Regular cleaning and liner replacement are necessary. |
| Syringe Contamination | As noted in the FAQs, the syringe needle can be a source of contamination.[6][7] Implement a needle washing routine with multiple solvents. |
Problem 3: Low analyte recovery after sample preparation.
| Possible Cause | Suggested Solution |
| Inefficient Extraction | Optimize the extraction solvent and technique. For solid samples, methods like Soxhlet extraction or microwave-assisted extraction can be effective.[9][17] For liquid samples, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are common. |
| Analyte Loss During Evaporation | If a solvent evaporation step is used, be cautious of the temperature and gas flow rate to prevent loss of the semi-volatile phthalates. |
| Suboptimal SPE Sorbent/Eluent | Screen different SPE sorbents and elution solvents to find the combination that provides the best recovery for this compound from your specific matrix. |
| Matrix Solid-Phase Dispersion (MSPD) Optimization | If using MSPD, optimize the sample-to-sorbent ratio and the type and volume of the elution solvent to maximize recovery.[5] |
Experimental Protocols
Protocol 1: General Sample Preparation Workflow for Mitigating Matrix Effects
This workflow provides a general approach to sample preparation for this compound analysis in complex matrices.
-
Sample Homogenization:
-
For solid samples (e.g., tissue, food), homogenize a representative portion.
-
For liquid samples (e.g., plasma, urine), vortex to ensure homogeneity.
-
-
Internal Standard Spiking:
-
Extraction:
-
For Liquid Samples (LLE): Add an appropriate organic solvent (e.g., hexane:acetone), vortex vigorously, and centrifuge to separate the layers. Collect the organic layer.
-
For Solid Samples (QuEChERS-based): Add the homogenized sample to a centrifuge tube with extraction salts (e.g., magnesium sulfate, sodium chloride) and an appropriate solvent (e.g., acetonitrile). Shake vigorously and centrifuge. Collect the supernatant.
-
-
Cleanup (Choose one):
-
Solid-Phase Extraction (SPE): Condition an SPE cartridge (e.g., C18) with the appropriate solvents. Load the sample extract. Wash the cartridge to remove interferences. Elute the phthalates with a suitable solvent.
-
Dispersive SPE (d-SPE) (for QuEChERS): Transfer the supernatant from the extraction step to a tube containing d-SPE sorbents (e.g., PSA, C18) to remove interfering compounds. Vortex and centrifuge. The resulting supernatant is the final extract.
-
-
Concentration and Reconstitution:
-
Evaporate the cleaned extract to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small, known volume of a solvent compatible with the chromatographic system (e.g., mobile phase).
-
-
Analysis:
-
Inject the final extract into the LC-MS/MS or GC-MS system.
-
Protocol 2: Isotope Dilution Analysis by LC-MS/MS
This protocol outlines the use of isotope dilution for accurate quantification, assuming the sample has been prepared according to Protocol 1.
-
Instrument Setup:
-
LC Column: Use a C18 or phenyl-hexyl column suitable for separating phthalates.
-
Mobile Phase: A gradient of water and an organic solvent like methanol or acetonitrile is typically used.
-
MS/MS Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
-
-
MRM Transitions:
-
Set up MRM transitions for both the native this compound and its stable isotope-labeled internal standard. The precursor ion will be the protonated molecule [M+H]+ or another suitable adduct, and the product ions will be characteristic fragments.
-
-
Calibration Curve:
-
Prepare a series of calibration standards containing known concentrations of the native analyte and a constant concentration of the internal standard.
-
Plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
-
-
Quantification:
-
Analyze the prepared samples.
-
Calculate the peak area ratio of the native analyte to the internal standard in the sample.
-
Determine the concentration of the analyte in the sample by interpolating from the calibration curve. The use of the internal standard corrects for any signal suppression or enhancement during ionization.[2][3]
-
Quantitative Data Summary
Table 1: Comparison of Recovery and Matrix Effects for Different Sample Preparation Methods
| Sample Matrix | Preparation Method | Analyte | Average Recovery (%) | Matrix Effect (%) | Reference |
| Mussel Tissue | Matrix Solid-Phase Dispersion (MSPD) | Phthalates | 75 - 113 | Minimized | [5] |
| Beverages & Plasma | Steam Distillation & Extraction | Phthalates | 90.2 - 118.3 (Beverages), 96.2 - 134.4 (Plasma) | Not specified | [4] |
| Wheat | QuEChERS | Phthalate Esters | 84.8 - 120.3 | +5.4 to +53.7 (Enhancement) | [18] |
| Environmental Samples | Varies | Phthalates | 70 - 98 | Ion suppression observed across all matrices | [1] |
Note: Matrix effect is often calculated as [(peak area in matrix-matched standard / peak area in solvent standard) - 1] * 100. A negative value indicates suppression, and a positive value indicates enhancement.
Visualizations
Caption: Workflow for analyzing this compound.
Caption: Logic for troubleshooting inaccurate quantification.
References
- 1. researchgate.net [researchgate.net]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. myadlm.org [myadlm.org]
- 4. Preparation of samples for gas chromatography/mass spectrometry analysis of phthalate and adipate esters in plasma and beverages by steam distillation and extraction [agris.fao.org]
- 5. Optimization of a fast and sensitive method based on matrix solid-phase dispersion-LC-ms/ms for simultaneous determination of phthalates and bisphenols in mussel samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phthalate analysis by gas chromatography-mass spectrometry: blank problems related to the syringe needle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance [restek.com]
- 11. gcms.cz [gcms.cz]
- 12. gcms.cz [gcms.cz]
- 13. Determination of secondary, oxidised di-iso-nonylphthalate (DINP) metabolites in human urine representative for the exposure to commercial DINP plasticizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Determination of total phthalates in urine by isotope-dilution liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Accurate determination of 11 representative phthalates and di(2-ethylhexyl) terephthalate in polyvinyl chloride using isotope dilution-gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. UQ eSpace [espace.library.uq.edu.au]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Improving the Sensitivity of Isodecyl Nonyl Phthalate (INP) Detection in Biological Fluids
This technical support center is designed for researchers, scientists, and drug development professionals, offering troubleshooting guidance and frequently asked questions (FAQs) to enhance the sensitivity of Isodecyl nonyl phthalate (INP) detection in biological fluids.
Frequently Asked Questions (FAQs)
Q1: What are the most suitable biological matrices for detecting INP exposure, and what are the associated challenges?
A1: Urine and blood (serum or plasma) are the most common biological samples used for assessing INP exposure.[1] Each matrix has distinct advantages and challenges:
-
Urine: As the most common exposure biomarker, urine offers a non-invasive collection method and typically contains higher concentrations of INP metabolites compared to blood.[1] A primary challenge is the need for creatinine normalization to account for urine dilution.[2][3]
-
Blood (Serum/Plasma): This matrix provides a direct measure of internal INP exposure. However, the concentrations of INP and its metabolites are often much lower than in urine, and the presence of lipids can interfere with extraction efficiency.[1]
Q2: What are the key sources of laboratory contamination when analyzing for INP?
A2: Phthalates are ubiquitous, leading to a high risk of background contamination during analysis.[4][5] Key sources include:
-
Laboratory Consumables: Plasticware such as pipette tips, syringes, and sample containers can leach phthalates.[6]
-
Solvents and Reagents: Even high-purity solvents can contain trace levels of phthalates.[5][7] It is recommended to redistill solvents to minimize this.[4]
-
Environment: Dust and airborne particles in the lab are significant sources of contamination.[4]
-
Personal Care Products: Cosmetics, lotions, and other personal care products used by laboratory personnel can introduce phthalates.[8]
To mitigate these risks, it is crucial to use glassware or phthalate-free plasticware, high-purity or redistilled solvents, and to work in a clean environment like a laminar flow hood.[4][9] Regular analysis of procedural blanks is essential to monitor and control for contamination.[7]
Q3: Which analytical techniques offer the highest sensitivity for INP detection?
A3: Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the preferred methods for sensitive and selective detection of INP and its metabolites.
-
GC-MS: This is a robust and highly sensitive technique for phthalate analysis.[4]
-
LC-MS/MS: This method is increasingly popular as it often does not require derivatization, simplifying sample preparation, and provides excellent sensitivity and specificity.
Q4: Why is it often better to measure INP metabolites rather than the parent compound?
A4: Measuring INP metabolites in urine is generally preferred over measuring the parent compound for several reasons:
-
Reduced Contamination Risk: The parent INP is a common contaminant in laboratory settings, which can lead to false positives or overestimated concentrations.[5] Metabolites are less likely to be present as background contaminants.
-
Biological Relevance: Metabolites are direct products of the body's processing of INP, providing a more accurate picture of internal exposure.[10]
-
Higher Concentrations: Secondary metabolites of INP are often found at higher concentrations in urine than the primary monoester metabolites, making them more sensitive biomarkers of exposure.[10][11]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High background levels in blank samples | Contamination from solvents, glassware, plasticware, or the laboratory environment.[4][5] | - Use phthalate-free labware (glass or polypropylene) and rinse with high-purity solvents before use.[4] - Redistill all solvents or use phthalate-free grade solvents.[4] - Prepare samples in a clean-air environment (e.g., a laminar flow hood) to avoid dust contamination.[4] - Wrap samples in aluminum foil for storage to prevent contamination from recycled paper or cardboard.[4] |
| Low analyte recovery | - Inefficient extraction from the biological matrix. - Matrix effects leading to ion suppression or enhancement in LC-MS/MS. - Analyte degradation during sample preparation. | - Optimize the solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol for your specific biological matrix.[5] - Use matrix-matched standards or isotopically labeled internal standards to correct for matrix effects and extraction losses. - Minimize sample storage time and avoid repeated freeze-thaw cycles. |
| Poor chromatographic peak shape or resolution | - Co-elution with interfering compounds from the matrix. - Inappropriate chromatographic column or mobile phase conditions. - Contamination of the GC or LC system. | - Employ a more effective sample cleanup procedure, such as additional SPE steps or LLE.[12] - Experiment with different analytical columns (e.g., an RXI-17Sil MS column can help resolve interferences).[13] - Regularly clean the injection port, column, and detector to prevent the buildup of contaminants. |
| Inconsistent or non-reproducible results | - Variability in sample collection and handling procedures. - Inconsistent volumes of samples or reagents. - Instrument instability or drift. | - Standardize all protocols for sample collection, storage, and preparation. - Use calibrated pipettes and perform regular maintenance on all analytical instrumentation. - Incorporate quality control samples at regular intervals in each analytical run to monitor instrument performance. |
Experimental Protocols
Protocol 1: Sample Preparation and Solid-Phase Extraction (SPE) of INP Metabolites from Urine
-
Sample Pre-treatment: Thaw urine samples and centrifuge to remove any sediment.
-
Enzymatic Hydrolysis: To 1 mL of urine, add a buffer solution and β-glucuronidase/sulfatase to deconjugate the metabolites. Incubate the mixture.
-
Internal Standard Spiking: Add an appropriate amount of an isotopically labeled internal standard solution.
-
SPE Cleanup:
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the pre-treated urine sample.
-
Wash the cartridge with a low-percentage methanol-water solution to remove polar interferences.
-
Elute the INP metabolites with a suitable organic solvent like acetonitrile or ethyl acetate.
-
-
Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase for analysis.
Protocol 2: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Derivatization (Optional but Recommended): Derivatize the extracted metabolites to increase their volatility for GC analysis.
-
GC Separation:
-
Column: Use a low-bleed capillary column suitable for phthalate analysis (e.g., RXI-5MS).[13]
-
Injection: Use a splitless injection mode for maximum sensitivity.
-
Temperature Program: Optimize the oven temperature program to achieve good separation of the target analytes from matrix components.
-
-
MS Detection:
-
Ionization: Use electron ionization (EI).
-
Acquisition Mode: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for the highest sensitivity, targeting unique ions for each INP metabolite.[13]
-
Quantitative Data Summary
The table below provides a summary of typical limits of detection (LOD) and limits of quantification (LOQ) for INP metabolites in urine, as reported in the literature. These values can vary depending on the specific methodology and instrumentation used.
| Analyte | Matrix | Analytical Method | LOD (µg/L) | LOQ (µg/L) |
| Secondary DINP Metabolites (e.g., MCIOP) | Urine | LC-MS/MS | ~0.1 - 1.0 | ~0.3 - 3.0 |
| Secondary DIDP Metabolites (e.g., MCINP) | Urine | LC-MS/MS | ~0.1 - 1.0 | ~0.3 - 3.0 |
Note: Secondary metabolites are generally more sensitive biomarkers for DINP and DIDP exposure than their primary metabolites.[10][11]
Visualizations
Caption: A typical experimental workflow for the analysis of INP metabolites in urine.
Caption: Common sources of phthalate contamination in a laboratory setting.
References
- 1. Exposure Assessment Issues in Epidemiology Studies of Phthalates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In brief: Understanding urine tests - InformedHealth.org - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. labtestsonline.org.uk [labtestsonline.org.uk]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. cannabissciencetech.com [cannabissciencetech.com]
- 9. aurorabiomed.com [aurorabiomed.com]
- 10. Human Biological Monitoring of Diisononyl Phthalate and Diisodecyl Phthalate: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. gcms.cz [gcms.cz]
Technical Support Center: Optimizing Chromatographic Separation of Isodecyl Nonyl Phthalate Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of Isodecyl nonyl phthalate isomers.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the analysis of this compound isomers.
| Symptom | Possible Cause | Suggested Remedy |
| Poor Resolution of Isomer Clusters | Inadequate Column Selectivity: The stationary phase is not providing sufficient differential interaction with the various isomers. | - Column Selection: Employ a column with a different stationary phase. Phenyl-methyl polysiloxane phases (e.g., 5% phenyl) are common, but for complex isomer mixtures, consider more polar phases or specialized columns like those with trifluoropropyl or cyano functional groups to enhance selectivity.[1] - Alternative Stationary Phases: Consider columns like Rtx-440 or Rxi-XLB which have shown good resolution for complex phthalate mixtures.[2] |
| Suboptimal Temperature Program: The oven temperature ramp rate is too fast, not allowing for sufficient interaction with the stationary phase. | - Lower Initial Temperature: A lower starting temperature can improve the focusing of the analytes at the head of the column.[3] - Slower Ramp Rate: Decrease the temperature ramp rate (e.g., from 10°C/min to 5°C/min) to allow more time for the isomers to separate. | |
| Incorrect Carrier Gas Flow Rate: The linear velocity of the carrier gas is too high, reducing the time for partitioning between the mobile and stationary phases. | - Optimize Flow Rate: Determine the optimal linear velocity for your carrier gas (e.g., Helium or Hydrogen) and column dimensions. A lower flow rate can sometimes improve resolution, but may increase analysis time. | |
| Broad Peaks | Poor Analyte Focusing: The initial band of analytes entering the column is too wide. | - Injection Technique: For splitless injections, ensure the initial oven temperature is at least 20°C below the boiling point of the injection solvent to promote solvent and thermal focusing.[3] - Liner Selection: Use a liner with glass wool or a design that promotes efficient vaporization and transfer of the sample to the column. |
| Column Overload: The amount of sample injected is saturating a portion of the column. | - Reduce Injection Volume: Decrease the amount of sample injected onto the column. - Dilute Sample: If sensitivity allows, dilute the sample before injection. | |
| Extra-Column Broadening: Dead volumes in the system (e.g., injector, detector, or connections) are causing the peaks to widen. | - Proper Column Installation: Ensure the column is installed correctly in the injector and detector with minimal dead volume. - Check Connections: Verify that all fittings and connections are secure and properly made. | |
| Peak Splitting or Tailing | Active Sites in the System: Polar isomers can interact with active sites in the inlet liner, column, or connections, leading to peak distortion. | - Inert Flow Path: Use deactivated inlet liners and gold-plated seals to minimize interactions.[4] - Column Conditioning: Properly condition the column according to the manufacturer's instructions to passivate active sites. - Column Trimming: If the front of the column is contaminated, trimming a small portion (e.g., 10-20 cm) can restore peak shape.[3] |
| Incompatibility of Sample Solvent with Mobile Phase (HPLC): The sample solvent is too strong, causing the analyte band to spread. | - Solvent Matching: Dissolve the sample in the initial mobile phase whenever possible. | |
| Co-elution of Isomers: What appears as a split peak may be two or more closely eluting isomers. | - Method Optimization: Further optimize the column, temperature program, and flow rate to improve separation. - Mass Spectrometry: Use a mass spectrometer to check for the presence of multiple isomers under the single chromatographic peak. | |
| Inconsistent Retention Times | Leaks in the System: Small leaks in the gas lines or connections can cause fluctuations in the carrier gas flow rate. | - Leak Check: Perform a thorough leak check of the entire GC system. |
| Column Bleed: Degradation of the stationary phase at high temperatures can alter the column's retention characteristics. | - Use Low-Bleed Columns: Employ columns specifically designed for low bleed, especially when using mass spectrometry. - Proper Conditioning: Condition the column as recommended to remove volatile contaminants. | |
| Changes in Mobile Phase Composition (HPLC): Inconsistent mixing of solvents can lead to shifts in retention. | - Degas Solvents: Ensure mobile phase solvents are properly degassed. - Pump Maintenance: Regularly maintain the HPLC pump to ensure accurate and precise solvent delivery. |
Frequently Asked Questions (FAQs)
1. Why does my chromatogram for this compound show a broad hump with multiple small peaks instead of a single sharp peak?
This compound is a complex mixture of various structural isomers due to the branched nature of the isodecyl and nonyl alcohol precursors used in its synthesis.[5] Each of these isomers has slightly different physicochemical properties, leading to slightly different retention times on the chromatographic column. As a result, they elute as a cluster of closely spaced or overlapping peaks, often appearing as a broad hump.
2. What type of GC column is best for separating this compound isomers?
While a complete baseline separation of all isomers is extremely challenging, columns with a stationary phase that can exploit subtle differences in isomer structure are preferred. Mid-polarity columns, such as those with a 50% phenyl-methylpolysiloxane phase, can offer better selectivity compared to non-polar phases. For high-resolution separations, columns like the Rtx-440 and Rxi-XLB have demonstrated good performance for complex phthalate mixtures.[2]
3. How can I improve the resolution between the different isomer clusters of this compound?
To improve resolution, you can:
-
Optimize the temperature program: Use a slower oven ramp rate to increase the interaction time of the isomers with the stationary phase.
-
Use a longer column: A longer column provides more theoretical plates, which can enhance separation.
-
Reduce the column internal diameter: Narrower columns generally provide higher efficiency and better resolution.
-
Switch to a more selective stationary phase: As mentioned above, a different column chemistry may provide better separation.
4. I am seeing significant background signal for phthalates in my blank runs. What is the cause and how can I minimize it?
Phthalates are ubiquitous environmental contaminants and are often found in laboratory consumables. Common sources of contamination include:
-
Plastic components in your sample preparation (e.g., pipette tips, vials, caps).
-
Solvents and reagents.
-
The laboratory air.
To minimize background contamination:
-
Use glassware for all sample preparation and storage.
-
Rinse all glassware with a high-purity solvent known to be free of phthalates.
-
Use high-purity, phthalate-free solvents and reagents.
-
Prepare blanks to monitor for contamination at each step of your analytical process.
5. What are the typical mass spectral ions used for the identification and quantification of this compound isomers by GC-MS?
Due to the isomeric nature, the mass spectra of the different isomers will be very similar. A common fragment ion for many phthalates is m/z 149. However, for more specific identification of diisononyl phthalate (a close relative and often co-analyzed), a unique extracted ion is m/z 293. For diisodecyl phthalate, a unique ion is m/z 307.[6][7] It is crucial to analyze standard materials to confirm the characteristic ions for your specific isomeric mixture.
Experimental Protocols
General GC-MS Protocol for this compound Isomer Analysis
This protocol provides a starting point for method development. Optimization will be required based on your specific instrumentation and sample matrix.
Instrumentation:
-
Gas Chromatograph with a Mass Selective Detector (GC-MS)
-
Autosampler
Materials:
-
GC Column: Rxi-5MS (30 m x 0.25 mm ID x 0.25 µm film thickness) or equivalent.[5]
-
Carrier Gas: Helium, 99.999% purity
-
Injection Port Liner: Deactivated, splitless liner
-
Vials: Amber glass vials with PTFE-lined caps
-
Solvents: High-purity, phthalate-free hexane or dichloromethane
GC Conditions:
-
Inlet Temperature: 280 °C
-
Injection Mode: Splitless
-
Injection Volume: 1 µL
-
Oven Program:
-
Initial Temperature: 100 °C, hold for 1 minute
-
Ramp 1: 15 °C/min to 250 °C
-
Ramp 2: 5 °C/min to 320 °C, hold for 5 minutes
-
-
Carrier Gas Flow: 1.2 mL/min (constant flow)
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Full Scan (m/z 50-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
-
SIM Ions: Monitor m/z 149, 293, and 307.
Sample Preparation:
-
Accurately weigh a known amount of the polymer sample into a glass vial.
-
Add a precise volume of solvent (e.g., dichloromethane or hexane).
-
Extract the phthalates using sonication or another appropriate extraction technique.
-
Filter the extract if necessary.
-
Inject an aliquot of the extract into the GC-MS.
Quantitative Data
The following table summarizes typical GC column performance for phthalate analysis. Note that complete separation of all this compound isomers is generally not achieved, and they elute as a complex pattern.
| Column Stationary Phase | Typical Performance for Phthalate Isomer Groups | Reference |
| 5% Phenyl-Methylpolysiloxane (e.g., Rxi-5MS) | Provides good general-purpose separation. Isomer groups for DINP and DIDP will appear as broad, partially resolved humps. | [5] |
| Mid-to-High Polarity Phases (e.g., Rtx-440, Rxi-XLB) | Offers enhanced selectivity for phthalate isomers, potentially improving the resolution within the isomer clusters compared to less polar phases. | [2] |
| 17% Phenyl-Methylpolysiloxane (e.g., RXI-17Sil MS) | Can provide alternative selectivity and has been used to resolve interferences from terephthalates. | [5] |
Visualizations
References
- 1. agilent.com [agilent.com]
- 2. GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance [restek.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. agilent.com [agilent.com]
- 5. gcms.cz [gcms.cz]
- 6. gcms.cz [gcms.cz]
- 7. GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance [restek.com]
Troubleshooting poor recovery of Isodecyl nonyl phthalate during sample extraction
This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals experiencing poor recovery of Isodecyl nonyl phthalate (a mixture of Diisodecyl phthalate (DIDP) and Diisononyl phthalate (DINP)) during sample extraction.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it difficult to extract?
This compound refers to a mixture of high molecular weight phthalates, primarily Diisodecyl phthalate (DIDP) and Diisononyl phthalate (DINP).[1][2][3] These compounds are widely used as plasticizers to increase the flexibility of polymers like PVC.[1][2] Because they are not chemically bound to the polymer matrix, they can leach into samples, the environment, and even laboratory materials.[2][4][5]
Challenges in achieving good recovery during extraction can arise from several factors:
-
High Molecular Weight: These larger phthalate molecules can have different solubility and adsorption characteristics compared to smaller phthalates.
-
Isomeric Complexity: Both DIDP and DINP are mixtures of several isomers, which can result in multiple chromatographic peaks and make accurate quantification challenging.[3][6]
-
Matrix Effects: The sample matrix itself can interfere with the extraction and analysis, either suppressing or enhancing the signal.[7][8]
-
Ubiquitous Contamination: Phthalates are present in many lab consumables (solvents, filters, tubing, vials), leading to high background levels and making it difficult to distinguish the sample's true concentration.[4]
Q2: My recovery of this compound is consistently low. What are the most common causes?
Low recovery is a frequent issue in Solid-Phase Extraction (SPE) and other extraction techniques.[9][10] The problem can typically be traced back to one or more steps in your protocol.
Common Causes for Low Recovery:
-
Analyte Breakthrough: The analyte may not be properly retained on the SPE sorbent during sample loading or washing steps. This can happen if the solvent is too strong or if the sorbent has not been conditioned and equilibrated correctly.[9][10][11]
-
Incomplete Elution: The analyte may be strongly retained on the sorbent and not fully released during the elution step. This requires a stronger elution solvent or modifications to the elution protocol.[9][10]
-
Sample Matrix Interference: Components in the sample matrix can bind to the analyte or the sorbent, preventing effective extraction. For instance, if a sample pretreatment involves protein precipitation, analytes bound to the protein may be lost.[9][10]
-
Analyte Instability: Phthalate esters can hydrolyze (break down) in samples with a pH below 5 or above 7.[12]
-
Suboptimal Solvent Selection: The choice of extraction solvent is critical. The ideal solvent should effectively dissolve the analyte while minimizing co-extraction of interfering substances.[13][14][15]
Q3: How can I troubleshoot and identify the source of my low recovery?
A systematic approach is essential to pinpoint where the analyte is being lost.[10][16]
Troubleshooting Steps:
-
Verify Analytical System: First, ensure your analytical instrument (e.g., GC-MS) is functioning correctly by injecting a known standard. This confirms that the issue is with the extraction process, not the analysis.[9][10]
-
Fraction Collection Analysis: Process a standard solution through your entire SPE protocol. Collect and analyze the fractions from each step: the initial sample load, the wash steps, and the final elution.
-
If the analyte is found in the loading or wash fractions, you have a retention problem .
-
If the analyte is not found in any fraction, it may indicate adsorption to labware or degradation .
-
If the analyte remains on the column after elution (which can be tested by eluting with a much stronger solvent), you have an elution problem .[9]
-
-
Review Protocol Parameters: Based on your findings, systematically adjust your protocol. This may involve changing solvent strengths, sorbent type, pH, or flow rates.[11]
Q4: What are the best practices for preventing phthalate contamination in the lab?
Given the prevalence of phthalates, preventing background contamination is crucial for accurate analysis.
Contamination Prevention Strategies:
-
Use High-Purity Reagents: Utilize high-grade solvents (e.g., "phthalate-free" or distilled-in-glass) as lower-grade solvents can be a significant source of contamination.[4]
-
Test Your Materials: Check all materials that come into contact with your sample, including solvents, water, filters, and drying agents like sodium sulfate, for phthalate contamination.[4]
-
Avoid Plastic Labware: Whenever possible, use glass or stainless steel labware. If plastic must be used, select materials known to be low in phthalates, such as polypropylene, and test them beforehand. Many deionized water systems use plastic tanks that can leach phthalates.[4]
-
Run Method Blanks: Always process a method blank (a clean matrix carried through the entire extraction and analysis procedure) with each batch of samples to monitor for background contamination.[12]
Data on Extraction Parameters
The recovery of phthalates is highly dependent on the chosen extraction method, solvent, and sample matrix. The following table summarizes recovery data from a study on determining phthalates in textiles using Solid-Phase Extraction (SPE).
| Phthalate | Recovery (%) | Relative Standard Deviation (RSD) (%) |
| Diisononyl phthalate (DINP) | 86.3 - 102.7 | < 5% |
| Diisodecyl phthalate (DIDP) | 86.3 - 102.7 | < 5% |
| Other Phthalates (DMP, DEP, DBP, etc.) | 86.3 - 102.7 | < 5% |
| Data from a study optimizing an SPE-GC method for textiles. The optimized conditions included Soxhlet extraction with hexane, followed by cleanup on a strong anion exchange (SAX) SPE cartridge.[17] |
Experimental Protocols
Below are generalized protocols for common extraction techniques. Note: These are starting points and must be optimized for your specific sample matrix and analytical goals.
Protocol 1: Solid-Phase Extraction (SPE) for Phthalates
This protocol is a general guideline for extracting phthalates from a liquid sample.
-
Sorbent Selection: Choose an appropriate sorbent. Reversed-phase C18 sorbents are common for hydrophobic compounds like phthalates. For complex matrices, a more selective sorbent like a strong anion exchange (SAX) cartridge may be necessary for cleanup.[17]
-
Conditioning: "Wet" the sorbent to activate it for sample retention.
-
Equilibration: Rinse the sorbent with a solvent that matches the sample matrix to prepare it for sample loading.
-
Pass 3-5 mL of reagent water or your sample buffer through the cartridge. Ensure the pH matches your sample.[11] Do not let the sorbent go dry.
-
-
Sample Loading: Load the pre-treated sample onto the cartridge at a slow, controlled flow rate (e.g., 1 mL/min) to ensure proper binding of the analyte to the sorbent.[11]
-
Washing: Wash the cartridge to remove interfering compounds that are less strongly retained than your analyte.
-
Pass 3-5 mL of a weak solvent (e.g., a water/methanol mixture) through the cartridge. This step is critical and may require optimization to remove matrix components without losing the analyte.[11]
-
-
Drying: Dry the sorbent completely to remove the aqueous wash solvent, often by applying a vacuum or nitrogen stream for several minutes.
-
Elution: Elute the analyte using a small volume of a strong organic solvent.
-
Pass 1-2 mL of a solvent like ethyl acetate or a mixture of ethyl acetate in hexane (e.g., 15% v/v) to release the phthalates from the sorbent.[17] Collect the eluate for analysis.
-
Protocol 2: Accelerated Solvent Extraction (ASE) for Solid Samples
This automated technique uses elevated temperature and pressure to accelerate the extraction process for solid or semi-solid samples.[5]
-
Sample Preparation: Cut or grind the solid sample (e.g., plastic, textile) into small pieces and place it into an extraction cell.[5]
-
System Parameters:
-
Extraction Cycle:
-
The system automatically fills the cell with the solvent, heats it to the setpoint, and pressurizes it.
-
A static extraction period (e.g., 5 minutes) allows the solvent to penetrate the sample matrix.
-
The extract is then purged from the cell with nitrogen gas and collected in a vial.
-
The cell may be flushed with fresh solvent to ensure complete recovery.[5]
-
-
Concentration: The collected extract is then ready for any necessary cleanup steps or direct analysis.
Visual Guides
Experimental Workflow for Phthalate Analysis
References
- 1. Diisodecyl phthalate - Wikipedia [en.wikipedia.org]
- 2. greenfacts.org [greenfacts.org]
- 3. researchgate.net [researchgate.net]
- 4. biotage.com [biotage.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. gcms.cz [gcms.cz]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. hawach.com [hawach.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. epa.gov [epa.gov]
- 13. researchgate.net [researchgate.net]
- 14. Optimization of Sample Preparation for Detection of 10 Phthalates in Non-Alcoholic Beverages in Northern Vietnam - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.aip.org [pubs.aip.org]
- 16. chromacademy.com [chromacademy.com]
- 17. [Determination of phthalic acid esters in textiles by solid phase extraction-gas chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing background contamination in Isodecyl nonyl phthalate analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize background contamination during the analysis of isodecyl nonyl phthalate (DINP).
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of this compound (DINP) contamination in the laboratory?
A1: this compound is a ubiquitous plasticizer, and its contamination in a laboratory setting can originate from numerous sources. The most common sources include:
-
Laboratory Consumables: Many common laboratory plastics can leach DINP. A screening study revealed that pipette tips can release a maximum of 0.86 µg/cm² of DINP.[1][2] Other potential sources include plastic syringes, filter holders, and centrifuge tubes.
-
Solvents and Reagents: Solvents used for extraction and analysis can be a significant source of phthalate contamination. It is crucial to use high-purity, phthalate-free solvents.
-
Laboratory Environment: The air in the laboratory can contain phthalate particles, which can settle on surfaces and contaminate samples.[3] Dust is also a known reservoir for phthalates.
-
Personal Care Products: Some cosmetics, lotions, and other personal care products contain phthalates, which can be inadvertently introduced into the experimental workflow.
-
Equipment: Tubing, seals, and other components of analytical instruments (e.g., GC/MS, LC/MS systems) can be sources of phthalate contamination.
Q2: What are "phthalate-free" lab consumables, and are they truly free of DINP?
A2: "Phthalate-free" is a term used by manufacturers to indicate that phthalates have not been intentionally added during the manufacturing process. However, this does not guarantee the complete absence of these compounds. Trace amounts of phthalates, including DINP, can still be present due to cross-contamination during manufacturing, packaging, or from the raw materials used. It is always recommended to test a batch of consumables by running a blank analysis before use in sensitive applications.
Q3: How can I test my solvents and reagents for DINP contamination?
A3: To test for DINP contamination, you can perform a solvent blank analysis. This involves running a sample of the solvent or a solution of the reagent through your entire analytical procedure (e.g., GC/MS or LC/MS) as if it were a real sample. The resulting chromatogram should be free of peaks corresponding to DINP. If a peak is detected, its concentration should be below the limit of quantification (LOQ) of your method. For example, in one study, the LOQ for DINP in the extraction solvent was 45 ng/L.[3]
Q4: Can I reuse glassware for DINP analysis?
A4: Yes, glassware is the preferred material for DINP analysis to avoid plastic-related contamination. However, it must be scrupulously cleaned to remove any residual phthalates. It is recommended to have a dedicated set of glassware for trace phthalate analysis to minimize the risk of cross-contamination.
Troubleshooting Guides
Issue 1: High levels of DINP detected in analytical blanks.
| Possible Cause | Troubleshooting Step |
| Contaminated Solvents/Reagents | 1. Test each solvent and reagent individually by running a blank analysis. 2. If a source is identified, replace it with a new, high-purity, phthalate-free certified product. 3. Consider purifying solvents in-house using methods like distillation or passing them through activated carbon, if feasible. |
| Contaminated Labware (Glassware/Plasticware) | 1. If using plasticware, switch to glassware where possible. 2. For glassware, implement a rigorous cleaning protocol (see Experimental Protocols section). 3. For unavoidable plasticware, pre-rinse with a high-purity solvent that will be used in the analysis. Test a new batch of plasticware for leaching before use. |
| Environmental Contamination | 1. Keep samples and standards covered as much as possible. 2. Clean laboratory benches and surfaces regularly. 3. Maintain a clean and dust-free laboratory environment. |
| Instrument Contamination | 1. Clean the injection port, syringe, and other instrument components that come into contact with the sample. 2. Check for potential sources of contamination within the GC/MS or LC/MS system, such as tubing or seals. |
Issue 2: Inconsistent or sporadic DINP contamination.
| Possible Cause | Troubleshooting Step |
| Inconsistent Lab Practices | 1. Review standard operating procedures (SOPs) with all laboratory personnel to ensure consistent application of contamination control measures. 2. Emphasize the importance of wearing nitrile gloves (check that the gloves themselves are not a source of contamination) and changing them frequently. |
| Cross-Contamination from Other Experiments | 1. If possible, dedicate a specific fume hood or bench space for trace phthalate analysis. 2. Avoid using the same equipment for high-concentration and low-concentration phthalate samples without thorough cleaning in between. |
| Contamination from Personal Care Products | 1. Advise laboratory personnel to avoid using scented lotions, perfumes, or other personal care products before or during laboratory work. |
Quantitative Data on DINP Contamination
The following table summarizes quantitative data on DINP leaching from a common laboratory consumable.
| Source | Analyte | Leaching Level | Reference |
| Pipette Tips | Diisononyl phthalate (DINP) | 0.86 µg/cm² | [1][2] |
Experimental Protocols
Protocol for Glassware Cleaning to Minimize Phthalate Contamination
This protocol is designed for the rigorous cleaning of laboratory glassware intended for trace-level analysis of this compound.
Materials:
-
Phosphate-free laboratory detergent
-
High-purity water (e.g., Milli-Q or equivalent)
-
High-purity methanol or acetone (HPLC or MS grade)
-
High-purity hexane (pesticide residue grade or equivalent)
-
Oven capable of reaching at least 400°C
Procedure:
-
Initial Wash: Manually wash glassware with a phosphate-free laboratory detergent and hot tap water. Use appropriate brushes to scrub all surfaces.
-
Tap Water Rinse: Rinse thoroughly with hot tap water at least three times to remove all detergent residues.
-
Deionized Water Rinse: Rinse with high-purity deionized water at least three to five times.
-
Solvent Rinse: Rinse the glassware with high-purity methanol or acetone to remove any remaining organic residues.
-
Final Solvent Rinse: Perform a final rinse with high-purity hexane.
-
Baking: Place the cleaned glassware in an oven and bake at 400°C for at least 4 hours. This high-temperature bake-out is effective in removing residual phthalates.[1]
-
Storage: After cooling, cover the glassware with aluminum foil (that has been previously baked at 400°C) and store in a clean, dust-free environment.
Protocol for Preparing an Analytical Blank
An analytical blank is crucial for assessing the background contamination level of the entire experimental procedure.
Procedure:
-
Use glassware that has been cleaned according to the protocol above.
-
Use the same high-purity solvents and reagents that will be used for the actual samples.
-
Perform every step of the sample preparation and analysis procedure, but without adding the sample matrix. This includes all extraction, concentration, and reconstitution steps.
-
Analyze the resulting blank solution using the same GC/MS or LC/MS method as for the samples.
-
The resulting chromatogram should be free of any significant peaks at the retention time of this compound. The background level should be below the established limit of quantification for the method.
Visualizations
Caption: Workflow for minimizing DINP background contamination.
References
Technical Support Center: Isodecyl Nonyl Phthalate and Metabolite Stability
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of isodecyl nonyl phthalate and its metabolites in stored biological samples. It includes troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolites of this compound (DiNP/DiDP) that should be measured in biological samples?
A1: Due to the rapid metabolism of this compound in the body, it is recommended to measure its metabolites in biological samples like urine and serum as biomarkers of exposure[1]. The primary monoester metabolite is mono-isodecyl phthalate (MiDP). However, the secondary, oxidized metabolites are more abundant and are considered reliable biomarkers. These include:
MCiNP is often the major metabolite excreted in urine and is a useful biomarker for DiDP exposure[2].
Q2: What are the optimal storage conditions for ensuring the stability of this compound and its metabolites in urine samples?
A2: To ensure long-term stability, urine samples should be frozen as soon as possible after collection.[4] Studies on various phthalate metabolites have shown that they are stable for years when stored at -40°C or below.[4] Short-term storage at 4°C is acceptable, but prolonged storage at refrigerated or room temperature can lead to degradation of the metabolites, particularly the glucuronide conjugates.[5]
Q3: How stable are phthalate metabolites in serum or plasma samples?
A3: Similar to urine, phthalate metabolites in serum or plasma are most stable when stored frozen. It is crucial to process blood samples promptly to separate serum or plasma and then freeze them. To prevent the in-vitro hydrolysis of parent phthalates (contaminants) into their monoesters by serum esterases, which would lead to artificially high results, it is recommended to denature the serum enzymes immediately after collection, for example, by acid treatment.[6]
Q4: Can multiple freeze-thaw cycles affect the concentration of phthalate metabolites in stored samples?
A4: Studies have shown that for urine samples stored at -70°C, several freeze-thaw cycles do not significantly affect the total concentrations of phthalate metabolites.[5] However, to minimize any potential degradation, it is best practice to aliquot samples into smaller volumes before freezing to avoid repeated freeze-thaw cycles of the entire sample.
Q5: What are the main sources of background contamination during phthalate analysis, and how can they be minimized?
A5: Phthalates are ubiquitous in the laboratory environment, and contamination is a major challenge in their analysis.[7][8][9] Common sources of contamination include:
-
Laboratory plastics: Avoid using plastic containers, pipette tips, and other labware that may contain phthalates. Use glass or polypropylene materials that have been tested and confirmed to be phthalate-free.[4]
-
Solvents and reagents: Use high-purity, phthalate-free solvents and reagents. It is advisable to test new batches of solvents for phthalate contamination.[10]
-
Laboratory environment: Dust and ambient air can be significant sources of phthalate contamination.[9] Maintaining a clean laboratory environment and covering samples can help minimize this.
-
Personal care products: Cosmetics, lotions, and soaps used by laboratory personnel can contain phthalates and lead to sample contamination.
Stability of this compound Metabolites in Stored Urine
| Storage Temperature | Duration | Stability of Total Metabolites | Stability of Glucuronide Conjugates | Recommendations |
| -70°C or -80°C | Up to 1 year or longer | Stable[5] | Stable[5] | Recommended for long-term storage. |
| -20°C | Several years | Generally stable | Generally stable | Suitable for long-term storage. |
| 4°C (Refrigerated) | Up to 3 days | Decrease over time[5] | Significant decrease after 3 days[5] | Only for short-term storage before processing and freezing. |
| 25°C (Room Temp) | Up to 1 day | Decrease over time[5] | Significant decrease after 1 day[5] | Avoid prolonged exposure; process and freeze samples as soon as possible. |
Experimental Protocols
Protocol 1: Urine Sample Collection and Storage
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Collection: Collect urine samples in pre-screened, phthalate-free containers (e.g., glass or polypropylene).[4] A minimum volume of 0.5 mL is preferred.[4]
-
Initial Handling: After collection, transfer the urine to a cooler or refrigerator as soon as possible to minimize degradation.[5]
-
Aliquoting: To avoid multiple freeze-thaw cycles, aliquot the urine into smaller, pre-labeled, phthalate-free cryovials.
-
Storage: Store the aliquoted samples in a freezer at -40°C or below for long-term stability.[4]
Protocol 2: Serum/Plasma Sample Collection and Storage
-
Collection: Collect whole blood using standard phlebotomy procedures. To minimize contamination from plasticizers in collection tubes, consider using tubes made of glass or pre-screened plastics.
-
Processing: Separate serum or plasma from whole blood by centrifugation as soon as possible after collection.
-
Enzyme Deactivation (for serum): To prevent enzymatic hydrolysis of contaminating parent phthalates, add a small amount of acid (e.g., phosphoric acid) to the serum to denature esterases.[6]
-
Aliquoting: Aliquot the serum or plasma into phthalate-free cryovials.
-
Storage: Store the samples at -80°C until analysis.
Protocol 3: Sample Preparation and Analysis by UPLC-MS/MS
This protocol provides a general workflow. Specific parameters will need to be optimized for your instrument and target analytes.
-
Thawing: Thaw frozen urine or serum/plasma samples at room temperature. Vortex to ensure homogeneity.
-
Enzymatic Deconjugation (for total metabolite concentration):
-
To a 100-200 µL aliquot of the sample, add an internal standard solution containing isotopically labeled analogs of the target metabolites.
-
Add an ammonium acetate buffer (pH ~6.5) and β-glucuronidase enzyme.[4][11][12]
-
Incubate the mixture at 37°C for 90 minutes to 3 hours to hydrolyze the glucuronidated metabolites.[11][12]
-
-
Solid-Phase Extraction (SPE):
-
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a small volume of the initial mobile phase.
-
UPLC-MS/MS Analysis:
-
Inject the reconstituted sample into a UPLC system coupled to a tandem mass spectrometer.
-
Use a suitable C18 column for chromatographic separation.
-
Employ a gradient elution with a mobile phase consisting of water and acetonitrile or methanol, both containing a small amount of acid (e.g., acetic or formic acid).
-
Detect the metabolites using electrospray ionization (ESI) in negative ion mode and monitor specific precursor-to-product ion transitions for each analyte and internal standard (Multiple Reaction Monitoring - MRM).
-
Troubleshooting Guide
Contamination is the most common issue in phthalate analysis, leading to inaccurate and elevated results. This guide provides a systematic approach to identifying and eliminating sources of contamination.
Issue: High background levels of phthalates in blank samples.
This is a clear indication of contamination in your analytical process. Follow these steps to identify the source:
-
Solvent and Reagent Check:
-
Action: Concentrate a large volume of each solvent and reagent used in your sample preparation and analyze them by GC-MS or LC-MS/MS.
-
Interpretation: If phthalates are detected, the solvent/reagent is contaminated.
-
Solution: Purchase a higher purity grade of the solvent/reagent or distill the solvents in-house using an all-glass apparatus.[10]
-
-
Glassware and Labware Check:
-
Action: Rinse your glassware and other labware with a clean solvent and analyze the rinse.
-
Interpretation: Detection of phthalates indicates contamination from the labware.
-
Solution: Implement a rigorous cleaning procedure for all glassware, which may include solvent rinsing followed by baking at a high temperature (e.g., 400°C) to pyrolyze any adsorbed phthalates.[9] Avoid using any plastic materials that are not certified to be phthalate-free.
-
-
Environmental Contamination Check:
-
Action: Place a clean, open glass container (e.g., a petri dish) in the laboratory for a period and then rinse it with a clean solvent for analysis.
-
Interpretation: The presence of phthalates suggests contamination from the laboratory air and dust.[9]
-
Solution: Maintain a clean and dust-free laboratory environment. Keep samples and solutions covered as much as possible. Consider working in a clean hood for critical sample preparation steps.
-
Issue: Poor recovery of analytes.
-
Check SPE procedure: Ensure proper conditioning, loading, washing, and elution steps. The choice of SPE sorbent and solvents is critical and may need optimization for your specific metabolites.
-
Check for analyte degradation: If samples were not stored properly, degradation may have occurred. Review your sample handling and storage procedures.
-
Matrix effects: Biological matrices can suppress or enhance the ionization of analytes in the mass spectrometer. The use of isotopically labeled internal standards can help to correct for these effects.
Issue: Inconsistent results between sample replicates.
-
Inhomogeneous samples: Ensure that samples are thoroughly mixed after thawing.
-
Inconsistent sample preparation: Manual sample preparation steps can introduce variability. Automating procedures like SPE can improve reproducibility.[14][15]
-
Instrumental variability: Check the performance of your UPLC-MS/MS system. Regular calibration and quality control checks are essential.
Visualizations
Caption: Figure 1. A generalized workflow for the analysis of this compound metabolites in biological samples.
Caption: Figure 2. A decision tree for troubleshooting sources of phthalate contamination in the laboratory.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. Toxicokinetics of di-isodecyl phthalate and its major metabolites in rats through the application of a developed and validated UHPLC-ESI-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. wwwn.cdc.gov [wwwn.cdc.gov]
- 5. Temporal stability of eight phthalate metabolites and their glucuronide conjugates in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Blank problems in trace analysis of diethylhexyl and dibutyl phthalate: investigation of the sources, tips and tricks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. biotage.com [biotage.com]
- 11. Simultaneous determination of multiple phthalate metabolites and bisphenol-A in human urine by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. academic.oup.com [academic.oup.com]
- 14. Analysis of human urine for fifteen phthalate metabolites using automated solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Enhancing the ionization efficiency of Isodecyl nonyl phthalate in mass spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to enhance the ionization efficiency and overall analysis of Isodecyl nonyl phthalate and related high-molecular-weight phthalates in mass spectrometry. Given the structural similarity and analogous behavior, information on Di-isodecyl phthalate (DIDP) and Di-isononyl phthalate (DINP) is used as a close proxy where specific data for this compound is not available.
Frequently Asked Questions (FAQs)
Q1: Which ionization technique is most suitable for this compound analysis?
A1: Both Atmospheric Pressure Chemical Ionization (APCI) and Electrospray Ionization (ESI) can be used for the analysis of high-molecular-weight phthalates like this compound, with the choice depending on the specific analytical goals.
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is often favored for less polar compounds and is well-suited for gas chromatography-mass spectrometry (GC-MS) applications. For complex phthalates, using ammonia as a reagent gas in positive chemical ionization (PCI) can simplify spectra by yielding the protonated molecule [M+H]⁺ as the base peak, which is useful for differentiating isomers based on their molecular weights.[1][2] GC-APCI-TOF-MS has also been shown to successfully ionize high-molecular-weight phthalates, producing spectra with the molecular ion as the base peak.
-
Electrospray Ionization (ESI): ESI is commonly used with liquid chromatography-mass spectrometry (LC-MS/MS) and is particularly effective for analyzing phthalate metabolites.[3] For the parent phthalate, ESI can also be effective, often forming adducts with ions present in the mobile phase, such as ammonium [M+NH₄]⁺, sodium [M+Na]⁺, or potassium [M+K]⁺.
Q2: What are the common ions observed for this compound and similar phthalates in mass spectrometry?
A2: The ions observed depend on the ionization technique and instrument settings.
-
In Electron Ionization (EI) GC-MS , a characteristic fragment ion at m/z 149 (protonated phthalic anhydride) is often the base peak for many phthalates. However, the molecular ion is typically of low intensity, making it challenging to distinguish between different phthalates based on this fragment alone.
-
In Chemical Ionization (CI) GC-MS , particularly with ammonia as the reagent gas, the protonated molecule [M+H]⁺ is often the most abundant ion.[1][2]
-
In LC-MS with ESI or APCI , you can expect to see the protonated molecule [M+H]⁺ and/or adducts such as [M+NH₄]⁺ , [M+Na]⁺ , and [M+K]⁺ . The formation of these adducts is highly dependent on the mobile phase composition and the cleanliness of the system.
Q3: Why do I see a cluster of peaks for my this compound standard?
A3: High-molecular-weight phthalates like Di-isononyl phthalate (DINP) and Di-isodecyl phthalate (DIDP) are often technical mixtures of various isomers with branched alkyl chains.[4] This isomeric complexity results in multiple chromatographic peaks rather than a single sharp peak, as each isomer may have slightly different retention characteristics.
Troubleshooting Guide
Issue 1: High background signal and phthalate contamination.
-
Question: My blank injections show significant peaks corresponding to phthalates. How can I reduce this background contamination?
-
Answer: Phthalates are ubiquitous plasticizers found in many laboratory consumables. To minimize background contamination:
-
Use Glassware: Avoid plastic containers, pipette tips, and vial caps whenever possible. Use glass volumetric flasks and vials with PTFE-lined caps.[5] If plasticware is unavoidable, rinse it thoroughly with a solvent known to be free of phthalates.
-
High-Purity Solvents: Utilize high-purity, LC-MS grade solvents for mobile phases and sample preparation. It is advisable to test new solvent batches for phthalate contamination.
-
System Plumbing: Be aware that PEEK tubing and fittings in your LC system can be a source of phthalate leaching.
-
Solvent Filters: Filters on solvent reservoirs can be a source of contamination.
-
Sample Preparation: Solid Phase Extraction (SPE) cartridges can introduce phthalates. If SPE is necessary, run procedural blanks to assess contamination. A simple "dilute and shoot" method or liquid-liquid extraction can sometimes be a cleaner alternative.
-
LC System Decontamination: An isolator column installed between the solvent mixer and the autosampler can help trap phthalate contamination originating from the LC pumps and mobile phases.[6]
-
Issue 2: Poor ionization efficiency and low signal intensity.
-
Question: The signal for my this compound is very low. How can I improve its ionization efficiency?
-
Answer: To enhance the signal:
-
Optimize Ion Source Parameters: Adjust the source temperature, gas flows (nebulizer, auxiliary, and sheath gas), and capillary voltage to find the optimal conditions for your specific analyte and instrument.
-
Mobile Phase Additives (for LC-MS):
-
For positive mode ESI, the addition of a volatile salt like ammonium acetate or ammonium formate (e.g., 10 mM) to the mobile phase can promote the formation of [M+NH₄]⁺ adducts, which often provides a more stable and intense signal than the [M+H]⁺ ion for phthalates.
-
The presence of sodium or potassium, even at trace levels, can lead to the formation of [M+Na]⁺ and [M+K]⁺ adducts, which can fragment the signal. While sometimes these adducts are more intense, they can also complicate the spectra.
-
-
Choice of Ionization Technique: If you are using ESI and getting a poor response, consider switching to APCI, as it can be more efficient for less polar molecules like high-molecular-weight phthalates.
-
Issue 3: Inconsistent adduct formation and complex spectra.
-
Question: I am seeing a mix of [M+H]⁺, [M+Na]⁺, and [M+NH₄]⁺ ions with varying intensities between runs. How can I achieve more consistent adduct formation?
-
Answer: Inconsistent adduct formation is a common challenge in ESI-MS.
-
Control the Mobile Phase: To favor a specific adduct, ensure the corresponding cation is consistently present in your mobile phase at a sufficient concentration. For example, to promote the ammonium adduct, add ammonium acetate or formate to both mobile phase reservoirs.
-
Minimize Metal Contamination: To reduce sodium and potassium adducts, use high-purity water and solvents, and ensure all glassware is scrupulously clean. Rinsing glassware with a dilute acid solution (e.g., 30% nitric acid) followed by high-purity water and a final rinse with a solvent like methanol can help remove trace metal ions.
-
Check for Contaminants: Contaminants in the sample or from the LC system can suppress the ionization of your target analyte or compete for adduct formation.
-
Quantitative Data
The following table provides example Multiple Reaction Monitoring (MRM) parameters for Di-isodecyl phthalate (DIDP) as a representative high-molecular-weight phthalate, which can be used as a starting point for method development for this compound.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Ionization Mode |
| DIDP | 447.4 | 149.1 | -15 | ESI+ |
| DIDP | 447.4 | 279.2 | -15 | ESI+ |
Note: These values are illustrative and should be optimized for your specific instrument and experimental conditions.
Experimental Protocols
Protocol 1: LC-MS/MS Analysis of High-Molecular-Weight Phthalates
This protocol is a general guideline for the analysis of this compound and similar compounds using LC-MS/MS.
-
Sample Preparation (Dilute and Shoot):
-
Accurately weigh 1 gram of the homogenized sample into a glass vial.
-
Add 10 mL of methanol and sonicate for 30 minutes.
-
Centrifuge an aliquot of the extract at 3500 rpm for 10 minutes.
-
Dilute the supernatant as needed with the initial mobile phase composition prior to injection.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.7 µm) is suitable.
-
Mobile Phase A: 10 mM Ammonium Acetate in Water
-
Mobile Phase B: Methanol
-
Gradient: A typical gradient would start at a lower percentage of Mobile Phase B, ramp up to a high percentage to elute the phthalates, and then include a high-organic wash step to clean the column.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Injection Volume: 5 - 10 µL
-
-
Mass Spectrometry (MS) Conditions:
-
Ion Source: Electrospray Ionization (ESI) in positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM) for quantification.
-
Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximum signal intensity of the target analyte.
-
MRM Transitions: Develop and optimize MRM transitions based on the precursor ion (e.g., [M+NH₄]⁺) and characteristic product ions.
-
Visualizations
Caption: A typical experimental workflow for the analysis of this compound by LC-MS/MS.
Caption: A troubleshooting decision tree for common issues in phthalate analysis by mass spectrometry.
References
- 1. Determination of carbon number distributions of complex phthalates by gas chromatography-mass spectrometry with ammonia chemical ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 3. Toxicokinetics of di-isodecyl phthalate and its major metabolites in rats through the application of a developed and validated UHPLC-ESI-MS/MS method | springermedizin.de [springermedizin.de]
- 4. gcms.cz [gcms.cz]
- 5. s4science.at [s4science.at]
- 6. waters.com [waters.com]
Addressing analytical challenges in the measurement of Isodecyl nonyl phthalate
Welcome to the technical support center for the analysis of Isodecyl Nonyl Phthalate. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals. Note that "this compound" is often referred to in scientific literature as Di-isodecyl phthalate (DIDP), a complex mixture of isomers.
Frequently Asked Questions (FAQs)
Q1: What is Di-isodecyl phthalate (DIDP) and why is its analysis challenging?
A1: Di-isodecyl phthalate (DIDP) is a high molecular weight phthalate used as a plasticizer to increase the flexibility and durability of plastics. Its analysis is challenging primarily because commercial DIDP is not a single compound but a complex mixture of isomers with varying carbon number distributions.[1][2] This isomeric complexity can lead to broad, overlapping peaks in chromatography, making separation and accurate quantification difficult.[3][4]
Q2: What are the most common analytical techniques for measuring DIDP?
A2: The most common techniques for the determination of DIDP are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[5][6][7] GC-MS is a simple, fast, and inexpensive method, while LC-MS/MS is particularly useful for analyzing less volatile compounds like DIDP and can offer high sensitivity and specificity.[5][6][7] Infrared spectroscopy (FTIR) can be used as a rapid screening tool, but it is generally not sufficient for quantitative analysis below 0.1% by weight without specific sample preparation.
Q3: I am observing significant background levels of phthalates in my blanks. What are the common sources of contamination and how can I minimize them?
A3: Phthalate contamination is a notorious issue in trace analysis due to their ubiquitous presence in laboratory materials.[8][9] Common sources include plastic labware (e.g., pipette tips, centrifuge tubes), solvents, glassware surfaces, and even laboratory air. To minimize contamination, it is crucial to use glassware exclusively, thoroughly clean it, and check all solvents and reagents for phthalate impurities.[6][8] Running procedural blanks with every sample batch is essential to monitor and correct for background levels.
Q4: Why do I see a cluster of peaks for DIDP in my chromatogram instead of a single sharp peak?
A4: The observation of multiple, often unresolved, peaks for DIDP is normal and expected. This is due to the presence of numerous structural isomers in commercial DIDP formulations.[2][3][4] The goal of the chromatographic method should be to obtain a consistent and reproducible peak pattern for quantification, rather than resolving every single isomer.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape or Broad Peaks for DIDP (GC-MS) | 1. Suboptimal GC column. 2. Low volatility of DIDP. 3. Active sites in the GC inlet or column. | 1. Use a GC column designed for phthalate analysis, such as Rtx-440 or Rxi-XLB, which offer good resolution for complex phthalate mixtures.[3][5] 2. Ensure the final oven temperature is high enough and the hold time is sufficient to elute all DIDP isomers. 3. Use a deactivated inlet liner and perform regular column conditioning and maintenance. |
| Co-elution with Other Phthalates or Matrix Components | 1. Insufficient chromatographic resolution. 2. Presence of interfering compounds like terephthalates. | 1. Optimize the temperature gradient (GC) or mobile phase gradient (LC) to improve separation.[5] 2. For GC-MS, consider using a different stationary phase column (e.g., a '17-type' like Rxi-17Sil MS) to alter selectivity and resolve interferences.[2] 3. For MS detection, use Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) with unique quantitation and qualifier ions for DIDP to enhance selectivity.[2][4] |
| Low Sensitivity or Inability to Detect Low Levels of DIDP | 1. Low abundance of characteristic ions in Electron Ionization (EI) GC-MS. 2. Insufficient sample concentration. 3. Matrix suppression effects in LC-MS/MS. | 1. In GC-MS, consider using chemical ionization (CI) with ammonia as the reagent gas. This produces higher intensity [M+H]+ or [M+NH4]+ ions, improving sensitivity for determining carbon number distributions.[1] 2. Implement a sample concentration step in your sample preparation protocol, such as solvent evaporation.[10] 3. In LC-MS/MS, use an isotopically labeled internal standard to compensate for matrix effects. Optimize MS/MS parameters for DIDP-specific transitions. |
| Poor Reproducibility of Quantitative Results | 1. Inconsistent sample preparation. 2. Variability in manual injection. 3. Contamination issues. | 1. Automate the sample preparation process where possible.[11] 2. Use an autosampler for consistent injection volumes. 3. Strictly follow protocols to minimize blank contamination. Use an internal standard to correct for variations. |
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction (LLE) for Non-Alcoholic Beverages
This protocol is adapted from a method for the quantitation of 10 phthalates in non-alcoholic beverages.[10]
-
Sample Aliquoting: Transfer 5.00 mL of the beverage sample into a 15 mL centrifuge tube.
-
Internal Standard Spiking: Add a known amount of an appropriate internal standard solution (e.g., isotopically labeled DIDP).
-
Extraction: Add 1.5 mL of methanol, vortex the mixture, and transfer it to a separatory funnel. Add 15 mL of n-hexane to the funnel and shake vigorously for 7 minutes.
-
Phase Separation: Allow the phases to separate for 5 minutes. To break any emulsion, add 0.5 mL of a 10% NaCl solution.
-
Collection: Transfer the upper n-hexane layer to a clean tube.
-
Concentration: Evaporate the n-hexane under a gentle stream of nitrogen to the desired final volume (e.g., 1 mL).
-
Analysis: The extract is now ready for GC-MS or LC-MS/MS analysis.
GC-MS Analysis Conditions
The following are typical GC-MS parameters for phthalate analysis. Optimization may be required.
-
GC Column: DB5-MS (30 m × 0.25 mm × 0.25 µm) or similar.[10]
-
Carrier Gas: Helium at a constant flow of 1 mL/min.[10]
-
Injection: 1 µL, splitless mode.[10]
-
Oven Program:
-
Initial temperature: 100 °C, hold for 1 min.
-
Ramp 1: 10 °C/min to 280 °C.
-
Ramp 2: 5 °C/min to 310 °C, hold for 5 min.[10]
-
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI) or Chemical Ionization (CI).
-
Acquisition: Full Scan to identify compounds or Selected Ion Monitoring (SIM) for higher sensitivity and specificity in quantification. For DIDP, characteristic ions such as m/z 307 can be used for quantification.[3]
-
LC-MS/MS Analysis Conditions
This is an example of an LC-MS/MS method for phthalate analysis.
-
LC Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.7 µm).[6]
-
Mobile Phase: A gradient of methanol or acetonitrile and water.
-
Injection Volume: 1-5 µL.
-
MS/MS Detector:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Acquisition: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for each DIDP isomer and the internal standard should be optimized.
-
Quantitative Data Summary
The following table summarizes the Limit of Detection (LOD) and Limit of Quantitation (LOQ) for DIDP and other phthalates from various studies. These values are highly dependent on the matrix, instrumentation, and specific method used.
| Analyte | Method | Matrix | LOD | LOQ | Reference |
| 10 Phthalates | GC-MS/MS | Non-alcoholic beverages | 0.5 - 1.0 ng/L | 1.5 - 3.0 ng/L | [10] |
| 9 Phthalates | HPLC/UV | Plastic toy extract | 4.5 ng | 30 ng | [12] |
| 10 Phthalates | LC-MS/MS | Methanol standard | 0.125 - 5 pg/µL | - | [6] |
| DIDP | LVI-GC-MS | Water | - | 45 ng/L | [8] |
Visualizations
General Workflow for DIDP Analysis
This diagram illustrates a typical workflow for the analysis of DIDP from a sample matrix to final data acquisition.
Caption: A generalized workflow for DIDP analysis.
Troubleshooting Logic for Contamination Issues
This decision tree helps diagnose and resolve common contamination problems in phthalate analysis.
Caption: A troubleshooting decision tree for blank contamination.
References
- 1. Determination of carbon number distributions of complex phthalates by gas chromatography-mass spectrometry with ammonia chemical ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. gcms.cz [gcms.cz]
- 3. restek.com [restek.com]
- 4. gcms.cz [gcms.cz]
- 5. gcms.cz [gcms.cz]
- 6. s4science.at [s4science.at]
- 7. irbnet.de [irbnet.de]
- 8. Pitfalls and Solutions for the Trace Determination of Phthalates in Water Samples [agris.fao.org]
- 9. researchgate.net [researchgate.net]
- 10. Optimization of Sample Preparation for Detection of 10 Phthalates in Non-Alcoholic Beverages in Northern Vietnam - PMC [pmc.ncbi.nlm.nih.gov]
- 11. gcms.cz [gcms.cz]
- 12. agilent.com [agilent.com]
Technical Support Center: Refining Animal Models for Isodecyl Nonyl Phthalate (INP) Effect Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with animal models to study the effects of Isodecyl nonyl phthalate (INP) and related compounds like Di(isononyl) phthalate (DINP) and Di(isodecyl) phthalate (DIDP).
Troubleshooting Guides
This section addresses common issues encountered during in vivo studies of INP.
| Issue | Potential Cause | Troubleshooting Steps & Refinements |
| High variability in animal body weights within a treatment group. | Inconsistent gavage technique leading to stress or injury. Palatability issues with the dosing vehicle. Underlying health issues in some animals. | - Refine Gavage Technique: Ensure all personnel are thoroughly trained in oral gavage. Use appropriately sized, flexible gavage tubes to minimize stress and risk of esophageal injury.[1] Practice gentle restraint techniques. - Vehicle Selection: Conduct a pilot study to assess the palatability of the chosen vehicle (e.g., corn oil, olive oil). If animals show aversion, consider alternative vehicles. - Health Monitoring: Closely monitor animals for any signs of distress, illness, or injury. Remove any animals with pre-existing health conditions that could confound the results. |
| Inconsistent or unexpected toxicological endpoints. | Errors in dose preparation or administration. Contamination of feed, water, or caging with other endocrine-active compounds. Animal stress affecting physiological responses. | - Dose Preparation and Verification: Implement a strict protocol for dose preparation, including verification of the concentration and homogeneity of the INP mixture. - Environmental Controls: Use caging materials known to be free of interfering compounds (e.g., glass water bottles).[1] Ensure feed is from a certified source and stored properly to prevent contamination. - Acclimatization and Handling: Allow for a sufficient acclimatization period before the start of the study. Handle animals consistently and minimize environmental stressors such as noise and excessive light. |
| Difficulty in interpreting reproductive toxicity data. | Inappropriate timing of exposure during critical developmental windows. Insufficient number of animals per group to detect subtle effects. Confounding effects of maternal toxicity on offspring development. | - Optimize Exposure Window: For developmental toxicity studies, ensure dosing covers the critical window for male reproductive tract development (e.g., gestational days 14-18 in rats).[2] - Power Analysis: Conduct a power analysis to determine the appropriate number of animals per group to achieve statistically significant results for the expected effect size. - Maternal Toxicity Assessment: Carefully monitor and record any signs of maternal toxicity. If significant maternal toxicity is observed, consider whether the effects on offspring are a direct result of INP exposure or secondary to the dam's poor health. |
| Variable results in liver toxicity assessments. | Differences in the metabolic activation of INP between individual animals. Inconsistent tissue sampling and processing techniques. | - Standardize Sampling: Develop and adhere to a strict protocol for liver tissue collection, including the specific lobe and location within the lobe to be sampled.[3] - Control for Circadian Rhythms: Perform necropsies and tissue collections at the same time of day for all animals to minimize variations due to circadian rhythms. - Genetic Homogeneity: Use a genetically homogeneous strain of animals to reduce variability in metabolic enzyme expression. |
Frequently Asked Questions (FAQs)
Q1: What is the most appropriate animal model for studying the effects of this compound?
A1: The rat is the most commonly used and generally recommended model for studying the male reproductive toxicity of phthalates, as their reproductive development is considered analogous to that of humans.[2] Mice are also used, particularly for liver toxicity and carcinogenicity studies.[4] The choice of species and strain should be justified based on the specific research question and endpoints being investigated.
Q2: What are the key considerations for dose selection in INP studies?
A2: Dose selection should be based on existing toxicological data, including No-Observed-Adverse-Effect Levels (NOAELs) and Lowest-Observed-Adverse-Effect Levels (LOAELs) from previous studies.[5] It is crucial to include a range of doses, including those relevant to human exposure levels, to establish a dose-response relationship. A vehicle control group is mandatory.
Q3: How can I minimize animal stress during my experiment?
A3: Minimizing animal stress is crucial for both animal welfare and data quality. Key refinements include:
-
Proper Handling and Restraint: Gentle and consistent handling can reduce anxiety. For procedures like oral gavage, ensure proper training to minimize discomfort.[1]
-
Appropriate Housing: House animals in an environment with adequate space, enrichment, and controlled temperature, humidity, and light cycles.
-
Acclimatization: Allow animals a sufficient period (typically at least one week) to acclimate to the facility and housing conditions before starting the experiment.
Q4: What are the best practices for collecting and processing tissues for analysis?
A4: To ensure the integrity of your samples, follow these best practices:
-
Standardized Necropsy: Perform necropsies in a consistent manner for all animals.
-
Rapid Tissue Collection: Collect tissues immediately after euthanasia to prevent degradation.
-
Appropriate Fixation and Storage: Use the correct fixative for the intended analysis (e.g., 10% neutral buffered formalin for histology). For molecular analyses, snap-freeze tissues in liquid nitrogen and store them at -80°C.
-
Consistent Sampling Location: Always collect tissue samples from the same anatomical location to reduce variability.
Data Presentation
Table 1: Reproductive and Developmental Toxicity of DINP/DIDP in Rats
| Endpoint | Species/Strain | Exposure Route & Duration | NOAEL (mg/kg/day) | LOAEL (mg/kg/day) | Observed Effects at LOAEL | Reference |
| F2 Offspring Survival | Sprague-Dawley Rat | Dietary, 2-generation | 50 | ~150 (0.2% in diet) | Reduced offspring survival at postnatal days 1-4. | [6] |
| Fertility | Sprague-Dawley Rat | Dietary, 2-generation | 600 | >600 | No effects on fertility observed. | [6] |
| Testicular Toxicity | Rat | 104-week chronic study | 276 | - | Reduced testicular weight. | [7] |
| Fetal Malformations | Rat | Gavage, Gestational Days 6-20 | - | 1000 | Fetal effects including skeletal variations. | [7] |
Table 2: Hepatic Effects of DINP in Rodents
| Endpoint | Species/Strain | Exposure Route & Duration | Dose | Observed Effects | Reference |
| Liver Tumors (female) | B6C3F1 Mouse | Dietary, Chronic | 336 mg/kg/day | Significant increase in liver tumors. | [4] |
| Liver Weight & Peroxisomal Beta-Oxidation | F344 Rat | Dietary, 2-4 weeks | 12,000 ppm | Increased liver weight and peroxisomal beta-oxidation. | [3][8] |
| Liver Weight & Peroxisomal Beta-Oxidation | B6C3F1 Mouse | Dietary, 2-4 weeks | 6,000 ppm | Increased liver weight and peroxisomal beta-oxidation. | [3][8] |
Experimental Protocols
Oral Gavage Administration in Rats
This protocol is a general guideline and should be adapted based on the specific experimental design and institutional animal care and use committee (IACUC) regulations.
Materials:
-
This compound (INP) of known purity
-
Vehicle (e.g., corn oil)
-
Appropriately sized, flexible oral gavage needles (e.g., 16-18 gauge for adult rats)
-
Syringes
-
Animal scale
Procedure:
-
Animal Preparation: Weigh each rat to determine the correct dosing volume. The maximum recommended volume for oral gavage in rats is typically 10-20 mL/kg.[9]
-
Dose Preparation: Prepare the dosing solution of INP in the chosen vehicle at the desired concentration. Ensure the solution is homogeneous.
-
Restraint: Gently but firmly restrain the rat to immobilize the head and torso. The animal should be held in an upright position.[1]
-
Gavage Needle Insertion: Measure the gavage needle from the tip of the rat's nose to the last rib to estimate the insertion depth. Gently insert the gavage needle into the mouth, passing it over the tongue and into the esophagus. The needle should advance without resistance.[9] If resistance is met, withdraw and reinsert.
-
Dose Administration: Once the needle is in the correct position, slowly administer the dose.
-
Needle Removal: Gently withdraw the gavage needle.
-
Post-Dosing Observation: Return the animal to its cage and monitor for any signs of distress, such as difficulty breathing or lethargy.
Tissue Collection for Histopathology and Molecular Analysis
Materials:
-
Euthanasia supplies (as per approved IACUC protocol)
-
Surgical instruments (scissors, forceps)
-
10% Neutral Buffered Formalin
-
Cryovials
-
Liquid nitrogen
-
-80°C freezer
Procedure:
-
Euthanasia: Euthanize the animal according to the approved IACUC protocol.
-
Necropsy: Perform a gross necropsy, examining all major organs for any visible abnormalities.
-
Tissue Collection for Histopathology:
-
Carefully dissect the target organs (e.g., liver, testes, epididymis).
-
For larger organs like the liver, collect a consistent section from a specific lobe (e.g., the left lateral lobe).
-
Place the tissue samples in a sufficient volume of 10% neutral buffered formalin (at least 10 times the tissue volume).
-
-
Tissue Collection for Molecular Analysis (e.g., RNA/protein extraction):
-
Dissect the target organs as quickly as possible to minimize degradation.
-
Place the tissue samples in labeled cryovials.
-
Immediately snap-freeze the cryovials in liquid nitrogen.
-
Store the frozen samples at -80°C until analysis.
-
Mandatory Visualizations
Caption: Experimental workflow for an in vivo study of this compound effects in a rodent model.
Caption: Simplified PPARα signaling pathway activated by this compound, leading to hepatotoxicity.
Caption: Proposed mechanism of this compound-induced inhibition of androgen synthesis.
References
- 1. uq.edu.au [uq.edu.au]
- 2. Toxicity Assessment - Phthalates and Cumulative Risk Assessment - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Tumor induction in mouse liver: di-isononyl phthalate acts via peroxisome proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A mixture of 15 phthalates and pesticides below individual chemical no observed adverse effect levels (NOAELs) produces reproductive tract malformations in the male rat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cpsc.gov [cpsc.gov]
- 7. interactive.cbs8.com [interactive.cbs8.com]
- 8. Comparative in vivo hepatic effects of Di-isononyl phthalate (DINP) and related C7-C11 dialkyl phthalates on gap junctional intercellular communication (GJIC), peroxisomal beta-oxidation (PBOX), and DNA synthesis in rat and mouse liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
Method development for the simultaneous analysis of multiple phthalates
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the method development for the simultaneous analysis of multiple phthalates.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the analysis of phthalates.
| Observed Problem | Potential Cause | Recommended Solution |
| High background levels or ghost peaks of common phthalates (e.g., DEHP, DBP) in blanks and samples. | Contamination from laboratory environment or materials. Phthalates are ubiquitous and can leach from many common lab products.[1][2][3][4] | - Audit Labware: Use glassware exclusively and avoid all plastic materials (e.g., pipette tips, centrifuge tubes, wash bottles) where possible. If plastic is unavoidable, use items certified as phthalate-free.[5] - Solvent and Reagent Purity: Use high-purity, phthalate-free solvents. Test new batches of solvents for phthalate contamination.[4] - Glassware Cleaning: Rinse all glassware scrupulously with a high-purity solvent like acetone or hexane before use.[5] Consider baking glassware at a high temperature (e.g., 400 °C) to volatilize any adsorbed phthalates.[1] - Sample Preparation: Avoid using Parafilm® as it can be a source of DEHP contamination.[2][6] Use glass syringes with metal needles.[5] - Water Source: Check your deionized water system, as plastic tanks and tubing can leach phthalates.[1] - Laboratory Environment: Be aware of potential sources like floor tiles, paints, and cables that can release phthalates into the lab atmosphere.[1] |
| Poor chromatographic peak shape (tailing or fronting). | Tailing Peaks: - Active sites in the GC inlet liner or on the column. - Incompatible sample solvent with the mobile phase (LC). - Column degradation or contamination.[7] Fronting Peaks: - Column overload.[8] - Sample solvent stronger than the mobile phase (LC). | - GC Systems: Use a deactivated inlet liner. If tailing persists, you may need to trim the first few centimeters of the analytical column. Ensure a high enough injector temperature to facilitate the transfer of high molecular weight phthalates.[5] - LC Systems: Ensure the sample is dissolved in a solvent that is compatible with the initial mobile phase. Adjust the mobile phase pH if dealing with ionizable analytes.[7] - General: If the problem persists after troubleshooting the system, the analytical column may be irreversibly contaminated or damaged and may need to be replaced.[7] |
| Inconsistent or low analyte recovery. | Inefficient extraction from the sample matrix. Loss of analytes during sample evaporation steps. Matrix effects (ion suppression or enhancement) in LC-MS/MS.[9] | - Optimize Extraction: Experiment with different extraction techniques (e.g., LLE, SPE, SPME) and solvents to find the most efficient method for your specific sample matrix.[10] - Evaporation: Carefully control the temperature and nitrogen flow during solvent evaporation to prevent the loss of more volatile phthalates. - Matrix Effects: Use isotopically labeled internal standards for each analyte to compensate for matrix effects and variations in recovery.[11] Perform a matrix effect study by comparing the response of analytes in a clean solvent versus a matrix extract. |
| Difficulty in separating isomeric phthalates (e.g., DBP and DiBP). | Inadequate chromatographic resolution. Many phthalates have similar structures and can co-elute.[12] | - GC Method: Optimize the temperature program (slower ramp rates can improve resolution). Select a GC column with a stationary phase that provides good selectivity for phthalates, such as a 50% phenyl- or a specialized XLB-type phase.[12][13] - LC Method: Adjust the mobile phase gradient and composition. Experiment with different C18 columns from various manufacturers as they can offer different selectivities. |
| Low sensitivity or poor signal-to-noise ratio. | Sub-optimal instrument parameters. Insufficient sample cleanup leading to matrix interference. | - MS Parameters: Optimize MS parameters such as ionization source settings (e.g., temperature, gas flows) and collision energies for each phthalate in MRM mode (for MS/MS).[14] - Sample Cleanup: Incorporate additional cleanup steps in your sample preparation, such as solid-phase extraction (SPE), to remove matrix components that can interfere with the analytes of interest.[14] |
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of phthalate contamination in a laboratory?
A1: Phthalate contamination is a significant challenge due to their widespread use. Common sources in a laboratory include:
-
Plastic Consumables: Pipette tips, centrifuge tubes, plastic syringes, and sample vials can all leach phthalates.[2][6]
-
Solvents and Reagents: Even high-purity solvents can contain trace levels of phthalates.[4]
-
Laboratory Equipment: Tubing in HPLC systems, septa, and plastic components of extraction manifolds can be sources.
-
Building Materials: Flooring, paints, and electrical wiring in the laboratory can release phthalates into the air, which can then contaminate samples.[1]
-
Personal Care Products: Some soaps and lotions used by laboratory personnel can contain phthalates.
Q2: Should I use GC-MS or LC-MS/MS for phthalate analysis?
A2: Both GC-MS and LC-MS/MS are powerful techniques for phthalate analysis, and the choice often depends on the specific application and available instrumentation.
-
GC-MS is a robust and widely used technique that generally provides excellent chromatographic resolution for many phthalates.[12] It is often considered a simpler and less expensive option.[12]
-
LC-MS/MS can offer higher sensitivity for some phthalates and may be more suitable for analyzing phthalate metabolites directly in biological fluids without derivatization.[14][15] However, LC systems can have more potential sources of phthalate contamination from plastic tubing and mobile phase components.[16]
Q3: How can I minimize matrix effects in my LC-MS/MS analysis?
A3: Matrix effects, such as ion suppression or enhancement, can significantly impact the accuracy and precision of your results. To minimize these effects:
-
Use Internal Standards: The most effective way to compensate for matrix effects is to use a stable isotope-labeled internal standard for each analyte.
-
Improve Sample Cleanup: Employ solid-phase extraction (SPE) or other cleanup techniques to remove interfering matrix components before analysis.[14]
-
Dilute the Sample: If sensitivity allows, diluting the sample extract can reduce the concentration of matrix components.
-
Modify Chromatography: Adjusting the chromatographic conditions to better separate the analytes from co-eluting matrix components can also help.
Q4: What is the "m/z 149" ion, and why is it important in GC-MS analysis of phthalates?
A4: The ion at a mass-to-charge ratio (m/z) of 149 is a common fragment ion for many phthalate esters under electron ionization (EI) in GC-MS. It corresponds to the protonated phthalic anhydride structure. Because this ion is present in the mass spectra of numerous phthalates, it can make the identification and quantification of co-eluting phthalates challenging if relying solely on this ion.[12][13] Therefore, it is crucial to achieve good chromatographic separation and to use other characteristic ions for confirmation and quantification.
Experimental Protocols
General Experimental Workflow for Phthalate Analysis
Caption: General workflow for the analysis of phthalates.
Example Protocol: Solid-Phase Extraction (SPE) for Aqueous Samples
This is a generalized protocol and should be optimized for specific sample types and target analytes.
-
Cartridge Conditioning: Condition an SPE cartridge (e.g., Oasis HLB) by passing 3 mL of methanol followed by 3 mL of ultrapure water through it.[14]
-
Sample Loading: Load the aqueous sample (e.g., 200 µL of urine mixed with a buffer and internal standards) onto the conditioned SPE cartridge.[17]
-
Washing: Wash the cartridge with 3 mL of ultrapure water to remove hydrophilic interferences.[14]
-
Elution: Elute the phthalates from the cartridge with an appropriate organic solvent, such as 3 mL of methanol or acetonitrile.[14]
-
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.[14]
-
Reconstitution: Reconstitute the dried residue in a small, known volume (e.g., 50 µL) of the initial mobile phase for LC-MS/MS or a suitable solvent for GC-MS.[14]
-
Analysis: Inject an aliquot of the reconstituted sample into the analytical instrument.
Quantitative Data Summary
The following table summarizes typical performance data for the analysis of various phthalates using LC-MS/MS.
| Analyte | Abbreviation | Linearity (R²) | Instrument Detection Limit (IDL) (ng/mL) |
| Dimethyl phthalate | DMP | > 0.995 | 2 |
| Diethyl phthalate | DEP | > 0.996 | 3 |
| Di-n-butyl phthalate | DBP | > 0.994 | 5 |
| Benzyl butyl phthalate | BBP | > 0.996 | 0.5 |
| Di(2-ethylhexyl) phthalate | DEHP | > 0.994 | 5 |
| Di-n-octyl phthalate | DNOP | > 0.997 | 0.5 |
| Diisononyl phthalate | DINP | > 0.999 | 5 |
| Diisodecyl phthalate | DIDP | > 0.999 | 5 |
| Data compiled from representative LC/MS/MS methods. Actual performance may vary depending on the specific method, instrument, and matrix.[18] |
References
- 1. biotage.com [biotage.com]
- 2. tandfonline.com [tandfonline.com]
- 3. core.ac.uk [core.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Sample Prep Tips for Determination of Phthalate Esters in Soft Drinks [thermofisher.com]
- 6. research.tus.ie [research.tus.ie]
- 7. bvchroma.com [bvchroma.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Advancement in Determination of Phthalate Metabolites by Gas Chromatography Eliminating Derivatization Step - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phthalate sample preparation methods and analysis in food and food packaging: A review | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 11. mdpi.com [mdpi.com]
- 12. gcms.cz [gcms.cz]
- 13. GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance [restek.com]
- 14. Development and validation of a liquid chromatography-tandem mass spectrometry method for the simultaneous determination of phthalates and bisphenol a in serum, urine and follicular fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 15. s4science.at [s4science.at]
- 16. Current Sample Preparation Methods and Determination Techniques for the Determination of Phthalic Acid Ester Plasticizers in Edible Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Simultaneous determination of multiple phthalate metabolites and bisphenol-A in human urine by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. agilent.com [agilent.com]
Validation & Comparative
Navigating the Analysis of Isodecyl Nonyl Phthalate Metabolites: A Comparative Guide to UHPLC-ESI-MS/MS Methods
For researchers, scientists, and drug development professionals engaged in the critical assessment of exposure to isodecyl nonyl phthalates, the selection of a robust and validated analytical method is paramount. This guide provides a comprehensive comparison of validated Ultra-High-Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (UHPLC-ESI-MS/MS) methods for the quantification of isodecyl nonyl phthalate metabolites in biological matrices, primarily urine. We will delve into the performance characteristics of these methods, offer detailed experimental protocols, and present a comparative look at alternative analytical techniques.
Isodecyl nonyl phthalates, including diisononyl phthalate (DINP) and diisodecyl phthalate (DiDP), are high-production-volume plasticizers that have come under scrutiny due to their potential endocrine-disrupting properties. Accurate measurement of their metabolites is crucial for human biomonitoring and toxicological studies. UHPLC-ESI-MS/MS has emerged as the gold standard for this analysis due to its high sensitivity, selectivity, and speed.
Comparative Performance of Validated UHPLC-ESI-MS/MS Methods
The performance of a UHPLC-ESI-MS/MS method is defined by several key parameters. Below is a summary of typical performance characteristics gathered from various validated methods for the analysis of this compound metabolites in human urine. It is important to note that direct comparison between studies can be challenging due to variations in instrumentation, specific isomers targeted, and matrix complexities.
| Parameter | Typical Performance Range | Key Considerations |
| Limit of Detection (LOD) | 0.05 - 1.0 ng/mL | Varies depending on the specific metabolite and instrument sensitivity. Oxidative metabolites often exhibit lower LODs. |
| Limit of Quantification (LOQ) | 0.1 - 2.0 ng/mL | The lowest concentration that can be reliably quantified with acceptable precision and accuracy. |
| **Linearity (R²) ** | > 0.99 | A measure of the method's ability to elicit test results that are directly proportional to the concentration of the analyte. |
| Recovery | 85% - 115% | Indicates the efficiency of the sample preparation process in extracting the analytes from the matrix. |
| Precision (RSD%) | < 15% | Measures the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. |
Experimental Protocol: A Validated UHPLC-ESI-MS/MS Method
This section outlines a typical, validated experimental protocol for the quantification of this compound metabolites in human urine.
Sample Preparation
The accurate quantification of phthalate metabolites necessitates a robust sample preparation protocol to remove interfering matrix components and concentrate the analytes of interest.
-
Enzymatic Deconjugation: Phthalate metabolites are often excreted in urine as glucuronide conjugates. To measure the total concentration, enzymatic hydrolysis is performed.
-
To 1 mL of urine, add a buffer solution (e.g., ammonium acetate) to adjust the pH to approximately 6.5.
-
Add β-glucuronidase enzyme (from E. coli K12).
-
Incubate the mixture at 37°C for 1-2 hours.
-
-
Solid-Phase Extraction (SPE): SPE is a widely used technique for sample clean-up and concentration. Both off-line and on-line SPE methods are employed.
-
Conditioning: Condition a C18 SPE cartridge with methanol followed by water.
-
Loading: Load the deconjugated urine sample onto the SPE cartridge.
-
Washing: Wash the cartridge with a low percentage of organic solvent in water to remove hydrophilic interferences.
-
Elution: Elute the analytes with an organic solvent such as acetonitrile or methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase.
-
UHPLC-ESI-MS/MS Analysis
-
Chromatographic Separation:
-
UHPLC System: A high-pressure gradient UHPLC system.
-
Analytical Column: A reversed-phase column, such as a C18 or phenyl-hexyl column (e.g., 50-100 mm length, 2.1 mm internal diameter, <2 µm particle size).
-
Mobile Phase: A gradient elution using two solvents is typical:
-
Solvent A: Water with a small amount of acid (e.g., 0.1% formic acid or acetic acid) to improve ionization.
-
Solvent B: Acetonitrile or methanol with a small amount of acid.
-
-
Gradient Program: A typical gradient might start with a low percentage of organic solvent, ramp up to a high percentage to elute the analytes, and then return to the initial conditions for column re-equilibration.
-
Flow Rate: Typically in the range of 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
-
Mass Spectrometric Detection:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in negative ion mode is commonly used for phthalate metabolites.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring specific precursor ion to product ion transitions for each analyte and its corresponding internal standard.
-
MRM Transitions: The selection of appropriate MRM transitions is critical for method specificity. Below are examples of MRM transitions for common this compound metabolites. Note: Optimal transitions may vary depending on the instrument and source conditions.
-
| Metabolite | Precursor Ion (m/z) | Product Ion (m/z) |
| Mono-isodecyl phthalate (MiDP) | 321.2 | 149.0, 121.0 |
| Mono-hydroxyisodecyl phthalate (MHiDP) | 337.2 | 149.0, 167.0 |
| Mono-oxoisodecyl phthalate (MOiDP) | 335.2 | 149.0, 165.0 |
| Mono-carboxyisononyl phthalate (MCiNP) | 351.2 | 149.0, 207.0 |
Experimental Workflow Diagram
Caption: Experimental workflow for UHPLC-ESI-MS/MS analysis of phthalate metabolites.
Comparison with Alternative Methods
While UHPLC-ESI-MS/MS is the predominant technique, other methods have been employed for the analysis of phthalate metabolites.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Principle: GC separates volatile and thermally stable compounds, which are then detected by a mass spectrometer.
-
Advantages:
-
High chromatographic resolution for some compounds.
-
Well-established and widely available technique.
-
-
Disadvantages:
-
Derivatization Required: Phthalate metabolites are not sufficiently volatile for GC analysis and require a derivatization step (e.g., silylation) to increase their volatility. This adds complexity and potential for variability to the sample preparation process.
-
Isomer Resolution: GC methods may struggle to resolve the complex isomeric mixtures of high-molecular-weight phthalates like DINP and DiDP, which can lead to inaccuracies in quantification.[1][2]
-
Thermal Degradation: Some metabolites may be susceptible to degradation at the high temperatures used in the GC inlet.
-
Performance Comparison: UHPLC-ESI-MS/MS vs. GC-MS
| Feature | UHPLC-ESI-MS/MS | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Sample Preparation | Enzymatic digestion and SPE. Direct injection of the extract. | Requires enzymatic digestion, SPE, and a subsequent derivatization step. |
| Analysis Time | Typically faster run times due to UHPLC technology. | Can have longer run times, and the derivatization step adds to the overall time. |
| Sensitivity | Generally offers very high sensitivity, with LODs in the low ng/mL to pg/mL range. | Sensitivity is good but can be limited by the efficiency of the derivatization reaction and potential for background contamination. |
| Selectivity | High selectivity is achieved through MRM analysis. | Mass spectrometry provides good selectivity, but co-eluting isomers can be problematic. |
| Isomer Resolution | Can be challenging, but optimized chromatography can separate many isomers. | Often has difficulty resolving the numerous isomers of DINP and DiDP. |
| Throughput | High-throughput is achievable with modern autosamplers and fast LC methods. | Derivatization step can limit the overall throughput. |
References
Inter-laboratory Comparison for High-Molecular-Weight Phthalate Measurement: A Guide for Researchers
This guide provides a comparative overview of analytical methodologies and inter-laboratory performance for the measurement of high-molecular-weight phthalates, specifically Diisononyl phthalate (DINP) and Diisodecyl phthalate (DIDP). Due to the absence of specific inter-laboratory comparison studies for "Isodecyl nonyl phthalate," this document focuses on the closely related and commercially significant isomer mixtures of DINP and DIDP, which are often assessed together in proficiency testing and research.
Data Presentation: Inter-laboratory Comparison Results
The following tables summarize quantitative data from inter-laboratory comparison studies and proficiency testing schemes involving the analysis of DINP and DIDP in various matrices. These results highlight the variability and reproducibility of measurements across different laboratories.
Table 1: Inter-laboratory Reproducibility for DINP and DIDP Biomarkers in Human Urine
| Biomarker | Average Inter-laboratory Reproducibility (%) | Improved Reproducibility with Consistently Performing Laboratories (%) |
| Di-isononyl phthalate (DiNP) metabolites | 43 | 26 |
| Di-isodecyl phthalate (DiDP) metabolites | 43 | 26 |
| Data sourced from a quality assurance/quality control program within the HBM4EU project, involving 28 laboratories over four proficiency testing rounds.[1] |
Table 2: Results from an Inter-laboratory Comparison for DIDP in Spiked Oil
| Sample | Assigned Value (mg/kg) | Standard Deviation for Proficiency Assessment (%) | Number of Participants |
| Spiked Oil | Not specified | 15 | 41 |
| This study was organized by the EU Reference Laboratory for Food Contact Materials. The target standard deviation was set by the organizers to ensure homogeneity of the test samples.[2] |
Experimental Protocols
Accurate and reproducible measurement of high-molecular-weight phthalates like DINP and DIDP is crucial for regulatory compliance and research. The most common analytical techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). Below are detailed experimental protocols derived from established methods.
1. Sample Preparation: Solvent Extraction from Polymer Matrices
This protocol is a generalized procedure for extracting phthalates from plastic materials.
-
Sample Preparation: The polymer sample should be finely divided to maximize the surface area for extraction. This can be achieved by cutting, grinding, or drilling the material.[3]
-
Extraction:
-
Weigh a precise amount of the prepared sample into a glass vial with a solvent-resistant cap.
-
Add a known volume of a suitable solvent, such as a 1:1 mixture of hexane and acetone.[3]
-
Agitate the mixture using sonication and/or shaking. Gentle heating may be applied to enhance extraction efficiency.[3]
-
After extraction, the solvent containing the dissolved phthalates is carefully separated from the polymer residue.
-
2. Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a widely used technique for the separation and quantification of phthalates.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (single quadrupole or tandem quadrupole) is used.
-
Chromatographic Column: A low-polarity capillary column, such as a DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness), is commonly employed for separation.[4]
-
Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.[4]
-
Oven Temperature Program: A temperature gradient is necessary to separate the various phthalates. A typical program starts at a lower temperature (e.g., 50°C), ramps up to a high temperature (e.g., 320°C), and holds for a period to ensure elution of all analytes.[4]
-
Injection: A splitless injection is often used to maximize the transfer of analytes onto the column.[4]
-
Mass Spectrometry:
-
Ionization: Electron Impact (EI) is the standard ionization technique.
-
Acquisition Mode: For quantification, Selected Ion Monitoring (SIM) is often used to enhance sensitivity and selectivity by monitoring characteristic ions of the target phthalates. For DINP and DIDP, which are mixtures of isomers, specific fragment ions are used for identification and quantification (e.g., m/z 293 for DINP and m/z 307 for DIDP).[5]
-
Visualizations
Experimental Workflow for Phthalate Analysis
Caption: A generalized workflow for the analysis of phthalates in polymer samples.
Logical Relationship of High-Molecular-Weight Phthalates
Caption: Chemical relationship between phthalic acid, alcohols, and the resulting phthalate esters.
References
- 1. Proficiency and Interlaboratory Variability in the Determination of Phthalate and DINCH Biomarkers in Human Urine: Results from the HBM4EU Project - PMC [pmc.ncbi.nlm.nih.gov]
- 2. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 3. cornerstoneanalytical.com [cornerstoneanalytical.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. Development and Validation of Gas Chromatography-Triple Quadrupole Mass Spectrometric Method for Quantitative Determination of Regulated Plasticizers in Medical Infusion Sets - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Toxicological Profiles of Di-isononyl Phthalate (DINP) and Di-isodecyl Phthalate (DIDP)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the toxicological profiles of two widely used high molecular weight phthalates: Di-isononyl Phthalate (DINP) and Di-isodecyl Phthalate (DIDP). Both are utilized as plasticizers to enhance the flexibility of polyvinyl chloride (PVC) products. While structurally similar, their toxicological characteristics present nuances that are critical for risk assessment and material safety considerations in research and pharmaceutical applications. This document synthesizes key experimental data on their acute, sub-chronic, reproductive, and developmental toxicity, as well as their genotoxic and carcinogenic potential.
Executive Summary
Overall, both DINP and DIDP exhibit low acute toxicity. The primary target organs for repeated exposure in rodent studies are the liver and kidneys. Neither compound is considered genotoxic based on a range of in vitro and in vivo assays. Carcinogenicity findings in rodents, such as liver tumors, are generally considered to have limited relevance to humans due to a mechanism involving peroxisome proliferation, a process to which rodents are uniquely sensitive.[1][2][3] In developmental and reproductive toxicity studies, both phthalates show effects only at high doses that are often accompanied by maternal toxicity.[4][5][6]
Quantitative Toxicity Data
The following tables summarize the No Observed Adverse Effect Levels (NOAELs) and Lowest Observed Adverse Effect Levels (LOAELs) from various toxicological studies on DINP and DIDP. These values are crucial for a quantitative comparison of their potency.
Table 1: Repeated-Dose Toxicity
| Compound | Species | Route | Duration | Target Organ(s) | NOAEL (mg/kg bw/day) | LOAEL (mg/kg bw/day) | Reference |
| DINP | Rat | Oral | 2 years | Liver, Kidney | 88 | - | [7] |
| DINP | Rat | - | - | Liver | 88 | - | [2] |
| DIDP | Rat | Oral | - | Liver | 60 | - | [2] |
| DIDP | Dog | Oral | - | Liver | 15 | 75 | [8] |
| DIDP | Rat | Oral | 3 months | Liver | 170 | 586 | [8] |
Table 2: Reproductive & Developmental Toxicity
| Compound | Species | Study Type | Effect | NOAEL (mg/kg bw/day) | LOAEL (mg/kg bw/day) | Reference |
| DINP | Rat | Developmental | Maternal & Developmental Toxicity | 500 | 1000 | [5] |
| DINP | Rat | 2-Generation | Pup Weight Decrease | - | 159-395 | [7] |
| DINP | Rat | 2-Generation | Male Reproductive Effects | 300 | - | [4] |
| DIDP | Rat | Developmental | Maternal & Developmental Toxicity | 500 | 1000 | [5] |
| DIDP | Rat | 1-Generation | Fertility | 542 | - | [4] |
| DIDP | Rat | 2-Generation | Offspring Survival | 38 | - | [4] |
Experimental Protocols
The data presented in this guide are derived from studies employing standardized toxicological testing protocols, largely following OECD guidelines. Below are detailed methodologies for key types of experiments cited.
Repeated-Dose Oral Toxicity Study (General Protocol based on OECD Guideline 407)
A 28-day repeated-dose oral toxicity study is conducted to evaluate the adverse effects of a substance after prolonged exposure.
-
Test System: Typically, Sprague-Dawley rats are used, with an equal number of males and females in each group.
-
Administration: The test substance (DINP or DIDP) is administered orally by gavage daily for 28 days.
-
Dose Groups: At least three dose levels are used, along with a control group receiving the vehicle only. Doses are selected based on previous acute toxicity data.
-
Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are recorded weekly.
-
Clinical Pathology: At the end of the study, blood samples are collected for hematology and clinical chemistry analysis.
-
Pathology: All animals are subjected to a gross necropsy. Organs are weighed, and tissues are preserved for histopathological examination.
In Vitro Genotoxicity: Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method to assess the mutagenic potential of a chemical.
-
Test System: Histidine-requiring strains of Salmonella typhimurium are used.
-
Procedure: The bacterial strains are exposed to the test substance (DINP or DIDP) at various concentrations, both with and without a metabolic activation system (S9 mix from rat liver).
-
Endpoint: The number of revertant colonies (bacteria that have mutated back to a state where they can synthesize histidine) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies. Both DINP and DIDP have tested negative in Ames assays.[1][7]
Developmental Toxicity Study (General Protocol based on OECD Guideline 414)
This study is designed to assess the potential of a substance to cause adverse effects on the developing embryo or fetus.
-
Test System: Pregnant female rats are typically used.
-
Administration: The test substance is administered daily by gavage during the period of major organogenesis (gestation days 6 through 15 in rats).
-
Dose Groups: At least three dose levels and a control group are used.
-
Maternal Observations: Dams are observed for signs of toxicity, and body weight and food consumption are monitored.
-
Fetal Examination: Shortly before the expected day of delivery, the dams are euthanized, and the fetuses are removed. The number of live, dead, and resorbed fetuses is recorded. Fetuses are weighed and examined for external, visceral, and skeletal abnormalities. In studies with DINP and DIDP, developmental effects were only observed at doses that also caused maternal toxicity.[5]
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for a repeated-dose toxicity study.
Signaling Pathway
The hepatocarcinogenicity of some phthalates in rodents is linked to the activation of Peroxisome Proliferator-Activated Receptors (PPARs). The diagram below illustrates a simplified signaling pathway for PPARα activation.
Conclusion
Both Di-isononyl phthalate and Di-isodecyl phthalate demonstrate a low order of toxicity across a range of endpoints. Their toxicological profiles are very similar, with effects on the liver, kidneys, and development only occurring at high doses in animal studies. Neither compound is considered genotoxic. The carcinogenic effects observed in rodents are attributed to a mechanism that is not considered relevant to humans. For research and drug development applications, a thorough risk assessment should consider the specific exposure scenarios, but based on the available data, both DINP and DIDP can be considered to have a low hazard potential.
References
- 1. Di(isononyl) phthalate (DINP) and di(isodecyl) phthalate (DIDP) are not mutagenic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. greenfacts.org [greenfacts.org]
- 3. The potential health effects of phthalate esters in children's toys: a review and risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cpsc.gov [cpsc.gov]
- 5. Developmental toxicity of di-isodecyl and di-isononyl phthalates in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of the developmental/reproductive toxicity and hepatotoxicity of phthalate esters in rats using an open toxicity data source [jstage.jst.go.jp]
- 7. belmagumusel.com [belmagumusel.com]
- 8. cpsc.gov [cpsc.gov]
A Comparative Guide to Analytical Methods for the Detection of Isodecyl Nonyl Phthalate Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the detection and quantification of complex phthalate mixtures, specifically focusing on isomers of isodecyl and nonyl phthalates, commonly known as diisodecyl phthalate (DIDP) and diisononyl phthalate (DINP). These compounds are utilized as plasticizers and their detection is crucial due to potential health risks. This document outlines the performance of common analytical techniques, supported by experimental data from various studies, to aid in method selection and validation for research and quality control purposes.
Comparison of Analytical Method Performance
The selection of an appropriate analytical method for the detection of DIDP and DINP is dependent on factors such as the sample matrix, required sensitivity, and the specific isomers of interest. The most prevalent techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
| Parameter | GC-MS | LC-MS/MS | HPLC-UV |
| Limit of Detection (LOD) | 0.015 - 0.370 µg/mL (in PVC)[1] | 0.125 - 5 pg/µL (standard solution)[2] | Not commonly used for trace analysis of these compounds |
| Limit of Quantitation (LOQ) | 0.25 ng injected (in cosmetics)[3] | 5 - 14 ng/mL (in water)[4] | 0.06 mg/L (for DEHP in beverages)[5] |
| **Linearity (R²) ** | > 0.99[1] | > 0.99[2] | > 0.98[6] |
| Precision (RSD) | ≤ 2.17% (repeatability in PVC)[1] | < 15% (in standard solution)[2] | Acceptable RSD values reported[5] |
| Accuracy/Recovery | 85 - 115%[2] | 60 - 110% (in food samples)[7] | 66 - 76% (in plastic toys)[8] |
| Selectivity | Good, but can have co-elution of isomers.[9] | High, especially with MRM mode.[10] | Lower compared to MS-based methods. |
| Matrix Effects | Can be significant, requiring robust sample preparation. | Can be minimized with appropriate ionization sources and sample cleanup.[10] | Susceptible to interference from matrix components. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical results. Below are representative protocols for GC-MS and LC-MS/MS analysis of phthalates.
GC-MS Method for Phthalate Analysis in Polyvinyl Chloride (PVC)[1]
-
Sample Preparation:
-
Homogenously prepare PVC samples to contain approximately 0.1% of the target plasticizer compounds.
-
Dissolve a known weight of the PVC sample in a suitable solvent such as tetrahydrofuran (THF).
-
Precipitate the polymer by adding a non-solvent like methanol.
-
Centrifuge the sample and collect the supernatant containing the phthalates.
-
The supernatant is then diluted with ethanol before injection into the GC-MS system.
-
-
Instrumentation (Example):
-
Gas Chromatograph: Agilent GC system or equivalent.
-
Column: Cross-linked 5%-phenyl/95%-dimethylpolysiloxane capillary column (30 m × 0.25 mm i.d., 0.25 µm film thickness).[3]
-
Injector: Splitless mode at 280°C.
-
Oven Temperature Program: Hold at 80°C for 2 min, ramp to 210°C at 8°C/min and hold for 5 min, then ramp to 250°C at 20°C/min and hold for 5 min.[6]
-
Mass Spectrometer: Electron impact ionization (EI) mode.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.
-
-
Quantification:
-
An external calibration using an internal standard is employed for quantification.[3] Deuterium-labeled phthalates are often used as internal standards to correct for matrix effects and variations in sample preparation.
-
LC-MS/MS Method for Phthalate Analysis[2][10]
-
Sample Preparation:
-
For liquid samples, a simple dilution may be sufficient.
-
For solid samples, extraction with a solvent like methanol is performed, often assisted by ultrasonication.
-
The extract is then centrifuged, and the supernatant is diluted for LC-MS/MS analysis.
-
To minimize contamination, it is crucial to avoid the use of plastic materials during sample handling and preparation.
-
-
Instrumentation (Example):
-
Liquid Chromatograph: Agilent 1200 series or equivalent.
-
Column: Phenomenex Kinetex C18 (100 x 4.6 mm; 2.6 µm).[10]
-
Mobile Phase: A gradient of water with 10 mM ammonium acetate and methanol.
-
Flow Rate: 500 µL/min.
-
Mass Spectrometer: SCIEX QTRAP 5500 System with a Turbo V™ source and Electrospray Ionization (ESI).[10]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Two MRM transitions are typically monitored for each target analyte.
-
-
Quantification:
-
Calibration curves are constructed by analyzing standard solutions of known concentrations. An internal standard is used to ensure accuracy.
-
Workflow for Cross-Validation of Analytical Methods
The following diagram illustrates a general workflow for the cross-validation of different analytical methods for detecting Isodecyl nonyl phthalate isomers.
Caption: Workflow for analytical method cross-validation.
Conclusion
Both GC-MS and LC-MS/MS are powerful techniques for the analysis of isodecyl and nonyl phthalate isomers. GC-MS is a well-established and robust method, particularly for volatile and semi-volatile compounds. However, the analysis of complex isomer mixtures like DINP and DIDP can be challenging due to potential co-elution.[9] LC-MS/MS offers high sensitivity and selectivity, especially when operated in MRM mode, which can help to differentiate between isomers and reduce matrix interferences.[10] The choice between these methods will ultimately depend on the specific requirements of the analysis, including the complexity of the sample matrix and the need for high throughput. For complex matrices and low detection limits, LC-MS/MS is often preferred. Proper method validation and cross-validation are essential to ensure the accuracy and reliability of the data.
References
- 1. Accurate determination of 11 representative phthalates and di(2-ethylhexyl) terephthalate in polyvinyl chloride using isotope dilution-gas chromatography/mass spectrometry | CoLab [colab.ws]
- 2. s4science.at [s4science.at]
- 3. Analytical method for the identification and assay of 12 phthalates in cosmetic products: application of the ISO 12787 international standard "Cosmetics-Analytical methods-Validation criteria for analytical results using chromatographic techniques" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Method Validation for the Determination of Phthalates in Indoor Air by GC-MS with Solid-Phase Adsorption/Solvent Extraction using Octadecyl Silica Filter and Styrene–Divinylbenzene Copolymer Cartridge [jstage.jst.go.jp]
- 7. researchgate.net [researchgate.net]
- 8. agilent.com [agilent.com]
- 9. gcms.cz [gcms.cz]
- 10. sciex.com [sciex.com]
A Comparative Analysis of the Endocrine-Disrupting Potential of Isodecyl Nonyl Phthalate and Other Common Phthalates
Introduction
Phthalic acid esters, or phthalates, are a class of synthetic chemicals widely used as plasticizers to enhance the flexibility and durability of polymers, particularly polyvinyl chloride (PVC).[1] Due to their ubiquitous presence in consumer products such as food packaging, medical devices, and children's toys, human exposure is widespread.[2][3] Growing concern surrounds the potential for certain phthalates to act as endocrine-disrupting chemicals (EDCs), interfering with the body's hormonal systems.[4][5] High-molecular-weight phthalates like Di(2-ethylhexyl) phthalate (DEHP) have faced increasing regulatory scrutiny, leading to their replacement with other plasticizers, including Di-isononyl phthalate (DINP) and Di-isodecyl phthalate (DIDP).[6][7] This guide provides a comparative analysis of the endocrine-disrupting potential of DINP relative to other common phthalates, supported by experimental data from in vitro and in vivo studies.
Mechanisms of Endocrine Disruption
Phthalates can exert their endocrine-disrupting effects through several mechanisms, primarily by interacting with nuclear receptors and influencing hormone synthesis. The key pathways of concern include:
-
Estrogen and Androgen Receptor Signaling: Phthalates can bind to estrogen receptors (ER) and androgen receptors (AR), acting as either agonists (mimicking the natural hormone) or antagonists (blocking the natural hormone).[8][9] This can disrupt the normal development and function of reproductive tissues.[10]
-
Steroidogenesis: Some phthalates can interfere with the enzymatic pathways responsible for producing steroid hormones like estradiol and testosterone, leading to an imbalance in hormone levels.[1][3]
-
Thyroid Hormone Signaling: Several phthalates and their metabolites have been shown to possess antagonistic activity towards thyroid receptors (TR), potentially disrupting metabolism and development.[8][11]
Quantitative Data Comparison
The following tables summarize experimental data from various assays designed to assess the endocrine-disrupting potential of DINP and other phthalates.
Table 1: Comparative In Vitro Estrogenic & Anti-Estrogenic Activity
| Phthalate | Assay Type | Cell Line | Endpoint | Result | Reference |
| DINP | E-Screen | MCF-7 | Cell Proliferation | No estrogenic or anti-estrogenic activity observed. | [1][12] |
| ER Binding Assay | MVLN | ER Binding Affinity | No significant binding affinity to estrogen receptors. | [13] | |
| DEHP | E-Screen | MCF-7 | Cell Proliferation | Moderately induced cell proliferation (weakly estrogenic). | [1][12] |
| DBP | Reporter Gene Assay | - | ER Agonistic Activity | Weakly estrogenic only at high concentrations (1.0x10⁻⁴ M). | [8][11] |
| DMP | ER Binding Assay | MVLN | ER Binding Affinity | No significant binding affinity to estrogen receptors. | [13] |
| DEP | ER Binding Assay | MVLN | ER Binding Affinity | No significant binding affinity to estrogen receptors. | [13] |
| DnOP | ER Binding Assay | MVLN | ER Binding Affinity | No significant binding affinity to estrogen receptors. | [13] |
| DIDP | ER Binding Assay | MVLN | ER Binding Affinity | No significant binding affinity to estrogen receptors. | [13] |
Table 2: Comparative In Vitro Androgenic & Anti-Androgenic Activity
| Phthalate | Assay Type | Cell Line | Endpoint | Result | Reference |
| DINP | AR Transactivation | MDA-kb2 | Androgenic/Anti-androgenic Activity | No significant agonist or antagonist activity observed. | [1] |
| DEHP | AR Transactivation | MDA-kb2 | Androgenic/Anti-androgenic Activity | No significant agonist or antagonist activity observed. | [1] |
| Reporter Gene Assay | - | Anti-androgenic Activity | IC₅₀ > 1x10⁻⁴ M | [8][11] | |
| DBP | Reporter Gene Assay | - | Anti-androgenic Activity | Potent anti-androgenic activity (IC₅₀ = 1.05x10⁻⁶ M). | [8][11] |
| MBP | Reporter Gene Assay | - | Anti-androgenic Activity | Potent anti-androgenic activity (IC₅₀ = 1.22x10⁻⁷ M). | [8][11] |
| DNBP | In vivo | Rat | Reproductive Effects | Considered an "endocrine disruptor" with anti-androgenic mechanisms. | [14] |
IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a substance that inhibits a biological process by 50%. A lower IC₅₀ indicates greater potency. MBP (mono-n-butyl phthalate) is a primary metabolite of DBP. DNBP (di-n-butyl phthalate) is another name for DBP.
Table 3: Comparative Effects on Steroidogenesis (H295R Cell Assay)
| Phthalate | Effect on Estradiol (E2) | Effect on Testosterone (T) | E2/T Ratio | Reference |
| DINP | Statistically significant increase | - | Increased | [1] |
| DEHP | Statistically significant increase | Down-regulated | Significantly increased | [1][3][13] |
| DIDP | - | - | - | [13] |
| DMP | - | - | Significantly increased | [13] |
| DEP | - | - | Significantly increased | [13] |
| DnOP | - | - | Significantly increased | [13] |
Table 4: Comparative In Vivo Endocrine-Disrupting Effects
| Phthalate | Species | Exposure | Key Findings | Reference |
| DINP | Human | General Population | Associated with anti-androgenic potential in males and decreased thyroid hormones. Potentials similar to DEHP at current exposure levels. | [6][7] |
| Zebrafish (embryos) | Waterborne | Led to significant transcriptional changes in hormone-regulating genes at lower concentrations than DEHP, suggesting greater potency in this model. | [13] | |
| Rat | Gavage | Did not cause adverse effects on the male reproductive tract; not considered an "endocrine disruptor" in this context. | [14] | |
| DIDP | Rat | Gavage | Did not affect fertility or induce clear adverse reproductive effects. Not considered an "endocrine disruptor" based on WHO/IPCS definition. | [14] |
| Zebrafish (embryos) | Waterborne | Led to significant transcriptional changes in hormone-regulating genes at lower concentrations than DEHP. | [13] | |
| DEHP | Zebrafish (embryos) | Waterborne | Influenced the expression of key genes involved in estrogen signaling and hormone synthesis (vtg1, esr1, cyp19a1b). | [13] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings.
In Vitro Luciferase Reporter Gene Assay
This assay is used to measure the ability of a chemical to activate or inhibit hormone receptor signaling pathways (e.g., ER, AR, TR).
-
Cell Culture and Transfection: A suitable mammalian cell line (e.g., CHO, MCF7) is cultured. The cells are then transfected with two plasmids: one containing the gene for the hormone receptor of interest (e.g., human AR) and a second "reporter" plasmid. This reporter plasmid contains a gene for a light-producing enzyme, such as luciferase, downstream of a promoter sequence that is activated by the hormone receptor.[15]
-
Compound Exposure: Transfected cells are plated in 96-well plates. After allowing the cells to adhere, they are exposed to various concentrations of the test phthalate. For antagonist assays, cells are co-exposed with a known concentration of the natural hormone (e.g., testosterone for AR).[16]
-
Lysis and Luminescence Reading: After a 24-48 hour incubation period, a lysis buffer is added to break open the cells and release the luciferase enzyme.[17] A luciferin substrate is then added, and the resulting light (bioluminescence) is measured using a luminometer.[17]
-
Data Analysis: The intensity of the light produced is directly proportional to the activation of the hormone receptor. An increase in light relative to a vehicle control indicates agonistic activity, while a decrease in hormone-induced light indicates antagonistic activity. Data is often plotted as a dose-response curve to determine EC₅₀ (potency) or IC₅₀ (inhibitory strength).[17]
Steroidogenesis Assay (H295R Cell Line)
This assay assesses the effects of chemicals on the production of steroid hormones.
-
Cell Culture: Human adrenocortical carcinoma (H295R) cells are used because they express most of the key enzymes involved in steroidogenesis. Cells are cultured under standard conditions.
-
Compound Exposure: Cells are plated and, once confluent, the culture medium is replaced with a medium containing various concentrations of the test phthalate.
-
Hormone Quantification: After a 24-48 hour exposure period, the culture medium is collected. The concentrations of key steroid hormones, such as estradiol and testosterone, are quantified using methods like enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: The hormone levels from phthalate-treated cells are compared to those from control (untreated) cells. A significant change in hormone production indicates interference with the steroidogenesis pathway.[1]
Signaling Pathways and Experimental Workflows
Visual diagrams help clarify the complex biological and experimental processes involved in assessing endocrine disruption.
References
- 1. Comparison of In Vitro Endocrine Activity of Phthalates and Alternative Plasticizers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. csun.edu [csun.edu]
- 4. journals.plos.org [journals.plos.org]
- 5. How common are hormone-disrupting chemicals in fast food? [medicalnewstoday.com]
- 6. snu.elsevierpure.com [snu.elsevierpure.com]
- 7. Environmental occurrence, human exposure, and endocrine disruption of di-iso-nonyl phthalate and di-iso-decyl phthalate: A systematic review [tandf.figshare.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Comparison of in vitro hormone activities of selected phthalates using reporter gene assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparison of In Vitro Endocrine Activity of Phthalates and Alternative Plasticizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparative analysis of endocrine disrupting effects of major phthalates in employed two cell lines (MVLN and H295R) and embryonic zebrafish assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cpsc.gov [cpsc.gov]
- 15. In Vitro Reporter Assays for Screening of Chemicals That Disrupt Androgen Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. indigobiosciences.com [indigobiosciences.com]
Statistical analysis for comparing Isodecyl nonyl phthalate exposure groups
A Comparative Analysis of Isodecyl Nonyl Phthalate Metabolite Levels in Occupationally Exposed and General Populations, Supported by Detailed Experimental Protocols and Pathway Visualization.
This guide provides a comparative statistical analysis of exposure to this compound (INP), a complex mixture of isomers primarily including diisononyl phthalate (DINP) and diisodecyl phthalate (DIDP). By presenting quantitative data from occupational and general population studies, this document offers researchers, scientists, and drug development professionals a clear perspective on the varying levels of exposure. Detailed experimental methodologies for the quantification of urinary metabolites are provided, alongside a visualization of the androgen receptor signaling pathway, a key biological system potentially impacted by phthalate exposure.
Data Presentation: Quantifying Exposure
The following table summarizes the urinary concentrations of key metabolites of DINP and DIDP in occupationally exposed individuals (plastics workers) and the general population. The data highlights the significantly higher levels of exposure in occupational settings. The primary metabolites measured are monocarboxyisooctyl phthalate (MCOP), a metabolite of DINP, and monocarboxyisononyl phthalate (MCNP), a metabolite of DIDP.
| Metabolite | Exposure Group | N | Geometric Mean (µg/L) | 95th Percentile (µg/L) | Reference |
| MCOP (DINP metabolite) | General Population (NHANES 2005-2014) | 2453-2688 | 1.7 | 7.7 | [1] |
| Plastics Workers (Finland) | 8 | 13.1 | - | [2] | |
| MCNP (DIDP metabolite) | General Population (NHANES 2005-2014) | 2453-2688 | Not Reported | - | [1] |
| Plastics Workers (Finland) | 5 | 4.7 | - | [2] |
Note: Data from different studies are presented for comparative purposes. Direct statistical comparison should be made with caution due to potential differences in study design, analytical methods, and population demographics.
Experimental Protocols: A Closer Look at the Methodology
The quantification of this compound metabolites in urine is a critical component of exposure assessment. The following is a detailed protocol for the analysis of urinary phthalate metabolites using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), a widely accepted and robust analytical technique.[3]
1. Sample Preparation:
-
Enzymatic Deconjugation: Phthalate metabolites are often excreted in urine as glucuronide conjugates. To measure the total metabolite concentration, a deconjugation step is necessary.
-
To 1 mL of urine sample, add 50 µL of a β-glucuronidase/sulfatase enzyme solution.
-
Add 250 µL of ammonium acetate buffer (1 M, pH 6.5).
-
Incubate the mixture at 37°C for 90 minutes in a shaking water bath to allow for the enzymatic hydrolysis of the conjugates.[4]
-
-
Solid-Phase Extraction (SPE): SPE is employed to clean up the sample and concentrate the analytes of interest.
-
Condition a C18 SPE cartridge by sequentially passing 1 mL of methanol, 1 mL of acetonitrile, and 1 mL of phosphate buffer (pH 2.0) through the cartridge.[4]
-
Acidify the deconjugated urine sample with a phosphate buffer to pH 2.0.
-
Load the acidified sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 2 mL of 0.1 M formic acid followed by 1 mL of water to remove interfering substances.[4]
-
Dry the cartridge under a gentle stream of nitrogen.
-
Elute the phthalate metabolites from the cartridge with 1 mL of acetonitrile followed by 1 mL of ethyl acetate.[4]
-
Evaporate the eluate to dryness under nitrogen at 55°C.
-
Reconstitute the dried residue in a known volume (e.g., 200 µL) of the mobile phase starting composition (e.g., 10% acetonitrile in water).
-
2. HPLC-MS/MS Analysis:
-
Chromatographic Separation (HPLC):
-
Inject the reconstituted sample into an HPLC system equipped with a C18 reversed-phase column.
-
Use a gradient elution program with a mobile phase consisting of two solvents:
-
Solvent A: 0.1% acetic acid in water
-
Solvent B: 0.1% acetic acid in acetonitrile
-
-
A typical gradient might start at 10% B, ramp up to 95% B over several minutes, hold for a few minutes, and then return to the initial conditions to re-equilibrate the column for the next injection.
-
-
Mass Spectrometric Detection (MS/MS):
-
The eluent from the HPLC is directed to a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.
-
The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion for each metabolite in the first quadrupole, fragmenting it in the collision cell, and then monitoring for a specific product ion in the third quadrupole. This highly selective technique ensures accurate quantification even in complex matrices like urine.
-
Isotope-labeled internal standards for each analyte are added at the beginning of the sample preparation process to correct for any losses during sample processing and for matrix effects in the MS source.
-
Mandatory Visualization: Androgen Receptor Signaling Pathway
Phthalates, including those found in this compound, have been identified as endocrine-disrupting chemicals, with some demonstrating anti-androgenic activity. This can occur through interference with the androgen receptor (AR) signaling pathway, which is crucial for normal male reproductive development and function. The following diagram illustrates a simplified overview of the androgen receptor signaling pathway.
Caption: A simplified diagram of the androgen receptor signaling pathway.
References
Assessing Human Exposure to Isodecyl Nonyl Phthalate: A Guide to Biomarker Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of biomarkers for assessing human exposure to Isodecyl nonyl phthalate (IDNP), a complex mixture of isomers primarily composed of diisononyl phthalates (DINP). It delves into the performance of various urinary metabolites as biomarkers and contrasts them with those used for alternative plasticizers. This document is intended to aid researchers in selecting and validating appropriate biomarkers for human biomonitoring studies.
Biomarker Performance: A Comparative Analysis
The assessment of human exposure to IDNP and other phthalates relies on the measurement of their metabolites in biological matrices, most commonly urine. Phthalates are rapidly metabolized and excreted, making their urinary metabolites reliable short-term biomarkers of exposure. The selection of an appropriate biomarker is critical for accurate exposure assessment.
This compound (IDNP/DINP) Biomarkers
Human metabolism of DINP involves a two-phase process. Phase I metabolism includes hydrolysis to the monoester, mono-isononyl phthalate (MiNP), followed by oxidation to various secondary metabolites. Phase II metabolism involves the glucuronidation of these metabolites, facilitating their excretion.
Studies have consistently shown that the secondary, oxidized metabolites of DINP are more sensitive and reliable biomarkers of exposure than the primary monoester, MiNP.[1][2] This is because MiNP is a minor metabolite and is further metabolized to more abundant oxidative products.[3][4] The most commonly measured oxidative metabolites include monocarboxyisooctyl phthalate (MCOP), mono(hydroxy-isononyl) phthalate (OH-MiNP), and mono(oxo-isononyl) phthalate (oxo-MiNP).[5]
Data from the National Health and Nutrition Examination Survey (NHANES) revealed that MCOP was detected in over 95% of the U.S. population, whereas MiNP was detected in only about 13%.[1][2] This stark difference in detection frequency underscores the superiority of oxidative metabolites for biomonitoring of DINP exposure.
Comparison with Alternative Plasticizer Biomarkers
Concerns over the potential health effects of phthalates have led to the increased use of alternative plasticizers. Key alternatives include di(isononyl)cyclohexane-1,2-dicarboxylate (DINCH) and di(2-ethylhexyl) terephthalate (DEHTP). As with phthalates, exposure to these alternatives is assessed by measuring their urinary metabolites.
The primary urinary biomarkers for these alternatives are:
-
DINCH: Cyclohexane-1,2-dicarboxylic acid monohydroxyisononyl ester (OH-MINCH) and cyclohexane-1,2-dicarboxylic acid mono-oxo-isononyl ester (oxo-MINCH).
-
DEHTP: Mono(2-ethyl-5-carboxypentyl) terephthalate (5cx-MEPTP) and mono(2-ethyl-5-hydroxyhexyl) terephthalate (OH-MEHTP).[6]
Studies that have simultaneously measured metabolites of both DINP and its alternatives have shown widespread exposure to both classes of compounds.[6][7] For instance, a study of children from three different countries found high detection frequencies for metabolites of both DINP and DEHTP.[6]
The following tables summarize quantitative data on the detection frequencies and urinary concentrations of key biomarkers for IDNP/DINP and common alternatives.
Table 1: Comparison of Detection Frequencies of Urinary Biomarkers
| Biomarker | Parent Compound | Detection Frequency (%) | Population | Reference |
| MCOP | DINP | 95.2 | US General Population (NHANES 2005-2006) | [1][2] |
| MiNP | DINP | 12.9 | US General Population (NHANES 2005-2006) | [1][2] |
| MCNP | DIDP | 89.9 | US General Population (NHANES 2005-2006) | [1] |
| OH-MINCH | DINCH | >90 | Children (Saudi Arabia) | [6] |
| 5cx-MEPTP | DEHTP | >90 | Children (Saudi Arabia) | [6] |
Table 2: Comparison of Urinary Concentrations of Biomarkers (ng/mL)
| Biomarker | Parent Compound | Median Concentration (ng/mL) | 95th Percentile Concentration (ng/mL) | Population | Reference |
| MCOP | DINP | 2.5 | 32.1 | US General Population (NHANES 2005-2006) | [1] |
| MiNP | DINP | <0.8 | 4.9 | US General Population (NHANES 2005-2006) | [1] |
| MCNP | DIDP | 1.3 | 12.9 | US General Population (NHANES 2005-2006) | [1] |
| oxo-MiNP | DINP | 8.3 | - | Children (Saudi Arabia) | [6] |
| OH-MiDP | DIDP | 8.4 | - | Children (Saudi Arabia) | [6] |
| 5cx-MEPTP | DEHTP | 128.0 | - | Children (Saudi Arabia) | [6] |
| OH-MINCH | DINCH | 2.9 | - | Children (Saudi Arabia) | [6] |
Experimental Protocols
The gold standard for the quantitative analysis of phthalate metabolites in urine is High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS), often preceded by Solid-Phase Extraction (SPE) for sample clean-up and concentration.
Protocol: Analysis of Phthalate Metabolites in Urine by HPLC-MS/MS
This protocol provides a general framework. Specific parameters may require optimization based on the instrumentation and target analytes.
1. Sample Preparation (Solid-Phase Extraction)
-
Objective: To remove interfering substances from the urine matrix and concentrate the analytes of interest.
-
Materials:
-
Urine samples (stored at -20°C or below).
-
SPE cartridges (e.g., C18).
-
Methanol, Acetonitrile, Formic acid, Deionized water.
-
Internal standards (isotope-labeled versions of the target metabolites).
-
β-glucuronidase enzyme.
-
-
Procedure:
-
Thaw urine samples to room temperature.
-
Spike a known volume of urine (e.g., 1 mL) with an internal standard solution.
-
Add β-glucuronidase to deconjugate glucuronidated metabolites. Incubate as per enzyme manufacturer's instructions (e.g., 37°C for 2 hours).
-
Condition the SPE cartridge by sequentially passing methanol, deionized water, and an acidic buffer (e.g., 0.1 M formic acid) through it.
-
Load the enzyme-treated urine sample onto the conditioned SPE cartridge.
-
Wash the cartridge with a weak solvent (e.g., water or a low percentage of methanol in water) to remove polar interferences.
-
Elute the analytes from the cartridge with a stronger organic solvent (e.g., acetonitrile or methanol).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume of the initial mobile phase for HPLC-MS/MS analysis.
-
2. HPLC-MS/MS Analysis
-
Objective: To separate, identify, and quantify the target phthalate metabolites.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system.
-
Reversed-phase HPLC column (e.g., C18).
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source.
-
-
Procedure:
-
Chromatographic Separation:
-
Inject the reconstituted sample extract onto the HPLC column.
-
Use a gradient elution program with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid). The gradient will separate the different metabolites based on their polarity.
-
-
Mass Spectrometric Detection:
-
The eluent from the HPLC is introduced into the ESI source of the mass spectrometer, which ionizes the analytes.
-
Operate the mass spectrometer in negative ion mode.
-
Use Multiple Reaction Monitoring (MRM) for quantification. This involves selecting a specific precursor ion for each analyte in the first quadrupole, fragmenting it in the collision cell, and monitoring a specific product ion in the third quadrupole. This provides high selectivity and sensitivity.
-
-
Quantification:
-
Create a calibration curve using standard solutions of the target analytes at known concentrations.
-
Calculate the concentration of each analyte in the urine samples by comparing the peak area ratio of the analyte to its corresponding internal standard against the calibration curve.
-
-
Visualizing Workflows and Pathways
Metabolism and Biomarker Generation for DINP
The following diagram illustrates the metabolic pathway of DINP and the generation of its primary and secondary urinary biomarkers.
Caption: Metabolic pathway of DINP and its urinary biomarkers.
Experimental Workflow for Biomarker Analysis
This diagram outlines the key steps in the analytical workflow for measuring phthalate metabolites in urine.
Caption: Analytical workflow for urinary phthalate metabolites.
Logical Relationship for Biomarker Selection
This diagram illustrates the decision-making process for selecting the most appropriate biomarker for assessing IDNP/DINP exposure.
Caption: Decision tree for selecting IDNP/DINP biomarkers.
References
A comparative study of the metabolic pathways of different phthalate esters
A Comparative Analysis of the Metabolic Pathways of Phthalate Esters
For researchers, scientists, and drug development professionals, understanding the metabolic fate of phthalate esters is crucial for assessing their potential biological effects and risks. This guide provides a comparative overview of the metabolic pathways of different phthalate esters, supported by quantitative data and detailed experimental protocols.
Metabolic Pathways Overview
The metabolism of phthalate esters generally proceeds in two main phases. Phase I involves the hydrolysis of the diester to its corresponding monoester, a reaction catalyzed by non-specific carboxylesterases and lipases. This initial step is critical as the resulting monoester is often considered the more biologically active metabolite.[1][2] Phase II metabolism involves the conjugation of the monoester with glucuronic acid, a reaction mediated by UDP-glucuronosyltransferases (UGTs), to form a more water-soluble glucuronide conjugate that can be readily excreted.[1]
The length and structure of the alkyl side chains of the phthalate ester significantly influence its metabolic pathway. Short-chain phthalates are often excreted primarily as their monoester metabolites, whereas long-chain phthalates and those with branched alkyl chains tend to undergo further oxidative metabolism of the alkyl side chain before or after glucuronidation.[3]
There are also notable species differences in phthalate metabolism. For instance, primates can glucuronidate the monoester of di(2-ethylhexyl) phthalate (DEHP), while rats are less efficient at this and instead primarily oxidize the alkyl chain.[3][4][5]
Quantitative Comparison of Phthalate Ester Metabolism
The following tables summarize key quantitative data related to the metabolism of various phthalate esters.
Table 1: Percentage of Glucuronidated Monoester Metabolites in Human Urine
This table presents the percentage of common phthalate monoesters that are excreted in human urine as glucuronide conjugates. This provides insight into the efficiency of Phase II metabolism for different phthalates.
| Monoester Metabolite | Parent Phthalate Ester | Geometric Mean of Free Monoester (%) | Percentage Excreted as Glucuronide Conjugate (%) |
| Monoethyl phthalate (MEP) | Diethyl phthalate (DEP) | ~71% | ~29% |
| Monobutyl phthalate (MBP) | Dibutyl phthalate (DBP) | 6-16% | 84-94% |
| Monobenzyl phthalate (MBzP) | Benzylbutyl phthalate (BBzP) | 6-16% | 84-94% |
| Mono-2-ethylhexyl phthalate (MEHP) | Di(2-ethylhexyl) phthalate (DEHP) | 6-16% | 84-94% |
| (Data sourced from Silva et al., 2003)[1][6] |
Table 2: Inhibition of Human UGT1A9 by Various Phthalate Esters
This table shows the half-maximal inhibitory concentration (IC50) values of several phthalate esters on the activity of the human UGT1A9 enzyme, indicating their potential to interfere with Phase II metabolism.
| Phthalate Ester | IC50 (μM) for UGT1A9 Inhibition |
| Dicyclohexyl phthalate (DCHP) | 1.5 |
| Benzylbutyl phthalate (BBzP) | 5.5 |
| Diisobutyl phthalate (DiBP) | 7.0 |
| Diisopropyl phthalate (DiPP) | 14.7 |
| Dibutyl phthalate (DBP) | 17.6 |
| Dimethylol phthalate (DMEP) | 18.3 |
| Dipropyl phthalate (DPP) | 18.5 |
| Di-n-hexyl phthalate (DHP) | 25.4 |
| Benzylbutyl o-phthalate (BBOP) | 28.3 |
| (Data sourced from Lu et al., 2018)[7] |
Experimental Protocols
In Vitro Metabolism of Phthalate Esters using Liver Microsomes
This protocol provides a general framework for assessing the metabolic stability and metabolite formation of a phthalate ester in a controlled in vitro system.
Materials:
-
Pooled human liver microsomes (or from other species of interest)
-
Phthalate ester of interest
-
NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
-
Acetonitrile (for reaction termination)
-
Internal standard for analytical quantification
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixture: Prepare a reaction mixture in a microcentrifuge tube containing phosphate buffer and the phthalate ester at the desired concentration (typically around 1 µM to be below the Michaelis-Menten constant, Km).[8]
-
Pre-incubation: Pre-incubate the mixture at 37°C for a few minutes to allow the temperature to equilibrate.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system and the liver microsomes. The final protein concentration of the microsomes is typically around 0.5 mg/mL.[8]
-
Incubation: Incubate the reaction mixture at 37°C. Samples are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) to monitor the disappearance of the parent compound and the formation of metabolites.
-
Termination of Reaction: Terminate the reaction at each time point by adding a cold organic solvent, such as acetonitrile. This also serves to precipitate the proteins.
-
Sample Processing: Centrifuge the samples to pellet the precipitated proteins. Transfer the supernatant to a new tube for analysis.
-
LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent phthalate ester and its metabolites.
Analytical Method: HPLC-MS/MS for Phthalate Metabolite Quantification
This method is widely used for the sensitive and selective quantification of phthalate metabolites in biological matrices.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Chromatographic Conditions (Example):
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of water and methanol or acetonitrile, often with a small amount of acid (e.g., formic acid or acetic acid) to improve ionization.
-
Flow Rate: Typical flow rates are in the range of 0.2-0.5 mL/min.
-
Injection Volume: Usually a small volume, such as 10-20 µL.
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is typically used for phthalate monoesters.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for each analyte and internal standard.
Sample Preparation (for urine samples):
-
Enzymatic Deconjugation: To measure the total amount of a metabolite (free and glucuronidated), the urine sample is typically treated with β-glucuronidase to hydrolyze the glucuronide conjugate back to the free monoester.
-
Solid-Phase Extraction (SPE): The sample is then passed through an SPE cartridge (e.g., C18) to clean up the sample and concentrate the analytes. The analytes are retained on the cartridge while interfering substances are washed away. The analytes are then eluted with an organic solvent.
-
Evaporation and Reconstitution: The eluate is evaporated to dryness and the residue is reconstituted in the initial mobile phase for injection into the LC-MS/MS system.
Visualizations
Metabolic Pathways of Phthalate Esters
Caption: General metabolic pathway of phthalate esters.
Experimental Workflow for In Vitro Metabolism Study
Caption: Workflow for in vitro phthalate metabolism assay.
References
- 1. Glucuronidation patterns of common urinary and serum monoester phthalate metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ehp.niehs.nih.gov [ehp.niehs.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Species differences in the testicular toxicity of phthalate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibitory effects of fifteen phthalate esters in human cDNA-expressed UDP-glucuronosyltransferase supersomes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mercell.com [mercell.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of Isodecyl Nonyl Phthalate
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is paramount. This guide provides detailed, step-by-step procedures for the proper disposal of isodecyl nonyl phthalate, a commonly used plasticizer. Adherence to these protocols is critical for maintaining laboratory safety, protecting the environment, and complying with regulatory standards.
Immediate Safety and Spill Response
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
Personal Protective Equipment (PPE): Before handling any spill, ensure you are wearing the appropriate PPE:
-
Safety goggles or glasses
-
Chemically resistant gloves
-
Impervious clothing to protect skin[1]
-
Ensure adequate ventilation in the area[2]
Spill Cleanup Procedure:
-
Containment: For small spills, use absorbent paper to soak up the liquid.[3] For larger spills, use an inert absorbent material.[2][4]
-
Collection: Carefully collect the absorbed material and place it into a suitable, closed container for disposal.[2][4]
-
Decontamination: Wash all contaminated surfaces with alcohol followed by a strong soap and water solution.[3][5]
-
Secure Waste: Seal any contaminated clothing and absorbent materials in a vapor-tight plastic bag for eventual disposal.[3][5]
Step-by-Step Disposal Protocol
The disposal of this compound must be handled by a licensed professional waste disposal service.[2] The following steps outline the process for preparing the waste for collection:
-
Waste Identification and Segregation:
-
Clearly label the waste container with "this compound" and any other components of the mixture.
-
Do not mix with other waste streams unless specifically instructed by your institution's environmental health and safety (EHS) office or the disposal company.
-
-
Containerization:
-
Use a chemically compatible, leak-proof container.
-
Ensure the container is tightly sealed to prevent leaks or spills.
-
For contaminated materials like gloves, absorbent pads, and lab coats, place them in a separate, clearly labeled, and sealed container.
-
-
Storage:
-
Arrange for Professional Disposal:
-
Contact your organization's EHS department or a licensed chemical waste disposal company to arrange for pickup.
-
Provide them with the Safety Data Sheet (SDS) for this compound.
-
The recommended method of disposal is typically incineration in a chemical incinerator equipped with an afterburner and scrubber.[2]
-
Crucial "Don'ts":
-
Do NOT pour this compound down the drain.[6] It is toxic to aquatic life with long-lasting effects.
-
Do NOT dispose of it in regular trash.
-
Do NOT reuse empty containers unless they have been professionally cleaned and decontaminated.[1]
Regulatory Overview
While this compound itself may not always be classified as a hazardous substance for transport[2], it belongs to the phthalate family of chemicals, which are subject to various regulations globally due to potential health and environmental risks.
| Regulation | Key Considerations for Disposal |
| Resource Conservation and Recovery Act (RCRA) - USA | Waste may be classified as hazardous depending on its characteristics and any other chemicals present in the mixture. Professional waste handlers will determine the appropriate waste codes. |
| REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) - EU | Several phthalates are listed as Substances of Very High Concern (SVHC).[7] While disposal regulations are determined by member states, the hazardous properties identified under REACH will influence waste classification. |
| Clean Water Act - USA | This product does not contain any hazardous chemicals listed under the Clean Water Act.[1] However, it is crucial to prevent its release into waterways due to its aquatic toxicity. |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: this compound Disposal Workflow.
References
- 1. media.hiscoinc.com [media.hiscoinc.com]
- 2. solventsandpetroleum.com [solventsandpetroleum.com]
- 3. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. targetmol.com [targetmol.com]
- 5. DIISODECYL PHTHALATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. chemos.de [chemos.de]
- 7. aimplas.net [aimplas.net]
Essential Safety and Operational Guidance for Handling Isodecyl Nonyl Phthalate
For Immediate Use by Laboratory Personnel
This document provides critical safety protocols and logistical plans for the handling and disposal of Isodecyl nonyl phthalate. The following procedural guidance is designed to ensure the safety of all researchers, scientists, and drug development professionals. Adherence to these protocols is mandatory to minimize exposure risk and ensure compliant disposal of chemical waste.
Personal Protective Equipment (PPE) Requirements
Quantitative Data for Glove Selection (Based on Structurally Similar Phthalates)
| Chemical Name | Glove Material | Breakthrough Time (minutes) | Degradation Rating |
| Di-n-octyl phthalate | Neoprene | > 480 | Excellent |
| Nitrile | > 360 | Good | |
| Natural Rubber | 54 | Not Recommended | |
| Dibutyl Phthalate | Nitrile | > 480 | Excellent |
Disclaimer: The data presented is for structurally similar phthalates and should be used as a guideline. Always consult the manufacturer's specific chemical resistance data for the gloves you intend to use and for this compound if available.
Procedural Guidance for PPE Selection and Use:
-
Skin Protection:
-
Primary Barrier: Based on available data for similar compounds, neoprene or nitrile gloves are recommended for handling this compound.[1]
-
Glove Thickness: A general rule is that thicker gloves provide greater chemical resistance.[2] However, this may impair dexterity. For incidental contact, a standard thickness nitrile glove may be sufficient, but for extended contact or immersion, a heavier mil glove is advised.
-
Double Gloving: For operations with a higher risk of splash or contamination, consider wearing two pairs of nitrile gloves.
-
Inspection and Replacement: Always inspect gloves for any signs of degradation, punctures, or tears before and during use. If contact with the chemical is made, remove and dispose of the gloves immediately, then wash your hands thoroughly.
-
-
Eye and Face Protection:
-
Wear chemical safety goggles or a face shield to protect against splashes.[3]
-
-
Respiratory Protection:
-
Under conditions of good general ventilation, respiratory protection is not typically required.
-
If there is a potential for inhalation of mists or aerosols, or if working in a poorly ventilated area, a NIOSH-approved respirator with an organic vapor cartridge is recommended.
-
-
Protective Clothing:
-
Wear a standard laboratory coat. For tasks with a significant risk of splashing, a chemically resistant apron or coveralls should be worn.
-
Experimental Protocols
Specific experimental protocols for testing the efficacy of personal protective equipment against this compound are not widely available in published literature. The standard method for assessing chemical resistance of protective clothing is ASTM F739 - Standard Test Method for Permeation of Liquids and Gases through Protective Clothing Materials under Conditions of Continuous Contact. Manufacturers of PPE typically conduct this testing, and their specific data should be consulted.
For in-house validation, a qualitative assessment of degradation (observing for changes in color, swelling, or loss of flexibility) can be performed by exposing a small piece of the glove material to this compound for a duration relevant to the intended task.
Operational and Disposal Plans
Handling Procedures:
-
Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, especially when heating the substance or if aerosols may be generated.
-
Hygiene: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.
-
Spill Management:
-
In the event of a small spill, absorb the liquid with an inert material (e.g., vermiculite, sand, or earth).[4]
-
Collect the absorbed material and contaminated surfaces into a sealed, vapor-tight plastic bag for disposal.[3]
-
Clean the spill area with alcohol followed by a strong soap and water solution.[3]
-
Disposal Plan:
-
Waste Collection: All disposable PPE (gloves, etc.) and materials contaminated with this compound should be collected in a designated, sealed, and properly labeled hazardous waste container.
-
Chemical Disposal: Unused or waste this compound should be disposed of as hazardous waste. Do not pour down the drain.
-
Professional Disposal Service: Contact a licensed professional waste disposal service to arrange for the removal and proper disposal of the chemical waste in accordance with local, state, and federal regulations.[4] The material may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[4]
-
Contaminated Packaging: Dispose of contaminated packaging as unused product.[4]
Logical Workflow for Safe Handling
The following diagram illustrates the decision-making process and procedural flow for safely handling this compound from initial risk assessment to final disposal of waste.
Caption: Workflow for safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
